2-(4-Hydroxycyclohexyl)acetic acid
Description
Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTAAUJNHYWOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988271 | |
| Record name | (4-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis-4-Hydroxycyclohexylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68592-23-4, 99799-09-4, 68592-22-3 | |
| Record name | (4-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Hydroxycyclohexylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Properties and Analysis of 2-(4-Hydroxycyclohexyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic molecule featuring a cyclohexane scaffold. Its importance spans from being a key biomarker in the metabolic disorder hawkinsinuria to a structural motif of interest in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, stereoisomerism, chemical reactivity, and biological significance. Furthermore, it details robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights into experimental design and execution for researchers engaged in its study.
Physicochemical Properties and Molecular Identification
This compound is an alicyclic compound characterized by a hydroxyl group and a carboxymethyl group attached to a cyclohexane ring. These functional groups dictate its chemical behavior, polarity, and potential for biological interactions.
Molecular Identifiers and Stereochemistry
A critical aspect of this compound is its stereochemistry. The relative orientation of the hydroxyl and acetic acid groups gives rise to cis and trans diastereomers, each with unique CAS Registry Numbers and potentially different physical and biological properties. The general CAS number often refers to a mixture of these isomers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| CAS Number (cis/trans mixture) | 99799-09-4 | [2][3][4][5] |
| CAS Number (cis-isomer) | 68592-22-3 | [6][7] |
| CAS Number (trans-isomer) | 68592-23-4 | [8][9] |
| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [1][2] |
| Physical Form | Solid | [5] |
Physical Properties
The compound's ability to form hydrogen bonds via its hydroxyl and carboxylic acid groups results in a relatively high boiling point and contributes to its solubility characteristics.[1]
| Property | Value | Source(s) |
| Boiling Point | 326.4 °C (at 760 mmHg) | |
| Purity | Commercially available in various purities (e.g., 95%, ≥98%) | [4][5][8] |
| Storage | Store at room temperature in a dry, tightly sealed container | [5][6] |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups.[1]
-
Carboxylic Acid Group (-COOH): This group behaves as a typical weak acid, capable of deprotonation to form carboxylate salts in the presence of a base. It can readily undergo esterification with alcohols under acidic conditions.
-
Hydroxyl Group (-OH): As a secondary alcohol, this group can be oxidized to a ketone (4-oxocyclohexyl)acetic acid. It can also participate in esterification or etherification reactions.
Due to its stable cyclohexane backbone, the molecule is not prone to degradation under standard laboratory conditions, but it should be stored away from strong oxidizing agents.
Biological Significance and Activity
While a seemingly simple molecule, this compound holds relevance in both human metabolic pathways and pharmacological research.
Role in Human Metabolism: Hawkinsinuria
Both cis- and trans-4-hydroxycyclohexylacetic acid are known metabolites that accumulate in individuals with hawkinsinuria, a rare, autosomal dominant inborn error of tyrosine metabolism.[9][10][11] This disorder is caused by a mutation in the gene for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[12][13][14] The defective enzyme leads to the formation of a reactive intermediate that is detoxified, in part, to form hawkinsin and other metabolites, including the title compound.[11][12] Its presence in urine is therefore a key diagnostic marker for the condition.[10][14]
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 99799-09-4 [sigmaaldrich.com]
- 6. cis-2-(4-hydroxycyclohexyl)acetic acid;68592-22-3, CasNo.68592-22-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 13. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolicsupportuk.org [metabolicsupportuk.org]
An In-Depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid (CAS: 99799-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxycyclohexyl)acetic acid, with the CAS number 99799-09-4, is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety.[1][2] This compound, existing as both cis and trans stereoisomers, has garnered significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[3] Beyond its role as a synthetic building block, emerging research suggests its potential as a histone deacetylase (HDAC) inhibitor, opening avenues for its exploration in oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization data, and a discussion of its current and potential applications in drug development.
Physicochemical Properties and Structural Elucidation
This compound is a white to light yellow crystalline powder. Its molecular structure, consisting of both a hydrophilic hydroxyl and a carboxylic acid group, as well as a lipophilic cyclohexane ring, imparts it with distinct solubility and reactivity characteristics.[1]
Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 99799-09-4 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Hydroxycyclohexaneacetic acid, (4-Hydroxy-cyclohexyl)-acetic acid | [4] |
| Boiling Point | 326.4 °C | |
| Appearance | White to Light yellow powder to crystal |
Stereochemistry
The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. The spatial arrangement of the hydroxyl and acetic acid groups relative to the plane of the cyclohexane ring significantly influences the molecule's physical properties and its interaction with biological targets. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. The separation and selective synthesis of these isomers are critical for specific applications, particularly in drug development where stereochemistry dictates pharmacological activity.
Synthesis of this compound
The most industrially viable and scalable synthesis of this compound involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This method allows for the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and, importantly, for controlling the stereoselectivity of the product. Rhodium-based catalysts, particularly on an alumina support, have shown high efficacy in the hydrogenation of aromatic rings, often favoring the formation of the cis isomer under specific conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid
This protocol details a robust method for the synthesis of this compound, with an emphasis on achieving good stereoselectivity towards the cis isomer.
Materials:
-
4-Hydroxyphenylacetic acid
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: In the reactor vessel, combine 4-hydroxyphenylacetic acid and the 5% Rhodium on Alumina catalyst. A typical catalyst loading is 5-10% by weight relative to the starting material.
-
Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting material and create a slurry that can be effectively stirred.
-
Purging the System: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove any residual air. Following the inert gas purge, purge the system with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is typically monitored by the uptake of hydrogen. The choice of lower temperatures and specific rhodium catalysts often favors the formation of the cis isomer.
-
Reaction Completion and Cooldown: Once the hydrogen uptake ceases, indicating the completion of the reaction, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Catalyst Removal: Carefully vent the excess hydrogen gas from the reactor. Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous rhodium catalyst. Wash the catalyst pad with a small amount of glacial acetic acid to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings and remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Crystallization and Isolation: The resulting crude product can be purified by crystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield this compound as a white crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Causality of Experimental Choices:
-
Catalyst: Rhodium on alumina is chosen for its high activity and selectivity in aromatic ring hydrogenation. The alumina support provides a high surface area for the catalyst, and rhodium is known to be effective under milder conditions compared to other catalysts like Raney Nickel, which can sometimes lead to over-reduction or side reactions.
-
Solvent: Glacial acetic acid is an effective solvent for the starting material and is stable under the hydrogenation conditions. Its acidic nature can also help in maintaining the catalyst's activity.
-
Pressure and Temperature: The chosen pressure and temperature are a balance between achieving a reasonable reaction rate and maintaining selectivity. Higher pressures and temperatures can lead to a faster reaction but may also result in a loss of stereoselectivity and the formation of byproducts.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation between the cis and trans isomers.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the alpha-protons of the acetic acid moiety, and the hydroxyl proton. The coupling constants and chemical shifts of the cyclohexane ring protons can be used to determine the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. Predicted ¹³C NMR data for the cis isomer suggests distinct chemical shifts for the carbons of the cyclohexane ring and the acetic acid group.
Predicted NMR Data (cis-isomer in D₂O):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Varies for cyclohexane protons, ~2.2 ppm for -CH₂COOH |
| ¹³C | ~180 ppm (C=O), ~70 ppm (C-OH), ~40 ppm (-CH₂COOH), 25-35 ppm (other cyclohexane carbons) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid hydroxyl group, which will overlap with the C-H stretching vibrations.
-
A sharp and strong C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
A C-O stretching band for the alcohol and carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Applications in Drug Development
Intermediate for Gabapentin Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Gabapentin, a widely prescribed medication for the treatment of epilepsy and neuropathic pain. The synthesis of Gabapentin from this intermediate typically involves the conversion of the carboxylic acid to an amine, often via a Curtius or Hofmann rearrangement.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Recent studies have highlighted the potential of this compound and its derivatives as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in various diseases, including cancer. By inhibiting HDACs, these compounds can induce the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. This potential therapeutic application warrants further investigation and could expand the utility of this molecule beyond its role as a synthetic intermediate.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]
GHS Hazard Statements: H315, H319, H335[6]
Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[5]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile molecule with established importance in the pharmaceutical industry as a key intermediate for Gabapentin. The synthetic route via catalytic hydrogenation of 4-hydroxyphenylacetic acid is a robust and scalable method. Furthermore, its emerging potential as an HDAC inhibitor suggests that its therapeutic applications may extend beyond its current use. This guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and characterization to its potential applications. Further research into its biological activities and the development of stereoselective synthetic methods will undoubtedly continue to expand its significance in medicinal chemistry.
References
- 1. iris.unive.it [iris.unive.it]
- 2. americanelements.com [americanelements.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 4-Hydroxycyclohexyl acetate | C8H14O3 | CID 556677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid
Introduction
This compound is a bifunctional organic compound featuring a cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.[1] This unique structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group (carboxylic acid), makes it a valuable building block in medicinal chemistry and materials science. Its presence in the Human Metabolome Database suggests its relevance in biological systems. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signatures, and standardized protocols for its characterization, designed to equip researchers with the foundational knowledge required for its effective application.
Chemical Identity and Structure
Accurate identification is paramount in scientific research. This compound is cataloged across multiple chemical databases, ensuring its unambiguous identification.
Chemical Identifiers
The compound is identified by several standard numbering systems, with different CAS Numbers often assigned to the mixture of isomers versus specific stereoisomers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [1][2][4] |
| CAS Number (cis/trans mixture) | 99799-09-4 | [1][2][3] |
| CAS Number (cis-isomer) | 68592-22-3 | [1] |
| CAS Number (trans-isomer) | 68592-23-4 | |
| PubChem CID | 12702257 | [1][3] |
| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and hydrophobic characteristics.
Caption: Core structure of this compound.
Stereoisomerism
The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can significantly influence physical properties and biological activity, as the spatial arrangement affects how the molecule interacts with other molecules or biological targets.[1]
Caption: Stereoisomers of this compound.
Physicochemical Properties
The interplay of the functional groups defines the compound's behavior in various chemical environments. The properties listed below are a combination of experimental and predicted values found in chemical databases.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Boiling Point | 326.4 °C at 760 mmHg | [3] |
| Density | 1.166 g/cm³ | [3] |
| Water Solubility | Predicted: 27.1 g/L | |
| pKa (Strongest Acidic) | Predicted: 4.65 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.69 - 0.93 |
Discussion of Properties:
-
Acidity (pKa): The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).
-
Solubility: The molecule is predicted to be soluble in water. This is a direct consequence of the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with water molecules. Its solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.
-
Lipophilicity (LogP): The predicted LogP values are relatively low, suggesting a preference for hydrophilic environments over lipophilic ones. This is consistent with the presence of two highly polar functional groups.
Chemical Reactivity and Stability
The reactivity is dominated by its two functional groups.
-
Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:
-
Acid-Base Reactions: Forms salts with bases.[1]
-
Esterification: Reacts with alcohols under acidic conditions to form esters.
-
Amide Formation: Can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.
-
-
Hydroxyl Group: The secondary alcohol can participate in:
Stability and Storage: The compound should be stored in a dry, sealed container at room temperature.[4] It is a stable molecule but should be kept away from strong oxidizing agents and strong bases.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show two highly characteristic absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[5] This broadness is due to strong hydrogen bonding between molecules in a dimeric form.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹.[5] Dimeric, hydrogen-bonded acids typically absorb around 1710 cm⁻¹.[5]
-
O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹, which may be partially obscured by the much broader carboxylic acid O-H band.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically between 10-13 ppm.[6][8] Its chemical shift is concentration-dependent.[5]
-
-CH₂- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.
-
Cyclohexane Protons (-CH- and -CH₂-): A complex series of multiplets in the aliphatic region, approximately 1.0-2.0 ppm.
-
-CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and concentration, typically 3.5-4.5 ppm.
-
-
¹³C NMR:
Mass Spectrometry
In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns, including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28 amu).[8] The molecular ion peak (M⁺) would be expected at m/z = 158.
Experimental Protocols for Property Determination
The following sections describe standardized, reliable methods for determining key physicochemical properties.
Protocol: Determination of Aqueous Solubility
This protocol outlines a common method for determining the solubility of an organic acid. The principle relies on creating a saturated solution and quantifying the dissolved compound.
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound - CAS:99799-09-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
A Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Nomenclature, Stereochemistry, and Therapeutic Relevance
Abstract
2-(4-Hydroxycyclohexyl)acetic acid is a carboxylated cyclohexanol derivative notable for its stereochemical complexity and its emergence in both diagnostic and therapeutic fields. This document provides a comprehensive technical overview of the molecule, beginning with a detailed analysis of its IUPAC nomenclature and the critical distinctions between its cis and trans stereoisomers. We will explore its key physicochemical properties, outline a primary synthetic route via catalytic hydrogenation, and discuss its significant biological roles. The guide will detail its function as a urinary biomarker for the rare metabolic disorder hawkinsinuria and its potential as a histone deacetylase (HDAC) inhibitor, a class of compounds with significant therapeutic implications in oncology. This whitepaper serves as a foundational resource for professionals engaged in metabolic research, diagnostics, and pharmaceutical development.
Introduction
This compound is a molecule of growing interest at the intersection of organic chemistry, biochemistry, and medicine. Structurally, it consists of a cyclohexane ring functionalized with both a hydroxyl group and an acetic acid moiety at positions 1 and 4, respectively. While seemingly simple, this arrangement gives rise to distinct stereoisomers that dictate its physical properties and biological activity.[1] Its relevance extends from being a key diagnostic marker for an inborn error of tyrosine metabolism to a subject of research in epigenetic modifiers for cancer therapy. This guide aims to provide an in-depth, field-proven perspective on this compound, grounded in established chemical principles and current research.
IUPAC Nomenclature and Stereochemical Analysis
A precise understanding of a molecule begins with its name. The nomenclature of this compound is governed by specific IUPAC rules that prioritize functional groups and define the parent structure.
Deconstruction of the IUPAC Name
-
Parent Structure: The principal functional group is the carboxylic acid (-COOH).[2][3] Because the -COOH group is part of a two-carbon chain that is not directly bonded to the ring, the acyclic "acetic acid" portion is designated as the parent structure.
-
Numbering: The carbon of the carboxyl group is assigned position 1, and the adjacent carbon, to which the ring is attached, is position 2. This leads to the "2-(...)" prefix.
-
Substituent: The cyclohexane ring is treated as a substituent on the acetic acid parent chain, hence "cyclohexyl".
-
Ring Numbering: The ring's point of attachment to the acetic acid chain is C-1 of the ring. The hydroxyl group (-OH) is located at the fourth carbon relative to this point, leading to the "4-Hydroxy" designation.
Combining these elements yields the systematic name: This compound .
Critical Role of Stereoisomerism
The 1,4-disubstituted cyclohexane ring gives rise to geometric isomerism, resulting in two distinct diastereomers: cis and trans.[1] This isomerism profoundly impacts the molecule's three-dimensional shape, receptor binding affinity, and metabolic fate.
-
trans-2-(4-Hydroxycyclohexyl)acetic acid: In the most stable chair conformation, both the acetic acid group and the hydroxyl group occupy equatorial positions. This minimizes steric hindrance, resulting in a thermodynamically more stable isomer. The formal IUPAC name for this isomer is 2-((1r,4r)-4-hydroxycyclohexyl)acetic acid .[4]
-
cis-2-(4-Hydroxycyclohexyl)acetic acid: In its chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans isomer.
The distinction is not merely academic; in biological systems, enzymes often exhibit high stereoselectivity, meaning the cis and trans isomers can have vastly different activities and metabolic pathways.
Figure 1: Chemical structures of the trans and cis isomers.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and analysis. The data presented below represents a mixture of cis- and trans- isomers unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.20 g/mol | [5][6][7] |
| CAS Number | 99799-09-4 (cis/trans mixture) | [6][7] |
| 68592-23-4 (trans-isomer) | [4] | |
| 68592-22-3 (cis-isomer) | [1] | |
| Physical Form | White to light yellow solid/crystal | [8] |
| Boiling Point | 326.4 °C | |
| Solubility | Soluble in water | [1] |
| Acidity | Weakly acidic | [1] |
| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | [1][8] |
Synthesis and Reactivity
From a synthetic chemistry perspective, the most direct and common route to produce this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(4-hydroxyphenyl)acetic acid.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory procedure for the synthesis.
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-(4-hydroxyphenyl)acetic acid and a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: A hydrogenation catalyst is added. Rhodium on carbon (Rh/C) is highly effective for aromatic ring reduction under milder conditions. Alternatively, Platinum(IV) oxide (PtO₂, Adams' catalyst) can be used.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated and may be heated (e.g., to 50-80 °C) to increase the reaction rate.
-
Monitoring: The reaction is monitored by observing hydrogen uptake or by analytical techniques like TLC or HPLC to track the disappearance of the starting material.
-
Workup: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The resulting mixture of cis and trans isomers can be purified by recrystallization or column chromatography if separation of isomers is required.
The causality for this experimental choice lies in the robustness and high yield of catalytic hydrogenation for reducing phenolic rings to their corresponding cyclohexanol derivatives. The choice of catalyst and conditions can influence the ratio of cis to trans isomers produced.
Figure 2: Synthetic workflow for this compound.
Relevance in Diagnostics and Therapeutics
The significance of this molecule to researchers and drug developers is primarily twofold: its role as a biomarker and its potential as a therapeutic agent.
Biomarker for Hawkinsinuria
Both cis- and trans-4-Hydroxycyclohexylacetic acid are established urinary biomarkers for hawkinsinuria, a rare autosomal dominant inborn error of metabolism.
-
Mechanism: The disorder stems from a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in the catabolism of tyrosine. This enzymatic deficiency leads to the accumulation of an intermediate that is further metabolized and excreted as 4-hydroxycyclohexylacetic acid and a related compound, hawkinsin.
-
Diagnostic Trustworthiness: The presence of these specific metabolites in urine is a highly reliable indicator of the disorder, making their detection a cornerstone of diagnosis. This self-validating system—where the presence of the molecule directly points to a specific metabolic defect—is ideal for clinical diagnostics.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Several sources indicate that this compound is classified as a histone deacetylase (HDAC) inhibitor.
-
Therapeutic Context: HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these drugs can reactivate tumor suppressor genes, making them a powerful tool in oncology.
-
Drug Development Implications: The identification of this molecule as a potential HDAC inhibitor makes it a lead compound for further investigation. Its relatively simple structure serves as a valuable scaffold for medicinal chemists to design more potent and selective derivatives. Research in this area could focus on its effects on gene expression, cell cycle arrest, and apoptosis in cancer cell lines.
Conclusion
This compound is a multifaceted compound whose importance belies its structural simplicity. A rigorous application of IUPAC nomenclature rules is essential to distinguish it from related structures and to precisely define its cis and trans stereoisomers, which are fundamental to its biological function. Its established synthesis via catalytic hydrogenation provides a reliable source for research and development. For the intended audience, its dual role as a definitive biomarker in the diagnosis of hawkinsinuria and as a promising scaffold for the development of novel HDAC inhibitors places it at a significant nexus of diagnostic science and therapeutic innovation. Continued exploration of this molecule and its derivatives is warranted to fully unlock its potential.
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-(trans-4-Hydroxycyclohexyl)acetic acid 95% | CAS: 68592-23-4 | AChemBlock [achemblock.com]
- 5. americanelements.com [americanelements.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound (cis- and trans- mixtur… [cymitquimica.com]
An In-depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid: Properties, Synthesis, and Biological Potential
This technical guide provides a comprehensive overview of 2-(4-hydroxycyclohexyl)acetic acid, a molecule of interest to researchers in organic synthesis, drug discovery, and metabolomics. This document delves into its chemical and physical properties, stereoisomerism, synthesis, and putative biological activities, with a focus on its potential as a histone deacetylase (HDAC) inhibitor.
Core Molecular and Physical Characteristics
This compound is a saturated carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| Boiling Point | 326.4 °C (at 760 mmHg) | [3] |
| Predicted Water Solubility | 27.1 g/L | |
| Predicted pKa (Strongest Acidic) | 4.65 |
Note: Water solubility and pKa values are computationally predicted and should be confirmed by experimental analysis.
Stereoisomerism: The Significance of Cis and Trans Forms
A critical feature of this compound is the existence of cis and trans stereoisomers, which arises from the relative orientation of the hydroxyl and acetic acid groups on the cyclohexane ring. These isomers possess distinct physical properties and are expected to have different biological activities due to their unique three-dimensional shapes.[1]
| Isomer | CAS Number | Key Identifiers |
| cis-Isomer | 68592-22-3 | HMDB ID: HMDB0000451 |
| trans-Isomer | 68592-23-4 | HMDB ID: HMDB0000909 |
| Mixture | 99799-09-4 | PubChem CID: 12702257 |
The separation and characterization of these individual isomers are crucial for any drug development or in-depth biological study, as their differential interaction with enzyme active sites is highly probable.
Caption: Relationship between stereoisomers and their distinct properties.
Synthesis and Spectroscopic Characterization
The most logical and referenced synthetic route to this compound is through the catalytic hydrogenation of its aromatic precursor, 4-hydroxyphenylacetic acid. This method effectively saturates the benzene ring to yield the desired cyclohexyl derivative.
Proposed Synthesis Workflow: Catalytic Hydrogenation
This protocol is adapted from the general methodology for the hydrogenation of phenolic acids described by Ungnade and Morriss (1948).
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyphenylacetic acid
-
5% Rhodium on alumina catalyst (or Platinum Oxide)
-
Glacial acetic acid
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable pressure vessel, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Catalyst Addition: Add the 5% rhodium on alumina catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to approximately 100-150 atm.
-
Reaction: Heat the mixture to 50-100 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Cooling and Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid.
-
Purification (Optional): The cis and trans isomers can be separated by fractional crystallization or column chromatography.
Spectroscopic Characterization (Predicted Data)
Predicted ¹H NMR (100 MHz, D₂O):
-
Chemical shifts for the cyclohexane ring protons are expected between δ 1.0-2.2 ppm.
-
The proton on the carbon bearing the hydroxyl group (-CHOH) would likely appear as a multiplet around δ 3.5-4.0 ppm.
-
The methylene protons of the acetic acid group (-CH₂COOH) would be expected in the range of δ 2.2-2.5 ppm.
Predicted ¹³C NMR (100 MHz, D₂O):
-
The carboxyl carbon (-COOH) is predicted to be in the range of δ 175-180 ppm.
-
The carbon bearing the hydroxyl group (-CHOH) would likely be found around δ 65-75 ppm.
-
The carbons of the cyclohexane ring are expected in the aliphatic region of δ 25-45 ppm.
-
The methylene carbon of the acetic acid group (-CH₂COOH) is predicted around δ 40-45 ppm.
Expected IR Spectral Features:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.
-
A strong C=O stretching absorption around 1700-1725 cm⁻¹.
-
A broad O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.
-
C-H stretching absorptions of the cyclohexane and methylene groups just below 3000 cm⁻¹.
Biological Context and Potential Applications
Role as a Human Metabolite
Both cis- and trans-2-(4-hydroxycyclohexyl)acetic acid have been identified in the urine of patients with a rare metabolic disorder known as Hawkinsinuria.[4] This disorder is caused by a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the tyrosine catabolism pathway. The presence of these compounds, therefore, serves as a biomarker for this specific inborn error of metabolism.
Caption: Metabolic origin of this compound in Hawkinsinuria.
Putative Role as a Histone Deacetylase (HDAC) Inhibitor
While direct experimental evidence is limited, this compound is classified by some chemical suppliers as a histone deacetylase (HDAC) inhibitor. This classification is likely based on its structural resemblance to other short-chain fatty acids, such as valproic acid and butyric acid, which are known to inhibit Class I and IIa HDACs.
Proposed Mechanism of Action: HDAC inhibitors typically function by binding to the zinc ion within the active site of the HDAC enzyme. The carboxylic acid moiety of this compound would be the key functional group responsible for this interaction. By inhibiting HDACs, the acetylation of histone proteins is increased, leading to a more open chromatin structure and altered gene expression. This can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells.
Representative Experimental Workflow: In Vitro HDAC Inhibition Assay
To validate the putative HDAC inhibitory activity of this compound, a standard in vitro colorimetric assay can be employed.
Principle: An acetylated histone substrate is bound to a microplate. The test compound and a source of HDAC enzyme (e.g., nuclear extract) are added. If the compound inhibits the enzyme, the substrate remains acetylated. A specific antibody that recognizes the acetylated histone is then used, followed by a secondary antibody conjugated to an enzyme for colorimetric detection. The signal intensity is inversely proportional to the HDAC activity.
Step-by-Step Protocol:
-
Substrate Coating: Coat microplate wells with an acetylated histone substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (and a known HDAC inhibitor as a positive control) to the wells.
-
Enzyme Addition: Add a constant amount of HDAC enzyme (e.g., from a nuclear extract or a purified recombinant source) to each well.
-
Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to occur.
-
Washing: Wash the wells to remove the enzyme and inhibitor.
-
Primary Antibody: Add a primary antibody specific for the acetylated histone substrate and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody: Add a colorimetric enzyme-linked secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Development: Add a chromogenic substrate and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a well-defined molecule with established physical and chemical properties. Its synthesis via the hydrogenation of 4-hydroxyphenylacetic acid is a feasible and scalable route. While its role as a biomarker in Hawkinsinuria is documented, its potential as a therapeutic agent, particularly as an HDAC inhibitor, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing compound.
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. Excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of cis-4-Hydroxycyclohexylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Critical Role of Aqueous Solubility in Drug Development
In the journey of a drug from discovery to clinical application, aqueous solubility stands as a paramount physicochemical property. It dictates the rate and extent to which a compound dissolves in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, therapeutic inconsistency, and challenges in formulation development.[1] Therefore, a comprehensive understanding and accurate determination of the aqueous solubility of a drug candidate like cis-4-Hydroxycyclohexylacetic acid are indispensable for its successful development.
Physicochemical Properties of cis-4-Hydroxycyclohexylacetic Acid
To understand the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid, it is essential to first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
-
Chemical Name: cis-4-Hydroxycyclohexylacetic acid
-
CAS Number: 68592-22-3[2]
-
Molecular Formula: C₈H₁₄O₃[2]
-
Molecular Weight: 158.19 g/mol
The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group in a cis configuration. This stereochemistry places both substituents on the same side of the cyclohexane ring.
Key Functional Groups and their Influence on Solubility:
The solubility of cis-4-Hydroxycyclohexylacetic acid in water is primarily governed by the presence of two key polar functional groups:
-
Hydroxyl Group (-OH): This group is highly polar and capable of forming strong hydrogen bonds with water molecules. The oxygen atom acts as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This interaction significantly contributes to the hydrophilicity of the molecule.[3][4]
-
Carboxylic Acid Group (-COOH): This is another highly polar functional group that can participate in hydrogen bonding with water. More importantly, the carboxylic acid group is ionizable. At physiological pH, it will be predominantly deprotonated to form the highly water-soluble carboxylate anion (-COO⁻).[5]
The presence of these two hydrophilic groups on a relatively small and compact cyclohexane scaffold suggests that cis-4-Hydroxycyclohexylacetic acid should exhibit appreciable water solubility.
Predicted Physicochemical Properties:
While experimental data is scarce, computational models provide valuable estimates of key properties.
| Property | Predicted Value | Source |
| Water Solubility | 27.1 g/L | ALOGPS |
| logP | 0.93 | ALOGPS |
| pKa (Strongest Acidic) | 4.65 | ChemAxon |
The predicted water solubility of 27.1 g/L is substantial and classifies the compound as "soluble" according to standard pharmaceutical definitions. The predicted pKa of 4.65 is typical for a carboxylic acid and is crucial for understanding the pH-dependent solubility profile.
Factors Influencing the Aqueous Solubility
The intrinsic solubility of a compound can be significantly modulated by external factors. For cis-4-Hydroxycyclohexylacetic acid, pH and temperature are the most critical.
The Profound Impact of pH
The solubility of ionizable compounds like carboxylic acids is highly dependent on the pH of the aqueous medium.[5][6] The carboxylic acid group of cis-4-Hydroxycyclohexylacetic acid can exist in two forms: the protonated (neutral) form and the deprotonated (anionic) form.
-
At low pH (acidic conditions): The equilibrium will favor the protonated, uncharged form of the carboxylic acid. This form is less polar and, consequently, less soluble in water.[7]
-
At high pH (alkaline conditions): The equilibrium will shift towards the deprotonated, anionic carboxylate form. The presence of a negative charge greatly enhances the interaction with polar water molecules, leading to a significant increase in aqueous solubility.[5][7]
Given the predicted pKa of 4.65, the solubility of cis-4-Hydroxycyclohexylacetic acid is expected to increase dramatically as the pH rises above this value. This pH-dependent solubility is a critical consideration for drug formulation and understanding its behavior in different segments of the gastrointestinal tract.
The Role of Stereochemistry: cis vs. trans Isomers
The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring (cis vs. trans) can influence the molecule's physical properties, including its solubility. While there is no direct comparative study for cis-4-Hydroxycyclohexylacetic acid, we can draw insights from related molecules.
In some cases, cis isomers, being less symmetrical, may have lower crystal lattice energies and thus higher solubility compared to their more stable and often higher-melting trans counterparts. For instance, maleic acid (cis-butenedioic acid) is significantly more soluble in water than fumaric acid (trans-butenedioic acid). This is attributed to the intramolecular hydrogen bonding in the cis isomer, which reduces its interaction with neighboring molecules in the crystal lattice.
Conversely, the cis configuration in cis-4-Hydroxycyclohexylacetic acid could potentially allow for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This might slightly reduce the number of functional groups available for intermolecular hydrogen bonding with water, which could theoretically decrease solubility compared to the trans isomer where such intramolecular interactions are less likely. However, the increased polarity and potential for a more folded conformation in the cis isomer could disrupt crystal packing and enhance solubility. Further experimental investigation is required to definitively determine the solubility difference between the cis and trans isomers of 4-Hydroxycyclohexylacetic acid.
The Influence of Temperature
The solubility of most solid compounds in a liquid solvent, including water, is temperature-dependent. Generally, for most carboxylic acids, solubility in water increases with increasing temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, the exact relationship between temperature and solubility for cis-4-Hydroxycyclohexylacetic acid would need to be determined experimentally. For some short-chain carboxylic acids, this relationship can be non-linear.[9]
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1][8][10] This method involves equilibrating an excess amount of the solid compound with a specific solvent (in this case, water) at a constant temperature until the solution is saturated.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of solid cis-4-Hydroxycyclohexylacetic acid.
-
Place the solid into a clear glass vial or flask.
-
Add a precise volume of purified water (or a buffer solution of a specific pH).
-
-
Equilibration:
-
Seal the vial/flask to prevent solvent evaporation.
-
Place the sample in a constant temperature shaker or incubator.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
-
Quantification:
-
The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
A calibration curve prepared with standard solutions of known concentrations of cis-4-Hydroxycyclohexylacetic acid is used for accurate quantification.
-
-
Data Reporting:
-
The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature and pH.
-
Workflow Diagram:
Caption: Workflow for the Shake-Flask method.
Computational Prediction of Aqueous Solubility
In the early stages of drug discovery, when the physical compound may not be available in sufficient quantities for experimental testing, computational models are invaluable for predicting solubility.[9][11] These methods can be broadly categorized into two types:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its experimentally determined solubility.[9] They rely on molecular descriptors that encode various aspects of the molecule's topology, geometry, and electronic properties. The predicted solubility of 27.1 g/L for cis-4-Hydroxycyclohexylacetic acid from ALOGPS is an example of a QSPR prediction.
-
Physics-Based Methods: These approaches use fundamental principles of thermodynamics to calculate the free energy of solvation, which is directly related to solubility.[12] While computationally more intensive, they can provide a more detailed understanding of the molecular interactions driving dissolution.
Computational Workflow Diagram:
Caption: Computational solubility prediction workflow.
Conclusion and Future Perspectives
While a definitive experimental value for the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid remains to be published, a comprehensive analysis of its molecular structure and the application of established physicochemical principles and computational models provide a strong foundation for understanding its behavior. The presence of both a hydroxyl and a carboxylic acid group strongly suggests good water solubility, which is supported by a predicted value of 27.1 g/L. The solubility is expected to be highly dependent on pH, increasing significantly in alkaline conditions.
For drug development professionals, it is imperative to experimentally determine the aqueous solubility of cis-4-Hydroxycyclohexylacetic acid using a standardized method like the shake-flask protocol. Furthermore, investigating the solubility profile as a function of pH and temperature, and conducting a direct comparison with the trans-isomer, will provide critical data for formulation development, biopharmaceutical classification, and predicting in vivo performance.
References
- 1. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - 4-Hydroxycyclohexylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 3. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iupac.org [iupac.org]
- 11. trans-4-Hydroxycyclohexanecarboxylic Acid | TargetMol [targetmol.com]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to 2-(4-Hydroxycyclohexyl)acetic Acid and its Synonyms for Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Hydroxycyclohexyl)acetic acid, a versatile building block in medicinal chemistry. We will delve into its chemical identity, stereochemistry, synthesis, and key applications in drug development, with a particular focus on its role as a histone deacetylase (HDAC) inhibitor and its implications in hematopoiesis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies.
Chemical Identity and Nomenclature: Establishing a Clear Foundation
This compound is a carboxylic acid derivative of cyclohexane. Precise communication in scientific research and development is paramount, and a clear understanding of its nomenclature is the first step.
The primary identifier for this compound is its CAS Number: 99799-09-4 .[1] However, it is known by several synonyms in literature and commercial listings, which can sometimes lead to confusion. This guide will use the primary name, but researchers should be familiar with its common synonyms.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier | Value | Source |
| Primary Name | This compound | IUPAC Nomenclature |
| Common Synonyms | 4-Hydroxycyclohexaneacetic Acid, (4-Hydroxy-cyclohexyl)-acetic Acid, 4-Hydroxycyclohexylacetic acid | [1][2][3] |
| CAS Number | 99799-09-4 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [1][2][3] |
| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N | |
| SMILES | OC1CCC(CC(O)=O)CC1 | [1] |
It is crucial to note the existence of stereoisomers, namely cis and trans isomers, which arise from the relative positions of the hydroxyl and acetic acid groups on the cyclohexane ring. These isomers can exhibit different biological activities, and their specific synthesis and characterization are critical for targeted drug development.
Physicochemical Properties: Understanding the Molecule's Behavior
The physical and chemical properties of this compound dictate its behavior in various experimental settings, from synthesis and purification to formulation and biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 326.4 °C | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| Purity (typical) | ≥95% |
The presence of both a hydroxyl and a carboxylic acid group allows for a range of chemical reactions, including esterification, amidation, and oxidation, making it a versatile scaffold for creating diverse chemical libraries.[2]
Synthesis of this compound: A Detailed Protocol
The most common and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of p-hydroxybenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.
Reaction Principle
The synthesis relies on the catalytic reduction of the benzene ring of p-hydroxybenzoic acid using a suitable catalyst, typically a noble metal like ruthenium or palladium, under a hydrogen atmosphere. The reaction conditions, such as temperature, pressure, and solvent, are critical for achieving high yield and selectivity.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on established principles of catalytic hydrogenation of aromatic acids.[4][5]
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
1,4-Dioxane
-
Deionized Water
-
Hydrogen gas
-
High-pressure autoclave reactor with stirring mechanism
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, charge p-hydroxybenzoic acid.
-
Solvent and Catalyst Addition: Add a 1:1 mixture of 1,4-dioxane and water as the solvent.[4] Carefully add the 5% Ru/C catalyst. The typical catalyst loading is 5-10% by weight of the substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6.89 MPa).[4] Begin stirring and heat the reactor to the reaction temperature (e.g., 493 K).[4] Maintain these conditions for the duration of the reaction (typically several hours), monitoring the pressure drop to gauge the reaction progress.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent system to obtain the desired isomer or a specific isomeric ratio.
Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.[6][7]
Applications in Drug Development: A Focus on HDAC Inhibition and Hematopoiesis
This compound and its derivatives are of significant interest in drug development, primarily due to their potential as histone deacetylase (HDAC) inhibitors.
Mechanism of Action as an HDAC Inhibitor
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[8] HDAC inhibitors block this action, resulting in hyperacetylation of histones, which in turn leads to a more relaxed chromatin structure and the expression of tumor suppressor genes.[8] This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[9]
The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid moiety of this compound can act as a zinc-binding group, while the cyclohexane ring serves as a scaffold for the linker and cap groups. By modifying the cyclohexane ring and the acetic acid side chain, medicinal chemists can design selective HDAC inhibitors that target specific HDAC isoforms, potentially reducing off-target effects and improving therapeutic outcomes.[10][11][12][13]
Caption: Mechanism of gene expression regulation by HDAC inhibition.
Role in Hematopoiesis
Hematopoiesis, the formation of blood cellular components, is a tightly regulated process. Emerging research indicates that HDACs play a crucial role in the differentiation and proliferation of hematopoietic stem cells (HSCs).[14] By modulating gene expression, HDACs can influence the lineage commitment of HSCs.
The potential of this compound and its derivatives as HDAC inhibitors suggests their utility in studying and potentially treating hematological malignancies. For instance, by inhibiting specific HDACs, it may be possible to induce differentiation in leukemic cells, a therapeutic strategy that is being actively explored. Further research into the specific effects of this compound on different hematopoietic lineages is warranted to fully elucidate its therapeutic potential in this area.[15][16]
Conclusion and Future Directions
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials and its utility as a scaffold for designing potent and selective HDAC inhibitors make it an attractive molecule for medicinal chemists. The exploration of its derivatives could lead to the development of novel therapeutics for cancer and other diseases where epigenetic regulation plays a key role. Future research should focus on the synthesis and biological evaluation of novel derivatives with improved potency and isoform selectivity, as well as in-depth studies to understand their precise mechanism of action in various disease models.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound (68592-22-3) for sale [vulcanchem.com]
- 3. americanelements.com [americanelements.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osteoclasts promote the formation of hematopoietic stem cell niches in the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokines and BMP-4 promote hematopoietic differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 2-(4-Hydroxycyclohexyl)acetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(4-Hydroxycyclohexyl)acetic acid, a molecule with significant therapeutic potential, exists as cis and trans stereoisomers. The spatial arrangement of the hydroxyl and acetic acid groups on the cyclohexane ring dictates the molecule's three-dimensional structure, which in turn is expected to influence its biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of these isomers, with a focus on their classification as histone deacetylase (HDAC) inhibitors and their prospective roles in oncology and inflammatory diseases. While direct comparative studies on the individual isomers are notably absent in current public literature, this guide synthesizes the available information and presents a clear experimental framework for researchers to elucidate the distinct pharmacological profiles of the cis and trans forms. Detailed, field-proven protocols for isomer separation, cytotoxicity assessment, and evaluation of anti-inflammatory and HDAC inhibitory activities are provided to empower researchers in advancing the understanding and potential therapeutic application of these compounds.
Introduction: The Significance of Stereoisomerism in Drug Discovery
Isomerism is a cornerstone of medicinal chemistry, where subtle changes in the spatial arrangement of atoms can lead to profound differences in pharmacological activity.[1] For this compound, the cis and trans configurations arise from the relative orientation of the hydroxyl and acetic acid substituents on the cyclohexane ring. This stereochemical difference can significantly impact how each isomer interacts with biological targets, affecting its efficacy, potency, and even its safety profile. Although the mixture of cis and trans isomers of this compound has been identified as a histone deacetylase (HDAC) inhibitor with potential cytotoxic and anti-inflammatory effects, the specific contributions of each isomer remain a critical knowledge gap. This guide is structured to provide researchers with the foundational knowledge and detailed methodologies required to systematically investigate and compare the biological activities of these two isomers.
Potential Biological Activities and Underlying Mechanisms
Based on its structural motifs and preliminary classifications, this compound isomers are hypothesized to exert their biological effects through several key mechanisms.
Histone Deacetylase (HDAC) Inhibition
The primary classification of this compound is as an HDAC inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these compounds can induce the re-expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
It is highly probable that the cis and trans isomers of this compound will exhibit differential inhibitory activity against various HDAC isoforms due to the distinct spatial presentation of their pharmacophoric features to the enzyme's active site.
Cytotoxic Effects in Oncology
Stemming from its potential as an HDAC inhibitor, this compound is suggested to possess cytotoxic effects that could be harnessed for anti-cancer therapies. The induction of apoptosis and cell cycle arrest are common outcomes of HDAC inhibition in tumor cells. A comparative analysis of the cytotoxic profiles of the cis and trans isomers against a panel of cancer cell lines is a crucial step in determining their therapeutic potential.
Anti-Inflammatory Activity
The link between HDAC inhibition and the modulation of inflammatory pathways is well-established. HDACs regulate the expression of key inflammatory mediators. Therefore, the isomers of this compound may exert anti-inflammatory effects by influencing pathways such as NF-κB and the production of prostaglandins via cyclooxygenase (COX) enzymes. Investigating the differential impact of the cis and trans isomers on these inflammatory pathways could unveil novel therapeutic avenues for inflammatory diseases.
Experimental Workflows: A Roadmap for Comparative Analysis
To address the current research gap, a systematic evaluation of the individual cis and trans isomers is necessary. The following sections provide detailed experimental protocols that form a comprehensive workflow for this investigation.
Isomer Separation: The Critical First Step
A prerequisite for any comparative biological study is the isolation of the individual cis and trans isomers in high purity. High-performance liquid chromatography (HPLC) is a robust technique for this purpose.
References
Fundamental reactivity of the hydroxyl and carboxylic acid groups.
An In-Depth Technical Guide to the Fundamental Reactivity of the Hydroxyl and Carboxylic Acid Groups
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pillars of Molecular Function
In the landscape of organic chemistry and medicinal chemistry, the hydroxyl (-OH) and carboxylic acid (-COOH) groups stand as functional cornerstones. Their prevalence in biological molecules, synthetic intermediates, and active pharmaceutical ingredients (APIs) is a direct consequence of their versatile and predictable reactivity. The hydroxyl group, the defining feature of alcohols, is a polar, hydrogen-bonding entity that can act as a nucleophile, a proton donor, or, when suitably activated, a leaving group.[1][2][3] The carboxylic acid group is the quintessential organic acid, whose reactivity is dominated by the electrophilicity of its carbonyl carbon and the profound resonance stabilization of its conjugate base.[4][5] An understanding of the electronic structures and characteristic transformations of these two groups is fundamental to the rational design, synthesis, and metabolic profiling of new chemical entities. This guide provides a detailed exploration of their core reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols.
Section 1: Electronic and Structural Fundamentals
The reactivity of any functional group is a direct manifestation of its electronic structure, bonding, and the steric environment.
The Hydroxyl Group (-OH)
The hydroxyl group consists of an oxygen atom single-bonded to a hydrogen atom and covalently attached to an sp³-hybridized carbon. The significant electronegativity difference between oxygen (3.44) and hydrogen (2.20) creates a highly polarized O-H bond, rendering the hydrogen atom electrophilic (acidic) and the oxygen atom nucleophilic and basic.[6] This polarity is also responsible for the hydroxyl group's capacity to act as both a hydrogen bond donor and acceptor, a property that profoundly influences the physical properties (e.g., boiling point, solubility) and molecular recognition capabilities of alcohols.[2][7]
The Carboxylic Acid Group (-COOH)
The carboxylic acid group is a composite functional group, containing a carbonyl (C=O) and a hydroxyl (-OH) group bonded to the same carbon atom. This arrangement gives rise to a rich and distinct chemistry. The carbonyl carbon is sp²-hybridized and highly electrophilic, a feature amplified by the polarization of the C=O bond. The defining characteristic of a carboxylic acid is its acidity, which is significantly greater than that of an alcohol. The reason lies in the stability of the conjugate base, the carboxylate anion.
Upon deprotonation, the negative charge on the carboxylate is not localized on a single oxygen atom but is delocalized across the O-C-O system through resonance. This distribution of charge dramatically stabilizes the anion, making the parent carboxylic acid more willing to donate its proton.
Caption: Resonance delocalization in the carboxylate anion.
Comparative Acidity
The difference in acidity between alcohols and carboxylic acids is stark and is one of their most important distinguishing features. This is quantitatively expressed by their pKa values.
| Compound | Formula | Functional Group | Approximate pKa |
| Ethanol | CH₃CH₂OH | Hydroxyl (Alcohol) | 16.0 |
| Phenol | C₆H₅OH | Hydroxyl (Phenol) | 10.0 |
| Acetic Acid | CH₃COOH | Carboxylic Acid | 4.76 |
| Benzoic Acid | C₆H₅COOH | Carboxylic Acid | 4.20 |
| Water | H₂O | - | 15.7 |
| Data sourced from multiple references.[8][9][10][11] |
As the table shows, a typical carboxylic acid is about 10¹¹ times more acidic than a typical alcohol. This vast difference is foundational to their respective roles in both biological systems and chemical synthesis.
Section 2: Core Reactivity of the Hydroxyl Group
The reactivity of the hydroxyl group can be categorized into several key modes: its role as a nucleophile, its acidic nature, its transformation into a good leaving group, and its susceptibility to oxidation.
The Hydroxyl Group as a Nucleophile: Williamson Ether Synthesis
The lone pairs of electrons on the hydroxyl oxygen make it a potent nucleophile. However, since alcohols are only weakly nucleophilic, they are typically deprotonated by a strong base (like sodium hydride, NaH) to form the corresponding alkoxide ion (RO⁻). This significantly enhances nucleophilicity. The alkoxide can then react with a primary alkyl halide or tosylate in an Sₙ2 reaction to form an ether. This classic transformation is known as the Williamson Ether Synthesis .[12][13][14]
The reaction is most efficient with methyl or primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination due to the strong basicity of the alkoxide.[15][16]
Experimental Protocol: Synthesis of Ethyl Phenyl Ether
-
Materials : Phenol, Sodium Hydroxide (NaOH), Iodoethane, Ethanol (solvent).
-
Procedure : a. Dissolve phenol in ethanol in a round-bottom flask. b. Add an equimolar amount of aqueous sodium hydroxide to form the sodium phenoxide salt. The phenoxide is the active nucleophile. c. Add iodoethane to the solution and heat the mixture to reflux for 1-2 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup & Purification : a. After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether. b. Extract the aqueous layer with diethyl ether. c. Wash the combined organic layers with dilute NaOH to remove unreacted phenol, followed by a brine wash. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude ether by distillation.
Conversion to a Leaving Group for Substitution/Elimination
The hydroxyl group itself is a very poor leaving group because its departure would mean the formation of the highly unstable hydroxide ion (HO⁻).[1] For substitution or elimination reactions to occur at the carbon bearing the -OH group, it must first be converted into a better leaving group.
Two primary strategies exist:
-
Protonation : In the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is excellent. This is the first step in acid-catalyzed dehydration of alcohols to form alkenes.[1]
-
Conversion to Sulfonate Esters : A more controlled method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are superb leaving groups, analogous to halides.
Caption: Workflow for activating a hydroxyl group.
Oxidation of Alcohols
The oxidation of alcohols is a pivotal transformation in organic synthesis. The product depends on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used.[17][18][19]
-
Primary alcohols can be oxidized to aldehydes or further to carboxylic acids.[17][20]
-
Tertiary alcohols are resistant to oxidation under normal conditions as they lack a hydrogen atom on the alpha-carbon.[17][20]
Table of Common Oxidizing Agents
| Reagent | Common Name | Strength | Products from 1° Alcohol | Products from 2° Alcohol |
| CrO₃, H₂SO₄, acetone | Jones Reagent | Strong | Carboxylic Acid | Ketone |
| KMnO₄, NaOH, H₂O, heat | Permanganate | Strong | Carboxylic Acid | Ketone |
| Pyridinium Chlorochromate (PCC) | PCC | Mild | Aldehyde | Ketone |
| Dess-Martin Periodinane (DMP) | DMP | Mild | Aldehyde | Ketone |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Mild | Aldehyde | Ketone |
| Data sourced from multiple references.[17][19][20][21] |
The choice of reagent is critical. To stop the oxidation of a primary alcohol at the aldehyde stage, a mild, anhydrous reagent like PCC or a Swern oxidation protocol is required.[20] Using strong, aqueous oxidants like the Jones reagent or potassium permanganate will inevitably lead to the carboxylic acid.[18][20]
Section 3: Core Reactivity of the Carboxylic Acid Group
The chemistry of carboxylic acids is dominated by two features: the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon, which leads to Nucleophilic Acyl Substitution .[5][22]
Nucleophilic Acyl Substitution: The Central Mechanism
Unlike aldehydes and ketones which undergo nucleophilic addition, carboxylic acids and their derivatives undergo nucleophilic acyl substitution.[23][24] The key difference is the presence of a potential leaving group on the carbonyl carbon (the -OH group in the acid).[23]
The general mechanism involves two core steps:
-
Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[23][24]
-
Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group.[23][25]
Caption: General mechanism of Nucleophilic Acyl Substitution.
The relative reactivity of carboxylic acid derivatives follows the order: Acid Chloride > Anhydride > Thioester > Ester ≈ Carboxylic Acid > Amide > Carboxylate .[5][26] This trend is primarily governed by the ability of the leaving group to depart; weaker bases are better leaving groups.[26]
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[27][28][29] The reaction is an equilibrium process. To drive the reaction towards the product, one typically uses a large excess of the alcohol or removes the water as it is formed.[27]
The acid catalyst plays a crucial dual role: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it towards attack by the weakly nucleophilic alcohol.[29][30] It also facilitates the departure of the water leaving group.
Experimental Protocol: Synthesis of Ethyl Acetate
-
Materials : Acetic acid, Ethanol, Concentrated Sulfuric Acid (catalyst).
-
Procedure : a. In a round-bottom flask, combine acetic acid and a three-fold excess of ethanol. b. While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the alcohol volume). c. Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Workup & Purification : a. Cool the reaction mixture and transfer it to a separatory funnel. b. Wash the mixture with cold water to remove excess ethanol and sulfuric acid. c. Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash with saturated sodium chloride (brine) to begin the drying process. e. Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by simple distillation, collecting the fraction boiling at ~77 °C.
Reduction of Carboxylic Acids
Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄). They require a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄, LAH) , to be reduced to primary alcohols.[31][32][33]
The mechanism is complex. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.[31] Subsequent hydride additions to the carbonyl group, followed by an aqueous workup, lead to the primary alcohol.[31][34][35] Due to the initial acid-base reaction, at least two equivalents of LiAlH₄ are required.
Section 4: Strategic Considerations in Drug Development
The hydroxyl and carboxylic acid groups are not merely synthetic handles; they are critical modulators of a drug's overall profile.
Role in Pharmacokinetics and Pharmacodynamics
-
Solubility and Absorption : Both groups can engage in hydrogen bonding, which generally increases water solubility.[2][36] This is a double-edged sword: while improved solubility is often desirable for formulation, excessive polarity can hinder a drug's ability to cross lipophilic biological membranes.[37][38]
-
Target Binding : These groups are key pharmacophoric features. The hydroxyl group can act as a hydrogen bond donor or acceptor in a receptor's active site. The carboxylate group, being negatively charged at physiological pH, can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in a protein target.[38] For example, the carboxylic acid group in many nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen is crucial for their activity.[37]
-
Metabolism : Hydroxyl groups are common sites for Phase II metabolism, particularly glucuronidation, which appends a large polar sugar moiety to facilitate excretion.[36] Introducing or modifying these groups can be a deliberate strategy to alter a drug's half-life.
Protecting Group Strategies
In a multi-step synthesis, the high reactivity of -OH and -COOH groups often necessitates their temporary "protection" to prevent them from interfering with reactions at other sites in the molecule.[39]
-
Alcohols : Alcohols are commonly protected as ethers, such as silyl ethers (e.g., TMS, TBS) or benzyl ethers.[39][40] Silyl ethers are stable to many non-acidic reagents but are easily cleaved with fluoride ion sources (like TBAF).[40]
-
Carboxylic Acids : Carboxylic acids are most often protected as esters, such as methyl, ethyl, or t-butyl esters.[39][41] The choice of ester is strategic; methyl and ethyl esters are typically removed by saponification (base-catalyzed hydrolysis), while t-butyl esters can be cleaved under mild acidic conditions, offering orthogonal deprotection strategies.
Caption: A general workflow illustrating protecting group strategy.
Conclusion
The hydroxyl and carboxylic acid groups exhibit a rich and predictable pattern of reactivity that is central to modern organic chemistry and drug discovery. The hydroxyl group's ability to act as a nucleophile, become a leaving group, and undergo oxidation provides a versatile toolkit for molecular construction. The carboxylic acid's acidity and its role as a substrate for nucleophilic acyl substitution make it a gateway to a vast array of other functional groups, including esters, amides, and acid chlorides. For drug development professionals, a deep, mechanistic understanding of these functionalities is not just academic; it is essential for designing syntheses, predicting metabolic fate, and engineering molecules with optimal therapeutic properties.
References
- 1. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. Hydroxy group - Wikipedia [en.wikipedia.org]
- 3. Hydroxyl Group - GeeksforGeeks [geeksforgeeks.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. studymind.co.uk [studymind.co.uk]
- 19. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 20. Video: Oxidation of Alcohols [jove.com]
- 21. jackwestin.com [jackwestin.com]
- 22. jackwestin.com [jackwestin.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 28. Fischer Esterification [organic-chemistry.org]
- 29. Video: Esterification - Concept [jove.com]
- 30. byjus.com [byjus.com]
- 31. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 32. chemguide.co.uk [chemguide.co.uk]
- 33. fiveable.me [fiveable.me]
- 34. reddit.com [reddit.com]
- 35. masterorganicchemistry.com [masterorganicchemistry.com]
- 36. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 38. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 39. learninglink.oup.com [learninglink.oup.com]
- 40. masterorganicchemistry.com [masterorganicchemistry.com]
- 41. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 2-(4-Hydroxycyclohexyl)acetic acid from 1,4-Cyclohexanedione
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-grade guide for the multi-step synthesis of 2-(4-Hydroxycyclohexyl)acetic acid, a valuable building block in medicinal chemistry, commencing from the readily available starting material, 1,4-cyclohexanedione. The described synthetic strategy emphasizes chemoselectivity and employs robust, well-established chemical transformations. The core of this synthesis involves a three-step sequence: (1) Monoprotection of 1,4-cyclohexanedione as its ethylene ketal to differentiate the two carbonyl groups. (2) Introduction of the acetic acid moiety via a Reformatsky reaction with ethyl bromoacetate. (3) Stereoselective reduction of the remaining ketone to a hydroxyl group, followed by saponification of the ester and final deprotection of the ketal under acidic conditions. This application note provides a comprehensive theoretical framework for the chosen synthetic route, detailed step-by-step protocols, and visual aids to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities.[1] The synthesis of this molecule presents a key challenge in controlling the reactivity of the bifunctional starting material, 1,4-cyclohexanedione. A direct reaction to introduce the acetic acid side chain would likely result in a mixture of products due to the presence of two reactive carbonyl groups.
To circumvent this, a protection-functionalization-deprotection strategy is employed. The synthetic pathway is designed to be logical, efficient, and scalable.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Scientific Rationale
Step 1: Monoprotection of 1,4-Cyclohexanedione
Rationale: To achieve selective functionalization, one of the two ketone groups in 1,4-cyclohexanedione must be temporarily masked. The formation of a cyclic ketal with ethylene glycol is an effective and readily reversible method for protecting a carbonyl group.[2][3] This reaction is typically acid-catalyzed.
Protocol 2.1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.[4][5][6]
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | 70-73 °C |
Step 2: Introduction of the Acetic Acid Moiety via Reformatsky Reaction
Rationale: The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal.[7][8][9] The organozinc reagent formed in situ is sufficiently nucleophilic to attack the carbonyl group but is generally unreactive towards the ester functionality, preventing self-condensation.[7]
Protocol 2.2: Synthesis of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ethyl bromoacetate
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (2.0 eq) and a crystal of iodine.
-
Gently heat the flask to activate the zinc, then allow it to cool to room temperature.
-
Add anhydrous THF or toluene to the flask.
-
In a separate flask, prepare a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ethyl bromoacetate (1.5 eq) in the same anhydrous solvent.
-
Add a small portion of this solution to the zinc suspension and initiate the reaction by gentle heating if necessary.
-
Once the reaction has started (indicated by a color change and/or exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the starting ketone is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | 60-80% |
| Appearance | Colorless to pale yellow oil |
Reaction Mechanism: Reformatsky Reaction
References
- 1. americanelements.com [americanelements.com]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one | CAS#:4746-97-8 | Chemsrc [chemsrc.com]
- 7. scribd.com [scribd.com]
- 8. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]
- 9. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Protocol for the Two-Stage Catalytic Hydrogenation of 2-(4-Nitrophenyl)ethyl Acetate to 2-(4-Aminocyclohexyl)ethyl Acetate
Abstract: This document provides a detailed protocol for the synthesis of 2-(4-aminocyclohexyl)ethyl acetate, a key intermediate in pharmaceutical development, via a two-stage catalytic hydrogenation of 2-(4-nitrophenyl)ethyl acetate. The procedure emphasizes safety, control, and efficiency by sequentially reducing the nitro group and hydrogenating the aromatic ring under distinct, optimized conditions. This application note is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible laboratory-scale method.
Introduction and Significance
The synthesis of saturated carbocyclic amines is a cornerstone of medicinal chemistry. 2-(4-aminocyclohexyl)ethyl acetate, in particular its trans-isomer, serves as a critical building block for various pharmaceutical agents, including dopamine receptor ligands.[1] The conversion of readily available nitroaromatic compounds into their corresponding saturated amines presents a common yet challenging transformation that requires careful control of reaction conditions to achieve high yield and selectivity.
This protocol details a two-stage hydrogenation process that addresses these challenges. The reaction proceeds by first selectively reducing the aromatic nitro group to a primary amine under mild conditions, followed by the hydrogenation of the aromatic ring to the desired cyclohexyl derivative under elevated temperature and pressure. This staged approach, utilizing a Palladium on Carbon (Pd/C) catalyst, offers superior control over the reaction, minimizes byproduct formation, and mitigates the safety risks associated with single-stage, high-pressure methods.[2][3]
Reaction Mechanism and Strategic Rationale
The overall transformation involves the addition of six equivalents of hydrogen across the precursor molecule in two distinct phases.
Overall Reaction Scheme:
Caption: Overall two-stage hydrogenation reaction.
Stage 1: Nitro Group Reduction
The reduction of an aromatic nitro group is a highly exothermic process that proceeds through several intermediates, including nitroso and hydroxylamine species, as described by the Haber-Lukashevich pathway.[4][5]
-
Causality: The accumulation of the hydroxylamine intermediate is a significant safety concern. This species can be thermally unstable and may disproportionate with a strong exotherm, posing a risk of a runaway reaction or explosion.[4][6] Furthermore, it can react with the nitroso intermediate to form undesirable colored azo or azoxy impurities, which complicates purification and reduces product quality.[4] By performing this initial reduction under mild temperature and pressure (e.g., 40-50°C, <1 bar H₂), we ensure a controlled reaction rate, preventing the buildup of these hazardous intermediates.[3] Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this step due to its high activity for nitro group reduction at low pressures.[7]
Stage 2: Aromatic Ring Hydrogenation
The hydrogenation of the benzene ring is a more demanding transformation, requiring higher energy input to overcome its aromatic stability.
-
Causality: Once the nitro group is fully reduced (monitored by the cessation of hydrogen uptake), the temperature and pressure are increased (e.g., 50-60°C, 1-4 bar H₂).[3] This provides the necessary activation energy to saturate the aromatic ring. Conducting this step after the initial reduction ensures that the highly exothermic nitro hydrogenation does not trigger a runaway reaction when conditions are intensified for the arene hydrogenation. This sequential approach is fundamental to the safety and selectivity of the overall process. The final product is a mixture of cis and trans isomers, the ratio of which can be influenced by the catalyst and reaction conditions.[2]
Safety Protocols for High-Pressure Hydrogenation
Catalytic hydrogenation involves pyrophoric catalysts, flammable solvents, and explosive hydrogen gas, demanding strict adherence to safety procedures.[6][8]
-
Equipment: All high-pressure hydrogenations must be conducted in a properly maintained and rated autoclave or hydrogenation apparatus within a designated and well-ventilated fume hood or a specialized blast-proof bay.[9] Ensure the pressure vessel has a functional pressure relief valve or rupture disc.[9]
-
Catalyst Handling: Catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after use.[4][10] Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent or water).[6] Never add dry catalyst to a flammable solvent. After the reaction, the catalyst must be filtered carefully and never allowed to dry on the filter paper. The filtered catalyst should be immediately quenched by transferring it to a dedicated, marked waste container filled with water.[6]
-
Hydrogen Gas: Ensure all connections in the hydrogen delivery system are secure and leak-tested with an inert gas (e.g., nitrogen) and a Snoop solution before introducing hydrogen.[8][9] Before starting the reaction, the reactor headspace must be purged multiple times with an inert gas to remove all oxygen, preventing the formation of an explosive H₂/O₂ mixture.[6]
-
Reaction Monitoring: Never leave a hydrogenation reaction unattended.[9] Monitor temperature and pressure closely. A rapid, unexpected increase in temperature or pressure may indicate a runaway reaction. Be prepared for emergency shutdown procedures.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the hydrochloride salt of the target compound.[2][3][11]
4.1 Materials and Equipment
| Reagents & Materials | Equipment |
| 2-(4-Nitrophenyl)ethyl Acetate | High-Pressure Hydrogenation Reactor (e.g., Parr Shaker) |
| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic or Mechanical Stirrer |
| Protic Solvent (e.g., Ethanol, Methanol, or Water) | Heating Mantle with Temperature Controller |
| Hydrogen Gas (High Purity) | Buchner Funnel and Filter Flask |
| Nitrogen Gas (Inert) | Celite® or other filter aid |
| Hydrochloric Ethanol (for salt formation, optional) | Schlenk Line (for inert atmosphere operations) |
| Acetonitrile (for crystallization, optional) | Standard Laboratory Glassware |
4.2 Experimental Workflow
Caption: Step-by-step experimental workflow.
4.3 Step-by-Step Procedure
-
Reactor Charging: In a suitable high-pressure reactor vessel, charge 2-(4-nitrophenyl)ethyl acetate (1.0 eq) and the chosen protic solvent (e.g., ethanol, approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), add 10% Pd/C (50% wet, typically 5-10 mol% Pd relative to the substrate) to the vessel. The catalyst should be added as a slurry in a small amount of the reaction solvent to prevent ignition.[6]
-
System Purge: Seal the reactor. Begin stirring and purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to ensure the removal of all oxygen.
-
Leak Test: Pressurize the sealed system with nitrogen to the maximum planned reaction pressure (e.g., 4.5 bar) and hold for 30 minutes, monitoring for any pressure drop which would indicate a leak.[9]
-
Hydrogen Introduction: Depressurize the nitrogen and purge the system with hydrogen gas by pressurizing to ~2 bar and venting. Repeat this cycle 3-5 times.
-
Stage 1 - Nitro Reduction: Heat the reaction mixture to 40-50°C.[3] Pressurize the reactor with hydrogen to 0.5-0.6 bar.[2] The reaction is exothermic; monitor the temperature closely. The reaction is complete when hydrogen uptake ceases, which can be observed on the pressure gauge.
-
Stage 2 - Aromatic Ring Hydrogenation: Once Stage 1 is complete, increase the reaction temperature to 50-60°C.[3] Carefully increase the hydrogen pressure to 1-4 bar.[2] Continue the reaction with vigorous stirring until hydrogen uptake ceases again, indicating the full saturation of the aromatic ring.
-
Shutdown and Work-up: Cool the reactor to room temperature. Vent the excess hydrogen into an exhaust line. Purge the reactor 3-5 times with nitrogen.
-
Catalyst Filtration: Open the reactor in a well-ventilated fume hood. Dilute the reaction mixture with additional solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the filter cake wet with solvent at all times. Wash the filter cake with additional solvent.
-
Product Isolation: The filtrate contains the desired 2-(4-aminocyclohexyl)ethyl acetate. The product can be isolated by removal of the solvent under reduced pressure. For purification, it can be converted to its hydrochloride salt by treatment with hydrochloric ethanol, followed by crystallization from a solvent like acetonitrile.[11]
Summary of Reaction Parameters
| Parameter | Stage 1 (Nitro Reduction) | Stage 2 (Arene Hydrogenation) | Rationale |
| Temperature | 40-50°C | 50-60°C | Controlled initial exotherm, then increased energy for arene saturation.[3] |
| H₂ Pressure | 0.1 - 0.6 bar | 1 - 4 bar | Mild conditions for selective nitro reduction, higher pressure for ring saturation.[2][3] |
| Catalyst | 10% Pd/C (5-10 mol% Pd) | in situ continuation with same catalyst | Pd/C is highly effective for both steps under these staged conditions.[2] |
| Solvent | Ethanol, Methanol, or Water | Ethanol, Methanol, or Water | Protic solvents are effective for this transformation.[2] |
| Endpoint | Cessation of H₂ uptake | Cessation of H₂ uptake | Direct monitoring of reaction completion. |
Conclusion
The described two-stage catalytic hydrogenation protocol provides a safe, controlled, and reproducible method for synthesizing 2-(4-aminocyclohexyl)ethyl acetate from its nitroaromatic precursor. By separating the reaction into two distinct phases based on temperature and pressure, this procedure allows for the selective reduction of the nitro group before the more demanding hydrogenation of the aromatic ring. This strategic approach mitigates the significant safety risks associated with intermediate accumulation and uncontrolled exotherms, making it highly suitable for implementation in research and drug development laboratories.
References
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. njhjchem.com [njhjchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
Applications of 2-(4-Hydroxycyclohexyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Saturated Alicyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and favorable physicochemical properties is perpetual. 2-(4-Hydroxycyclohexyl)acetic acid, a deceptively simple molecule, represents such a scaffold. Comprising a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety, this compound exists as cis and trans diastereomers, each offering a unique three-dimensional presentation of its functional groups. While not a widely recognized pharmacophore in its own right, its structural components are prevalent in numerous bioactive molecules, suggesting its potential as a versatile building block and starting point for drug discovery campaigns.
This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its prospective roles as a scaffold for developing anti-inflammatory and analgesic agents, its utility as a structural fragment for optimizing drug-like properties, and a speculative, yet intriguing, role in histone deacetylase (HDAC) inhibition. This document is intended for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also actionable, detailed protocols for synthesis and biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 158.19 g/mol | --INVALID-LINK-- |
| CAS Number | 99799-09-4 (mixture of isomers) | --INVALID-LINK--, --INVALID-LINK--[2] |
| Boiling Point | 326.4 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK--[2] |
Section 1: A Scaffold for Novel Anti-inflammatory and Analgesic Agents
The cyclohexane ring is a privileged structure in medicinal chemistry, offering a non-aromatic, conformationally flexible core. When coupled with an acetic acid moiety, it mimics structural motifs found in non-steroidal anti-inflammatory drugs (NSAIDs). Research into structurally related compounds provides a strong rationale for exploring this compound in this therapeutic area.
Rationale from Structurally Related Compounds
Studies have demonstrated that derivatives of cyclohexylacetic acid and cyclohexene carboxylic acid possess significant anti-inflammatory and analgesic properties. For instance, a series of cyclohexyl-N-acylhydrazones were shown to exhibit potent anti-inflammatory and analgesic activities in murine models, with the cyclohexyl subunit being crucial for this activity.[3] Similarly, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated potent antiproliferative and anti-inflammatory effects, in some cases exceeding that of ibuprofen. These findings strongly suggest that the this compound core can serve as a foundational scaffold for the development of novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase (COX). The hydroxyl group at the 4-position offers a key vector for derivatization to modulate potency, selectivity, and pharmacokinetic properties.
Proposed Workflow for Developing Novel COX Inhibitors
The following diagram illustrates a conceptual workflow for utilizing this compound as a scaffold for generating a library of potential COX inhibitors.
Caption: Workflow for developing COX inhibitors from the this compound scaffold.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol outlines a high-throughput compatible method for screening a library of compounds derived from this compound for their ability to inhibit human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 (stored at -80°C)
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test compounds (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 10X working solution of test compounds and Celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reconstitute COX-2 enzyme in sterile water and dilute to the desired concentration with COX Assay Buffer. Keep on ice.
-
Prepare the Reaction Mix for each well: 80 µL of a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[4][5]
-
Prepare the Arachidonic Acid/NaOH solution as per the kit protocol immediately before use.[4][5]
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test compound solution to the "Sample" wells.
-
Add 10 µL of the 10X Celecoxib solution to the "Inhibitor Control" wells.
-
Add 10 µL of Assay Buffer (with 1% DMSO) to the "Enzyme Control" wells.
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multichannel pipette.
-
Immediately begin measuring the fluorescence intensity in kinetic mode at 25°C for 5-10 minutes, with readings every minute.
-
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 2: A Building Block for Enhancing Drug-like Properties
Beyond its potential as a primary scaffold, the this compound motif can be incorporated into larger molecules to fine-tune their pharmacokinetic and pharmacodynamic properties. The saturated alicyclic ring can improve metabolic stability, reduce planarity, and increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with improved clinical success.
Application in Mitofusin Activators
A compelling example of this application is in the design of small molecule mitofusin activators, which are being investigated for treating neurodegenerative diseases.[6] In this context, a phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide structure was developed. The introduction of the hydroxycyclohexyl group was a deliberate strategy to create more rigid and metabolically stable compounds compared to their linear counterparts. This modification aimed to enhance the engagement of the molecule with neuronal mitochondria.[6] This demonstrates the utility of the hydroxycyclohexyl moiety in imparting favorable drug-like characteristics.
Conceptual Integration into a Drug Candidate
The diagram below illustrates how the this compound fragment could be incorporated as a building block into a hypothetical drug molecule to modulate its properties.
Caption: Conceptual use of this compound as a linker in a drug molecule.
Protocol: Cell-Based Mitofusin Activation Assay
This protocol describes a method to assess whether a novel compound containing the this compound moiety can promote mitochondrial fusion, a key function of mitofusin activators.
Materials:
-
Mfn-null Mouse Embryonic Fibroblasts (MEFs)
-
MitoTracker Orange CMTMRos
-
Hoechst 33342 nuclear stain
-
Test compounds and a known mitofusin activator (e.g., MASM7) as a positive control[7]
-
Culture medium and supplements
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate Mfn-null MEFs in a suitable imaging plate (e.g., glass-bottom 96-well plate) and culture overnight.
-
Treat the cells with various concentrations of the test compound or positive control for 14 hours.[8] Include a vehicle-only control (e.g., DMSO).
-
-
Staining:
-
During the final 30 minutes of incubation, add MitoTracker Orange to the culture medium to stain mitochondria.
-
In the last 10 minutes, add Hoechst 33342 to stain the nuclei.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
-
Imaging:
-
Acquire images of the stained cells using a confocal microscope. Capture multiple fields of view for each condition.
-
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ), quantify the mitochondrial morphology. A common metric is the aspect ratio (length/width) of the mitochondria.
-
For each condition, measure the aspect ratio for a statistically significant number of cells (e.g., at least 10 cells per experiment).[8]
-
An increase in the average mitochondrial aspect ratio compared to the vehicle control indicates enhanced mitochondrial fusion.
-
-
Data Interpretation:
-
Compare the effect of the test compounds to the positive control.
-
Generate dose-response curves to determine the EC₅₀ for mitochondrial elongation.
-
Section 3: A Potential Histone Deacetylase (HDAC) Inhibitor
Protocol: Fluorometric HDAC Activity Assay
This protocol provides a method to screen this compound and its derivatives for HDAC inhibitory activity.
Materials:
-
HDAC Assay Kit (Fluorometric), which typically includes:
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
Developer Solution
-
HeLa Nuclear Extract (as a source of HDACs)
-
HDAC Inhibitor (e.g., Trichostatin A) as a positive control
-
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em ≈ 360/460 nm)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and Trichostatin A in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds, positive control, or buffer (for the no-inhibitor control) to the appropriate wells.[9]
-
-
Enzyme Reaction:
-
Add the HeLa nuclear extract or another source of HDAC enzyme to each well (except for the "no enzyme" blank).
-
Add the HDAC substrate to all wells to initiate the reaction.[10]
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.
-
Incubate at room temperature for 15 minutes.[9]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Section 4: Synthesis and Characterization
The accessibility of a compound is a critical factor in its evaluation as a drug discovery tool. This compound can be synthesized from its aromatic precursor, 4-hydroxyphenylacetic acid, via catalytic hydrogenation.
Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general method for the synthesis of this compound from 4-hydroxyphenylacetic acid. The choice of catalyst and conditions can influence the stereochemical outcome (cis vs. trans). For instance, palladium-based catalysts often favor the formation of trans isomers, while rhodium-based catalysts can favor cis products.[11]
Materials:
-
4-Hydroxyphenylacetic acid
-
Palladium on carbon (Pd/C, 10%) or Rhodium on alumina (Rh/Al₂O₃, 5%)
-
Ethanol or acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup:
-
In the vessel of a high-pressure reactor, dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., ethanol).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots using techniques like TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (Celite) to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound, while not a blockbuster molecule itself, holds considerable promise as a versatile tool in the medicinal chemist's arsenal. Its simple, saturated structure provides a robust starting point for creating novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents. Furthermore, its demonstrated utility as a structural motif for enhancing drug-like properties in more complex molecules underscores its value as a key building block. The speculative role as an HDAC inhibitor opens up another exciting avenue for future research. The protocols provided herein offer a practical foundation for researchers to synthesize, evaluate, and ultimately unlock the full potential of this intriguing alicyclic scaffold.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 99799-09-4 [sigmaaldrich.com]
- 3. Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. brainly.in [brainly.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-(4-Hydroxycyclohexyl)acetic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 2-(4-Hydroxycyclohexyl)acetic acid, a bifunctional molecule featuring both a hydroxyl and a carboxylic acid moiety on a cyclohexane scaffold, has emerged as a valuable and versatile pharmaceutical intermediate.[1] Its unique structural characteristics, including the presence of cis and trans isomers, offer a platform for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and its utilization in the preparation of a key pharmaceutical analogue.
The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group allows for a wide array of chemical transformations, including esterification, amidation, and oxidation.[2][3][4] This dual reactivity, combined with the conformational flexibility of the cyclohexane ring, makes it an attractive starting material for creating complex molecular architectures with potential therapeutic applications. Notably, this intermediate has been identified as a potential histone deacetylase inhibitor, suggesting its utility in the development of anticancer agents.
This document will delve into the practical aspects of working with this compound, providing researchers and scientists with the necessary protocols to leverage its full potential in their drug development endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 326.4 °C | |
| Purity | Typically >95% | |
| Isomeric Form | Available as a mixture of cis and trans isomers | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Synthesis Protocol: From Aromatic Precursor to Saturated Intermediate
The synthesis of this compound can be efficiently achieved through the catalytic hydrogenation of p-hydroxyphenylacetic acid. This method offers a direct route to the desired saturated cyclohexane ring system.
Reaction Scheme:
Caption: Catalytic hydrogenation of p-hydroxyphenylacetic acid.
Detailed Protocol:
-
Reactor Setup: To a high-pressure hydrogenation reactor, add p-hydroxyphenylacetic acid (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. Raney Nickel (5-10 wt%) or Rhodium on Carbon (5 mol%) are effective catalysts for this transformation.[5][6][7][8][9][10][11][12]
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the reactor.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and heat to a temperature of 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Application in Pharmaceutical Synthesis: A Gateway to Gabapentin Analogues
The structural motif of cyclohexaneacetic acid is a cornerstone in the synthesis of the anticonvulsant drug Gabapentin and its analogues.[13][14][15] this compound serves as an excellent starting material for the synthesis of novel Gabapentin derivatives with potential for modified pharmacokinetic and pharmacodynamic properties.
Synthetic Workflow for a Gabapentin Analogue:
Caption: Synthetic pathway to a novel Gabapentin analogue.
Protocol for the Synthesis of a Hydroxylated Gabapentin Analogue:
Part 1: Esterification of this compound
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-(4-hydroxycyclohexyl)acetate.[3][16][17]
Part 2: Oxidation to the Ketone
-
Dissolve the ester from Part 1 in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to yield methyl 2-(4-oxocyclohexyl)acetate.[18]
Part 3: Henry Reaction
-
To a solution of the ketone from Part 2 in a suitable solvent, add nitromethane and a base (e.g., a catalytic amount of a strong organic base).
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the product. Purify by column chromatography to obtain methyl 2-(1-(nitromethyl)-4-hydroxycyclohexyl)acetate.
Part 4: Reduction of the Nitro Group
-
Dissolve the nitro compound from Part 3 in methanol.
-
Add Palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to get methyl 2-(1-(aminomethyl)-4-hydroxycyclohexyl)acetate.[19][20]
Part 5: Hydrolysis to the Final Product
-
Treat the amino ester from Part 4 with aqueous hydrochloric acid and heat to reflux.
-
After the hydrolysis is complete, cool the reaction mixture and purify by ion-exchange chromatography to obtain the final Gabapentin analogue, (1-(aminomethyl)-4-hydroxycyclohexyl)acetic acid.[19][20]
Analytical Quality Control Protocols
Rigorous analytical testing is essential to ensure the purity and identity of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Purpose: To determine the purity of the compound and to separate the cis and trans isomers.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the presence of the characteristic protons of the cyclohexane ring, the methylene group of the acetic acid moiety, and the hydroxyl proton.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The carboxylic acid can be derivatized (e.g., silylation) to increase its volatility.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.
Conclusion: A Building Block for Future Pharmaceuticals
This compound stands out as a highly valuable and adaptable intermediate in the pharmaceutical industry. Its bifunctional nature and stereochemical properties provide a rich platform for the synthesis of a wide range of complex molecules, including analogues of established drugs like Gabapentin. The protocols and application notes detailed in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block, paving the way for the discovery and development of next-generation therapeutics.
References
- 1. americanelements.com [americanelements.com]
- 2. fishersci.dk [fishersci.dk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. growingscience.com [growingscience.com]
- 5. EP0091028A2 - Raney nickel catalysis used in hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. EP1637512A1 - Method of hydrogenating phenol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iajpr.com [iajpr.com]
- 18. benchchem.com [benchchem.com]
- 19. WO2000039074A1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 20. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 21. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-(4-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-(4-Hydroxycyclohexyl)acetic acid is a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, stability, and overall quality are critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. The methodologies described herein are designed to be robust, reliable, and suitable for implementation in a regulated laboratory environment.
The molecular structure of this compound, featuring a cyclohexane ring, a hydroxyl group, and a carboxylic acid moiety, presents unique analytical challenges and considerations.[1][2] This guide will address these by providing a multi-faceted analytical approach, ensuring a thorough characterization of the molecule.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.2 g/mol | [1][2][3] |
| CAS Number | 99799-09-4 | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Functional Groups | Carboxylic acid, Hydroxyl | [1] |
These properties, particularly the presence of ionizable carboxylic acid and polar hydroxyl groups, guide the selection of chromatographic conditions and spectroscopic analyses.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a series of orthogonal analytical techniques to assess its identity, purity, and stability. The following diagram illustrates a typical workflow.
Caption: Overall analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Rationale: Reversed-phase HPLC with UV detection is the cornerstone for purity and assay determination of non-volatile organic molecules like this compound. The carboxylic acid moiety provides a chromophore for UV detection at lower wavelengths. The method described is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Protocol: Stability-Indicating HPLC Method
1.1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 210 nm | The carboxylic acid group absorbs at lower UV wavelengths.[5][6] |
| Injection Volume | 10 µL | |
| Sample Diluent | Methanol/Water (50:50, v/v) | Solubilizes the analyte and is compatible with the mobile phase. |
1.2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
1.3. System Suitability:
Before sample analysis, inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
1.4. Data Analysis:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
-
Purity: Determine the area percentage of all impurity peaks relative to the total peak area in the sample chromatogram.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[7][8][9][10] These studies intentionally degrade the sample to produce potential degradation products.
Protocol:
Prepare solutions of this compound (approximately 0.5 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[11][12] It is particularly useful for identifying residual solvents from the manufacturing process and potential volatile degradation products. Derivatization may be necessary to increase the volatility of the analyte.
Protocol: GC-MS Analysis (with Derivatization)
2.1. Derivatization:
The hydroxyl and carboxylic acid groups of this compound make it non-volatile. Silylation is a common derivatization technique to increase volatility.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Weigh approximately 1 mg of the sample into a GC vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
2.2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature program to separate compounds with different boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Mass Scan Range | 40-500 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
2.3. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[13]
Protocol: ¹H and ¹³C NMR
3.1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical to avoid exchange of the hydroxyl and carboxylic acid protons.
3.2. NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | DMSO-d₆ or CD₃OD | DMSO-d₆ or CD₃OD |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 5 s |
3.3. Expected Chemical Shifts (Predicted):
-
¹H NMR:
-
-COOH: A broad singlet typically above 10 ppm.
-
-CH-OH: A multiplet around 3.5-4.0 ppm.
-
-CH₂-COOH: A doublet or multiplet around 2.0-2.5 ppm.
-
Cyclohexane protons: A series of complex multiplets between 1.0 and 2.0 ppm.
-
-
¹³C NMR:
-
-COOH: A signal around 170-180 ppm.
-
-CH-OH: A signal around 65-75 ppm.
-
-CH₂-COOH: A signal around 40-50 ppm.
-
Cyclohexane carbons: Signals in the range of 20-40 ppm.
-
3.4. Data Analysis:
-
Confirm the presence of all expected signals and their integrations (for ¹H NMR).
-
Use 2D NMR techniques (e.g., COSY, HSQC) to confirm the connectivity of the molecule if necessary.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups in a molecule.[15] It is an excellent tool for confirming the identity of this compound.
Protocol: FTIR Analysis
4.1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
4.2. FTIR Parameters:
| Parameter | Recommended Setting |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
4.3. Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Broad |
| O-H (carboxylic acid) | 3300-2500 | Very broad |
| C-H (sp³) | 3000-2850 | Strong, sharp |
| C=O (carboxylic acid) | 1725-1700 | Strong, sharp |
| C-O | 1320-1210 and 1150-1050 | Strong |
4.4. Data Analysis:
-
Confirm the presence of the characteristic absorption bands for the hydroxyl, carboxylic acid, and alkane functional groups. Compare the obtained spectrum with a reference spectrum if available.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and stability of this important pharmaceutical intermediate. The provided protocols are intended as a starting point and may require optimization and validation for specific applications and regulatory requirements.
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 99799-09-4 [sigmaaldrich.com]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
- 10. asianjpr.com [asianjpr.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. acs.org [acs.org]
- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Coumarin Scaffold
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, also known as 7-hydroxycoumarin-4-acetic acid, is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The coumarin nucleus, a benzopyrone structure, is prevalent in natural products and is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][2] The presence of a carboxylic acid moiety at the 4-position and a hydroxyl group at the 7-position provides reactive handles for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their biological and physicochemical properties.
This guide provides an in-depth exploration of the synthetic pathways to create various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, offering detailed protocols and the underlying chemical principles for each transformation.
Part 1: Synthesis of the (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid Core
The foundational step in the synthesis of its derivatives is the construction of the coumarin ring system itself. The Pechmann condensation is a widely employed and efficient method for this purpose, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[3]
Principle of the Pechmann Condensation
The reaction between resorcinol (a phenol with two hydroxyl groups) and citric acid (which can be converted in situ to a β-ketoester equivalent) under strong acidic conditions (e.g., concentrated sulfuric acid) leads to the formation of the coumarin ring. The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic coumarin scaffold.[3][4]
Experimental Protocol: Synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid
Materials:
-
Citric acid
-
Concentrated sulfuric acid (98%)
-
Resorcinol
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add citric acid (0.02 mol) to concentrated sulfuric acid (0.03 mol) in a flask with stirring at room temperature for 30 minutes.[5]
-
Heat the mixture in a boiling water bath to facilitate the removal of carbon monoxide.[5]
-
Cool the reaction mixture to 10°C in an ice bath.[5]
-
Slowly add pre-cooled resorcinol (0.02 mol) to the mixture.
-
Allow the reaction to stir at room temperature for 48 hours.[5]
-
Pour the reaction mixture onto crushed ice. A precipitate will form.
-
Filter the precipitate and dissolve it in a saturated sodium bicarbonate solution.[5]
-
Acidify the solution with 10% hydrochloric acid to a pH of approximately 1.4.[5]
-
Collect the resulting precipitate by filtration, wash with deionized water, and dry in an oven to obtain (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid.
Expected Yield: Approximately 79%.[5]
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid is a prime site for derivatization to generate esters, amides, and hydrazides. These derivatives often exhibit modified biological activities and can serve as intermediates for more complex molecules.
A. Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.
Materials:
-
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ice-cold water
Procedure:
-
Dissolve (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid (0.026 mole) in absolute ethanol (50 mL).[2]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid ester product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester.
B. Synthesis of Amide and Hydrazide Derivatives
Amides are typically synthesized by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with an amine. Hydrazides are readily prepared from the corresponding ester via hydrazinolysis.
Materials:
-
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester
-
Hydrazine hydrate (100%)
-
Methanol or absolute ethanol
-
Ice-cold water
Procedure:
-
Dissolve (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester (0.026 mole) in absolute ethanol (20 mL).[2]
-
Add hydrazine hydrate (0.026 mole, 1.3 mL).[2]
-
Reflux the reaction mixture for 5-6 hours. Monitor the reaction by TLC.[2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
The solid hydrazide will separate out. Filter the solid, wash with water, and dry.[2]
-
Recrystallize the product from ethanol.
Part 3: Synthesis of Advanced Heterocyclic Derivatives
The hydrazide derivative is a valuable intermediate for constructing a variety of five-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles, which are known pharmacophores.
A. Synthesis of Schiff Bases from Hydrazides
The condensation of the hydrazide with various aromatic aldehydes yields Schiff bases, which are versatile intermediates and can possess biological activity.
Materials:
-
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide
-
Aromatic aldehyde (equimolar amount)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (e.g., 0.005 mole) in absolute ethanol (20 mL).[2][6]
-
Add an equimolar amount of the desired aromatic aldehyde and a drop of glacial acetic acid.[2]
-
Reflux the mixture for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.[2]
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol.
B. Synthesis of 1,3,4-Oxadiazole Derivatives
Cyclization of the hydrazide with carbon disulfide in the presence of a base leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring.
Materials:
-
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Dilute hydrochloric acid
Procedure:
-
A detailed protocol can be found in the work by Fathalla et al. (2006), which involves the reaction of the hydrazide with carbon disulfide in an ethanolic potassium hydroxide solution.[6][7]
C. Synthesis of Thiazolidinone Derivatives
Thiazolidinones can be synthesized from the Schiff bases by cyclo-condensation with thioglycolic acid.
Materials:
-
Schiff base of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazide
-
Mercaptoacetic acid (thioglycolic acid)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous zinc chloride (ZnCl₂)
-
Crushed ice
Procedure:
-
A mixture of the Schiff base (0.01 mole) and mercaptoacetic acid (0.02 mole) in DMF (30 mL) containing a catalytic amount of anhydrous ZnCl₂ is refluxed for 6-8 hours.[8]
-
The reaction mixture is then cooled and poured onto crushed ice.[8]
-
The solid product is filtered, washed with water, and recrystallized from DMF to yield the thiazolidinone derivative.[8]
Data Presentation
Table 1: Summary of Synthesized Derivatives and Yields
| Compound Name | Starting Material | Key Reagents | Typical Yield (%) | Reference(s) |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Resorcinol, Citric acid | Conc. H₂SO₄ | 79 | [5] |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Ethanol, Conc. H₂SO₄ | Good | [2] |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate | Good | [2][6] |
| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid arylidenehydrazides (Schiff Bases) | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehydes, Acetic acid | Very good | [6] |
| 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Carbon disulfide, KOH | - | [6][7] |
| N-(2-aryl-4-oxo-thiazolidin-3-yl) acetamide derivatives | Schiff bases | Mercaptoacetic acid, ZnCl₂ | - | [8] |
Visualizations
Caption: Synthetic workflow for derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid.
Conclusion
The synthetic versatility of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid makes it an invaluable starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel coumarin derivatives with potential therapeutic applications. By understanding the underlying chemical principles and experimental nuances, scientists can effectively design and execute synthetic strategies to develop new and potent bioactive molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]
- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Role of the 2-(4-Hydroxycyclohexyl)acetic Acid Scaffold in Dopamine Receptor Ligand Synthesis
Application Note & Protocols
Introduction: The Versatility of the Cyclohexyl Moiety in Neuropharmacology
In the landscape of medicinal chemistry, particularly in the design of central nervous system (CNS) agents, the selection of a core scaffold is a critical decision that dictates the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The 2-(4-hydroxycyclohexyl)acetic acid framework and its derivatives represent a privileged scaffold in the synthesis of dopamine receptor ligands. Its significance lies in the rigid, yet three-dimensional, nature of the cyclohexane ring, which serves as a non-aromatic linker or "spacer" between two key pharmacophoric elements. This spacer is instrumental in positioning the ligand optimally within the binding pocket of dopamine receptors, particularly the D2 and D3 subtypes. The trans stereoisomer of this scaffold is frequently favored, as it provides a specific spatial arrangement of the substituents that is crucial for high-affinity binding and desired functional activity.[1][2]
This document provides a detailed exploration of the application of this compound and its derivatives in the synthesis of dopamine receptor ligands, with a focus on the rationale behind synthetic strategies and detailed protocols for key transformations. We will particularly delve into the synthesis of a key intermediate for Cariprazine, a potent dopamine D2/D3 partial agonist, illustrating the practical utility of this chemical entity.
The Rationale: Why the Cyclohexyl Scaffold?
The cyclohexylacetic acid moiety is a cornerstone in the design of "bitopic" or "linked" ligands. These ligands are engineered to simultaneously interact with the primary binding site (orthosteric site) and a secondary, allosteric binding pocket on the receptor.[3][4] This dual interaction can lead to enhanced receptor subtype selectivity (e.g., D3 vs. D2), and can modulate the functional activity of the ligand (e.g., partial agonism vs. full agonism).
The key advantages of the trans-4-substituted cyclohexylacetic acid scaffold include:
-
Optimal Spatial Orientation: The rigid chair conformation of the cyclohexane ring in its trans configuration places the two pharmacophoric groups at a defined distance and angle, facilitating optimal interaction with the receptor binding sites.
-
Improved Physicochemical Properties: As a non-aromatic linker, it can improve properties such as solubility and metabolic stability compared to more rigid and planar aromatic linkers.
-
Stereochemical Influence on Activity: The stereochemistry of the cyclohexane ring is a critical determinant of pharmacological activity. The trans isomer is often significantly more active than the cis isomer, highlighting the precise geometric requirements of the dopamine receptor binding pocket.[2]
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor, a primary target for ligands derived from the this compound scaffold. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Caption: Dopamine D2 Receptor Signaling Cascade.
Synthetic Pathways and Protocols
While this compound is the conceptual starting point, in practice, the corresponding amino derivative, trans-2-(4-aminocyclohexyl)acetic acid ethyl ester , is the more direct and widely utilized key intermediate for the synthesis of many dopamine receptor ligands, including Cariprazine.[1][7] Therefore, our protocols will focus on two main stages:
-
Proposed Synthesis of the Key Amino Intermediate from the Hydroxy Precursor.
-
Detailed Synthesis of a Dopamine D2/D3 Ligand (Cariprazine) from the Key Amino Intermediate.
Part 1: Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester from this compound
This is a proposed two-step sequence based on standard organic transformations. The initial hydroxyl compound would first be esterified to protect the carboxylic acid, then oxidized to the ketone, which then undergoes reductive amination to yield the desired amine.
-
Rationale: Protection of the carboxylic acid as an ethyl ester prevents unwanted side reactions in the subsequent oxidation step.
-
Protocol:
-
Dissolve this compound (1.0 eq) in absolute ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(4-hydroxycyclohexyl)acetate.
-
-
Rationale: Oxidation of the secondary alcohol to a ketone is a necessary step to introduce the nitrogen atom via reductive amination.[7][8]
-
Protocol (Jones Oxidation):
-
Dissolve ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq) in acetone (10 volumes).
-
Cool the solution to 0 °C.
-
Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid) and add it dropwise to the cooled solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the solution turns green.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ketone, which can be purified by column chromatography.
-
-
Rationale: This is a crucial step that introduces the amino group. The use of a reducing agent in the presence of an ammonia source converts the ketone to the desired primary amine. The reaction often yields a mixture of cis and trans isomers, which may require separation.[7][8]
-
Protocol:
-
Dissolve ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in methanol (10 volumes).
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by adding 1M HCl until the solution is acidic.
-
Concentrate the mixture to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography or by fractional crystallization of a suitable salt (e.g., hydrochloride).
-
Part 2: Synthesis of Cariprazine from trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester
The following protocol is a multi-step synthesis that exemplifies the use of the key amino intermediate in the construction of a complex dopamine receptor ligand.[9][10][11]
Caption: Synthetic workflow for Cariprazine.
-
Dissolve trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in dichloromethane and add triethylamine (2.2 eq).
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected intermediate.
-
Dissolve the Boc-protected ester in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at 40 °C for 6 hours.[9]
-
Remove THF under reduced pressure and acidify the aqueous residue with HCl.
-
Filter the resulting precipitate and dry to obtain trans-2-(4-(tert-butoxycarbonylamino)cyclohexyl)acetic acid.
-
Dissolve the Boc-protected acid, 1-(2,3-dichlorophenyl)piperazine (1.0 eq), and a coupling agent such as HATU (1.1 eq) in DMF.
-
Add a base like DIPEA (3.0 eq) and stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry, and concentrate. Purify by column chromatography.
-
Treat the coupled product with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group.
-
After deprotection, the resulting amide is reduced. For example, by using a borane-THF complex, the amide carbonyl can be reduced to a methylene group, yielding the final amine.
-
The free base of Cariprazine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is often the form used for pharmaceutical applications.
Structure-Activity Relationship (SAR) Insights
The development of ligands based on the this compound scaffold has yielded valuable SAR data.
| Moiety | Modification | Effect on Activity | Reference |
| Cyclohexane Ring | trans vs. cis isomer | The trans isomer generally exhibits significantly higher affinity and efficacy at D2/D3 receptors. | [2] |
| Linker Length | Varies (ethyl, propyl, etc.) | Optimal linker length is crucial for achieving high affinity and can influence receptor subtype selectivity. | [12] |
| Amine Substituent | Small alkyl groups (e.g., methyl, ethyl) | Can modulate potency and selectivity. | [13] |
| Aromatic Moiety | Substituted phenyl or other heterocycles | Determines the primary interaction with the orthosteric binding pocket and is a key driver of affinity and selectivity. | [3] |
Conclusion
The this compound scaffold is a versatile and valuable building block in the synthesis of dopamine receptor ligands. Its utility is primarily realized through its amino-derivatives, which serve as key intermediates in the construction of bitopic ligands like Cariprazine. The rigid, stereochemically defined nature of the trans-cyclohexyl ring is paramount for achieving the correct spatial orientation of pharmacophoric elements, leading to high-affinity binding and desired functional outcomes at dopamine D2 and D3 receptors. The synthetic protocols outlined herein provide a roadmap for researchers to leverage this important scaffold in the discovery and development of novel CNS therapeutics.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. Cyclohexanol can be converted into cyclohexylamine by following two route.. [askfilo.com]
- 8. Cyclohexanol can be converted into cyclohexylamine by following two route.. [askfilo.com]
- 9. A Process For Preparation Of Cariprazine And Intermediates Thereof [quickcompany.in]
- 10. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Esterification Strategies for 2-(4-Hydroxycyclohexyl)acetic acid
Introduction
2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a secondary alcohol and a carboxylic acid, offers versatile opportunities for derivatization. The esters of this compound are valuable as intermediates in the synthesis of pharmaceuticals and as building blocks for novel polymers. However, the presence of two reactive sites necessitates a carefully considered chemical strategy to achieve selective esterification.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the esterification of this compound. We will explore three robust methodologies, explaining the mechanistic rationale behind each and providing step-by-step protocols for practical implementation. The focus will be on achieving chemoselectivity, addressing the esterification of the carboxylic acid group, and, for comprehensive purposes, the selective esterification of the hydroxyl group.
Strategic Considerations for Esterification
The choice of an esterification method hinges on the desired outcome: selective reaction at the carboxylic acid or the secondary alcohol.
-
Esterifying the Carboxylic Acid: This is the most common transformation, converting the parent acid into an ester. Key methods include the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between them often depends on the substrate's sensitivity to strong acids and high temperatures.
-
Esterifying the Secondary Alcohol: This requires activating the hydroxyl group to make it a better leaving group, typically under neutral or basic conditions to avoid protonating the carboxylate. The Mitsunobu reaction is the preeminent method for this transformation, valued for its mild conditions and predictable stereochemical outcome.[1][2]
Method 1: Fischer-Speier Esterification of the Carboxylic Acid
The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[3][4] It is a cost-effective method, particularly suitable for large-scale synthesis where the alcohol reactant can be used in large excess to drive the equilibrium.[5]
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[5][6] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[5][7] The entire process is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water as it forms.[4][6]
Workflow and Mechanism Diagram
Caption: Mechanism of the Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 2-(4-hydroxycyclohexyl)acetate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 158.19 | 5.00 g | 31.6 | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | ~18 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~150 mL | - | For quench |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
500 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add this compound (5.00 g, 31.6 mmol) and methanol (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with continuous stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Transfer the residue to a 500 mL separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure methyl 2-(4-hydroxycyclohexyl)acetate.
Method 2: Steglich Esterification of the Carboxylic Acid
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and highly efficient alternative.[8][9] The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC, to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation.[10][11]
Causality and Mechanistic Insight
The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[8][12] While the alcohol can directly attack this intermediate, the reaction is often slow. DMAP acts as a superior acyl transfer agent; it attacks the O-acylisourea to form a reactive N-acylpyridinium salt.[8][10] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester. This catalytic cycle regenerates DMAP and produces dicyclohexylurea (DCU) as a byproduct.[10] The use of DMAP is crucial for efficient ester formation and to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8][10]
Workflow and Mechanism Diagram
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Experimental Protocol: Synthesis of Benzyl 2-(4-hydroxycyclohexyl)acetate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 158.19 | 1.00 g | 6.32 | 1.0 |
| Benzyl alcohol | 108.14 | 0.75 g (0.72 mL) | 6.95 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.44 g | 6.95 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 77 mg | 0.63 | 0.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 30 mL | - | Solvent |
| 0.5 M Hydrochloric Acid (HCl) | - | ~40 mL | - | For wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying agent |
Equipment:
-
100 mL round-bottom flask with stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel or fritted glass funnel)
-
250 mL separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.32 mmol), benzyl alcohol (0.75 g, 6.95 mmol), and DMAP (77 mg, 0.63 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath with stirring.
-
Add DCC (1.44 g, 6.95 mmol) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure benzyl ester.
Method 3: Mitsunobu Reaction for Esterification of the Secondary Alcohol
The Mitsunobu reaction is an exceptionally useful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with a predictable inversion of stereochemistry.[2] This makes it the ideal choice for selectively esterifying the hydroxyl group of this compound while leaving the carboxylic acid untouched (provided the carboxylate of the substrate itself is not used as the nucleophile).
Causality and Mechanistic Insight
The reaction mechanism is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[1][13] This intermediate deprotonates the nucleophile (an external carboxylic acid, R'-COOH). The alcohol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.[14] The final step is an Sₙ2 displacement of the activated hydroxyl group by the carboxylate anion, which proceeds with complete inversion of configuration at the carbon center.[1][2][13] The pKa of the nucleophilic carboxylic acid is important; acids with lower pKa values (e.g., p-nitrobenzoic acid) often give better yields.[15][16]
Workflow and Mechanism Diagram
Caption: Mechanism of the Mitsunobu Reaction for alcohol esterification.
Experimental Protocol: Synthesis of 4-(acetoxy)cyclohexylacetic acid
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 158.19 | 1.00 g | 6.32 | 1.0 |
| Acetic Acid | 60.05 | 0.45 g (0.43 mL) | 7.58 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.99 g | 7.58 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.53 g (1.56 mL) | 7.58 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 40 mL | - | Solvent |
| Diethyl ether (Et₂O) | 74.12 | ~100 mL | - | For workup |
| 1 M Sodium Hydroxide (NaOH) | - | ~50 mL | - | For wash |
Equipment:
-
100 mL round-bottom flask with stir bar
-
Ice bath
-
Syringe for DIAD addition
-
250 mL separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.00 g, 6.32 mmol), acetic acid (0.45 g, 7.58 mmol), and triphenylphosphine (1.99 g, 7.58 mmol).
-
Add anhydrous THF (40 mL) and stir to dissolve all solids.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.53 g, 7.58 mmol) dropwise via syringe over 10 minutes. The solution may turn from colorless to a yellow/orange color.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove unreacted starting material and acetic acid. Note: The product will remain in the organic phase if the carboxylic acid is protonated, but may partition if deprotonated. A careful acidic workup is an alternative. For this protocol, we assume the product is extracted and then purified.
-
Wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the DIAD byproduct. Purify by flash column chromatography (silica gel) to isolate the desired ester product.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. scribd.com [scribd.com]
- 13. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid
Welcome to the technical support guide for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
The primary industrial and laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid. While seemingly straightforward, this aromatic ring reduction is sensitive to a variety of parameters that can significantly impact yield, purity, and stereochemical outcome.
Core Synthesis Pathway
The fundamental transformation is the saturation of the benzene ring in 4-hydroxyphenylacetic acid to a cyclohexane ring.
Caption: Synthesis of this compound via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most established method is the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This process involves reacting the starting material with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst.[1][2] This method is favored for its high atom economy and relatively clean conversion, although optimizing conditions is critical for achieving high yields.
Q2: What are the most critical parameters influencing the reaction yield and purity?
Yield and purity are governed by a combination of factors that must be carefully balanced:
-
Catalyst Choice: The type of metal (e.g., Rhodium, Palladium, Ruthenium) and its support (e.g., carbon, alumina) are paramount.[3]
-
Hydrogen Pressure: Aromatic ring hydrogenation is thermodynamically demanding and requires sufficient hydrogen pressure to proceed at a reasonable rate.[4][5]
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions, such as hydrogenolysis (removal of the hydroxyl group), if not properly controlled.
-
Solvent: The solvent system affects the solubility of the starting material and can influence catalyst activity and selectivity.[6]
-
Agitation: Efficient mixing is crucial in a heterogeneous catalytic system to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
Q3: How do I choose the right catalyst for this synthesis?
Catalyst selection is the most significant decision and directly impacts both yield and the stereochemistry of the product.
-
For High cis-Isomer Selectivity: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃), are well-documented to preferentially yield the cis-isomer.[3]
-
For High trans-Isomer Selectivity: Palladium-based catalysts, particularly Palladium on alumina (Pd/Al₂O₃), have been shown to favor the formation of the trans-isomer.[3] This selectivity is a key strategic advantage as arene hydrogenation often defaults to cis products.
-
General Purpose/High Activity: Ruthenium-based catalysts (e.g., Ru/C, Ru/TiO₂) are also effective for phenol hydrogenation. They are highly active but may require more optimization to control selectivity.
| Catalyst Type | Predominant Isomer | Key Characteristics & Considerations |
| Rhodium (e.g., Rh/C) | cis | High activity, excellent for targeting the cis-isomer. Often considered the standard for this class of transformation.[3] |
| Palladium (e.g., Pd/Al₂O₃) | trans | Unique ability to produce the thermodynamically less favored trans-isomer. May require specific conditions to achieve high selectivity.[3] |
| Ruthenium (e.g., Ru/TiO₂) | Mixture / Variable | Very active catalyst. The support can play a significant role in performance. |
| Nickel (e.g., Raney-Ni) | Mixture / Variable | A cost-effective option, but typically requires more forcing conditions (higher temperature and pressure) and may have lower selectivity.[5] |
Q4: What is the role of the solvent, and which ones are recommended?
Solvent choice influences substrate solubility and can modulate catalyst-substrate interactions.
-
Polar Protic Solvents: Alcohols like ethanol and methanol are common choices. They are effective at dissolving the starting material and the product. In related phenol hydrogenations, polar solvents have been shown to favor the formation of cyclohexanol over cyclohexane, suggesting they help preserve the hydroxyl group.[6]
-
Aprotic Solvents: Ethers like tetrahydrofuran (THF) or esters like ethyl acetate can also be used. The choice may depend on the specific catalyst and downstream purification requirements.
Q5: How can I control the cis/trans isomer ratio of the final product?
The stereochemical outcome is primarily dictated by the choice of catalyst and reaction conditions. Arene hydrogenation preferentially delivers the cis-isomers.[3]
-
Catalyst-Directed Control: As detailed in the table above, using a Rhodium catalyst is the most reliable strategy for obtaining a majority cis product. Conversely, a Palladium-on-alumina catalyst can be employed to switch the selectivity towards the trans product.[3]
-
Isomerization: Be aware that under certain conditions (e.g., prolonged reaction times, high temperatures, or acidic/basic media), post-synthesis isomerization between the cis and trans forms can occur, though this is less common under typical hydrogenation conditions.[7]
Troubleshooting Guide
Problem 1: Low or no conversion of 4-hydroxyphenylacetic acid.
-
Possible Cause A: Catalyst Inactivity.
-
Why it happens: The catalyst may be poisoned by impurities (e.g., sulfur or halides) in the starting material or solvent, or it may have been deactivated by improper handling and exposure to air (for pyrophoric catalysts like Raney-Ni or dry Pd/C).
-
Solution:
-
Verify Starting Material Purity: Ensure the 4-hydroxyphenylacetic acid is of high purity. Recrystallize if necessary.
-
Use High-Purity Solvents & Gas: Use HPLC-grade or appropriately purified solvents and high-purity hydrogen gas.
-
Proper Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon), especially when charging the reactor. For slurry-based additions, ensure the catalyst is well-suspended in a deoxygenated solvent.
-
Increase Catalyst Loading: As a diagnostic step, increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If the reaction proceeds, it may indicate a poisoning issue.
-
-
-
Possible Cause B: Insufficient Hydrogen Pressure or Availability.
-
Why it happens: Aromatic ring reduction requires high hydrogen activity on the catalyst surface. Leaks in the system or poor gas-liquid mass transfer will starve the catalyst of hydrogen.[8]
-
Solution:
-
System Leak Check: Ensure your hydrogenation reactor is properly sealed and can maintain the set pressure.
-
Increase Agitation Speed: Vigorously stir the reaction mixture (e.g., >1000 RPM) to break the gas-liquid interface and ensure hydrogen is efficiently transferred to the catalyst surface.
-
Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Forcing conditions are often necessary for complete aromatic ring saturation.[4]
-
-
Problem 2: Significant formation of byproducts, especially cyclohexylacetic acid.
-
Possible Cause: Hydrogenolysis of the Hydroxyl Group.
-
Why it happens: Overly aggressive conditions (high temperature, high catalyst loading, or highly active catalysts like Palladium) can lead to the reductive cleavage of the C-O bond, removing the hydroxyl group entirely to form cyclohexylacetic acid.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required for full conversion in a reasonable timeframe.
-
Change Catalyst: Switch to a catalyst less prone to hydrogenolysis. Rhodium is often a better choice than Palladium for preserving the hydroxyl group.
-
-
Problem 3: The reaction stops at an intermediate stage (e.g., formation of cyclohexenols).
-
Possible Cause: Insufficiently Forcing Conditions.
-
Why it happens: The hydrogenation of the aromatic ring proceeds through partially saturated intermediates.[3][9] If the temperature or pressure is too low, the reaction may not have enough energy to complete the final saturation steps.
-
Solution:
-
Increase Temperature and/or Pressure: Systematically increase the reaction temperature and hydrogen pressure to drive the reaction to completion.
-
Increase Reaction Time: Allow the reaction to run for a longer period, monitoring by an appropriate analytical method (TLC, GC, or LC-MS) to confirm the disappearance of intermediates.
-
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Hydrogenation using 5% Rh/C
This protocol targets the cis-isomer and is a robust starting point for optimization.
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq)
-
5% Rhodium on Carbon (5-10 mol% Rh)
-
Ethanol (or other suitable solvent), deoxygenated
-
High-pressure hydrogenation reactor (e.g., Parr autoclave) with gas inlet, pressure gauge, and mechanical stirring.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry.
-
Charging the Reactor: Under a gentle stream of nitrogen or argon, add the 4-hydroxyphenylacetic acid to the reactor vessel.
-
Catalyst Addition: In a separate flask, create a slurry of the 5% Rh/C catalyst in a small amount of deoxygenated ethanol. Add this slurry to the reactor. This wet-loading method prevents the dry catalyst powder from becoming airborne and reduces the risk of ignition.
-
Solvent Addition: Add the remaining deoxygenated ethanol to the reactor to achieve the desired concentration (typically 0.1-0.5 M).
-
Sealing and Purging: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen (to ~50 psi) and venting three times. This removes all oxygen from the system.
-
Reaction:
-
Begin vigorous stirring (>1000 RPM).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., starting point of 500 psi).
-
Heat the reactor to the target temperature (e.g., starting point of 80-100 °C).
-
Monitor the reaction progress by observing hydrogen uptake from the ballast tank or by taking samples (if the reactor allows).
-
-
Work-up:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional solvent to ensure full recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes).
General Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation experiment.
References
- 1. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 3. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 9. mdpi.com [mdpi.com]
Optimizing reaction conditions for Wittig reactions in synthesis.
Technical Support Center: Optimizing Wittig Reaction Conditions
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of one of organic chemistry's most powerful olefination methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Wittig reaction.
Q1: What is the fundamental principle of the Wittig reaction? The Wittig reaction is a chemical process that converts an aldehyde or a ketone into an alkene by reacting it with a triphenyl phosphonium ylide, commonly known as a Wittig reagent.[1][2] The primary driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
Q2: What is the difference between a "stabilized" and an "unstabilized" ylide? The classification depends on the substituents on the carbanionic carbon of the ylide.
-
Stabilized ylides have electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making the ylide more stable and less reactive.[4]
-
Unstabilized ylides have electron-donating or neutral groups (e.g., alkyl groups), resulting in a more localized and highly reactive carbanion.[3][4] This difference in stability and reactivity is a key factor in determining the stereochemical outcome of the reaction.[4][5]
Q3: How does the ylide type affect the alkene stereochemistry (E/Z)? Generally, the nature of the ylide dictates the predominant stereoisomer formed:
-
Unstabilized ylides typically react under kinetic control to form (Z)-alkenes.[1][3][5]
-
Stabilized ylides tend to react under thermodynamic control, yielding (E)-alkenes.[3][5][6] Semi-stabilized ylides (e.g., with an aryl substituent) often result in poor E/Z selectivity.[6]
Q4: My reaction is not working. What are the first things to check? If you observe no reaction or very low conversion, consider these initial points:
-
Ylide Formation: Was the ylide successfully generated? This depends on the strength of the base used to deprotonate the phosphonium salt. Unstabilized ylides require very strong bases like n-butyllithium (n-BuLi), while stabilized ylides can be formed with weaker bases like NaOH or K₂CO₃.[7][8]
-
Reagent Purity: Are your aldehyde/ketone, phosphonium salt, and solvent anhydrous and pure? Unstabilized ylides are highly reactive and sensitive to water and oxygen.[2][8][9]
-
Steric Hindrance: Highly hindered ketones may react slowly or not at all, particularly with less reactive stabilized ylides.[1][6] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.[1][6]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to resolving specific problems encountered during the Wittig reaction.
Issue 1: Low or No Product Yield
Q: I've set up my Wittig reaction, but after workup, the yield is disappointingly low, or I've only recovered my starting aldehyde/ketone. What went wrong?
This is a common issue that can often be traced back to the ylide generation step or the reaction conditions.
-
Ineffective Ylide Generation: The most frequent cause of failure is incomplete deprotonation of the phosphonium salt.
-
Insight: The acidity of the α-proton on the phosphonium salt is determined by the substituents. Stabilized salts are more acidic and require weaker bases. Unstabilized salts require very strong, non-nucleophilic bases.
-
Solution:
-
For Unstabilized Ylides: Use a strong base like n-BuLi, sodium amide (NaNH₂), or sodium hexamethyldisilazide (NaHMDS).[7][8] Ensure anhydrous, inert conditions (e.g., dry THF under nitrogen or argon) as these bases and ylides react with water and oxygen.[8][10]
-
For Stabilized Ylides: Weaker bases like sodium hydroxide or potassium carbonate are often sufficient.[8]
-
-
Verification: A successful ylide formation from a triphenylphosphonium salt often produces a characteristic color change (e.g., deep red, orange, or yellow). The absence of this color can indicate a problem with the base or the presence of quenching impurities.
-
-
Side Reactions of the Ylide: The highly reactive nature of unstabilized ylides can lead to undesired pathways.
-
Insight: In the presence of oxygen, ylides can be oxidized. If the aldehyde is labile, it might decompose or polymerize under the reaction conditions.[1]
-
Solution:
-
-
Sterically Hindered Substrates: Steric bulk around the carbonyl group can impede the approach of the ylide.
-
Insight: Ketones are generally less reactive than aldehydes. Bulky ketones are particularly challenging, especially for less reactive stabilized ylides.[1][6]
-
Solution:
-
Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate esters and often succeeds where the Wittig reaction fails with hindered ketones.[1]
-
For retrosynthetic planning, if possible, design the synthesis so that the less sterically hindered fragment is the carbonyl component.[11][12]
-
-
Issue 2: Poor or Incorrect Stereoselectivity
Q: I was expecting a (Z)-alkene, but I obtained a mixture of E/Z isomers or primarily the (E)-alkene. How can I improve the (Z)-selectivity?
Achieving high stereoselectivity is a primary goal when using the Wittig reaction. Loss of selectivity often points to issues with reaction conditions that disrupt the kinetically controlled pathway.
-
Presence of Lithium Salts: Lithium cations can complex with the betaine or oxaphosphetane intermediate, promoting equilibration and leading to the more thermodynamically stable (E)-alkene.[1][6][13] This process is sometimes termed "stereochemical drift".[1][6]
-
Insight: The classic method for generating unstabilized ylides uses n-BuLi, which produces lithium bromide or lithium chloride as a byproduct. This salt is often the culprit for reduced (Z)-selectivity.
-
Solution: "Salt-Free" Conditions
-
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates.
-
Temperature Control: Higher temperatures can allow the intermediates to equilibrate.
-
Insight: The formation of the (Z)-alkene via the cis-oxaphosphetane is kinetically favored but the intermediate is less stable. Added thermal energy can allow it to revert and form the more stable trans-oxaphosphetane, which leads to the (E)-alkene.
-
Solution: Maintain low temperatures, especially during the addition of the carbonyl compound. A common practice is to add the aldehyde at -78 °C and then allow the reaction to slowly warm to room temperature.[10]
-
Q: I need the (E)-alkene, but my reaction with an unstabilized ylide is giving the (Z)-isomer. How can I reverse the selectivity?
Forcing an unstabilized ylide to produce an (E)-alkene requires overriding the kinetic pathway. This is the specific purpose of the Schlosser modification.
-
Causality & Mechanism: The Schlosser modification intentionally uses an organolithium base at low temperature to generate the ylide and the initial syn-betaine intermediate. Before this intermediate can collapse to the (Z)-alkene, a second equivalent of strong base (typically phenyllithium or n-BuLi) is added at low temperature (-78 °C).[3][6] This deprotonates the carbon adjacent to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable anti-conformer. Finally, adding a proton source (like HCl) protonates the intermediate, which then eliminates to give the (E)-alkene.[3][14]
-
Key Experimental Steps:
-
Generate the ylide and react with the aldehyde at low temperature (e.g., -78 °C).
-
Add a second equivalent of an organolithium reagent (e.g., PhLi) to form the β-oxido ylide.
-
Allow equilibration to the anti-conformer.
-
Add a proton source to quench the reaction and promote elimination to the (E)-alkene.
-
Part 3: In-Depth Technical Guide
Understanding the Wittig Reaction Mechanism
The modern understanding of the Wittig reaction mechanism under lithium-salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[6] The earlier-proposed betaine intermediate is now considered less likely to be a major species on the reaction pathway under these conditions, though it plays a key role in the Schlosser modification.[6][13]
The stereochemical outcome is determined by the transition state leading to the oxaphosphetane.
Data Summary: Ylide Type and Reaction Conditions
The choice of ylide, base, and solvent are interconnected and critical for success. The following table summarizes these relationships.
| Ylide Type | Substituent (R') | Reactivity | Required Base | Typical Solvent | Predominant Alkene | Control |
| Unstabilized | Alkyl, H | High | Strong (n-BuLi, NaHMDS, KHMDS) | THF, Et₂O | (Z)-alkene | Kinetic |
| Semi-stabilized | Aryl, Vinyl | Moderate | Strong (n-BuLi, NaHMDS) | THF, DMF | E/Z Mixture | Mixed |
| Stabilized | -CO₂R, -COR, -CN | Low | Weaker (NaOH, K₂CO₃, t-BuOK) | CH₂Cl₂, H₂O, EtOH | (E)-alkene | Thermodynamic |
Part 4: Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction (Salt-Free)
This protocol is optimized for forming (Z)-alkenes from unstabilized ylides.[10]
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a salt-free base, such as KHMDS or NaHMDS (1.05 eq), portion-wise.
-
Stir the mixture at 0 °C for 1 hour. A distinct color change should be observed, indicating ylide formation.
-
-
Wittig Reaction:
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Part 5: Purification Strategies
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has a polarity similar to that of the desired alkene product, complicating chromatographic separation.[15][16]
Q: How can I efficiently remove triphenylphosphine oxide (TPPO) from my product?
-
Crystallization: If your alkene product is a solid, recrystallization can be effective. TPPO is often more soluble in solvents like propanol or ethanol/water mixtures than non-polar alkene products.[17]
-
Chromatography with Non-Polar Solvents: For very non-polar products, running a column with a non-polar eluent like petroleum ether or hexane can sometimes leave the more polar TPPO at the baseline.[15]
-
Chemical Conversion of Impurities: A newer strategy involves chemically modifying the phosphorus-containing impurities to make them highly polar and easily separable.[15]
-
Oxidation: Treating the crude mixture with an oxidizing agent like hydrogen peroxide can convert any remaining triphenylphosphine (TPP) into the highly polar TPPO.
-
Quaternization: Treating the mixture with iodomethane can convert TPP into methyltriphenylphosphonium iodide, a salt that is easily removed by an aqueous wash or silica gel filtration.[15]
-
// Low Yield Path CheckYlide [label="Check Ylide Formation", shape=diamond, style=filled, fillcolor="#F1F3F4"]; BaseStrength [label="Is base strong enough?\n(e.g., n-BuLi for unstabilized)", style=filled, fillcolor="#FFFFFF"]; Anhydrous [label="Are conditions anhydrous/inert?", style=filled, fillcolor="#FFFFFF"]; Sterics [label="Is carbonyl sterically hindered?", style=filled, fillcolor="#FFFFFF"]; UseHWE [label="Consider HWE reaction", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Stereochemistry Path CheckConditions [label="Check Reaction Conditions", shape=diamond, style=filled, fillcolor="#F1F3F4"]; SaltFree [label="Using salt-free base?\n(e.g., KHMDS for Z-alkene)", style=filled, fillcolor="#FFFFFF"]; LowTemp [label="Is temperature low?\n(e.g., -78°C)", style=filled, fillcolor="#FFFFFF"]; NeedE [label="Need E-alkene from\n unstabilized ylide?", style=filled, fillcolor="#FFFFFF"]; UseSchlosser [label="Use Schlosser Modification", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Purification Path TPPO [label="TPPO Removal Issue", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Recrystallize [label="Try Recrystallization", style=filled, fillcolor="#FFFFFF"]; ChemConvert [label="Chemically convert TPP/TPPO\n to polar derivatives", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> LowYield [label="Yes"]; Start -> BadStereo [label="No, but..."]; BadStereo -> Purification [label="No, but..."];
LowYield -> CheckYlide; CheckYlide -> BaseStrength [label="Deprotonation"]; CheckYlide -> Anhydrous [label="Stability"]; CheckYlide -> Sterics [label="Substrate"]; Sterics -> UseHWE;
BadStereo -> CheckConditions; CheckConditions -> SaltFree [label="For Z-selectivity"]; CheckConditions -> LowTemp [label="For Z-selectivity"]; CheckConditions -> NeedE; NeedE -> UseSchlosser;
Purification -> TPPO; TPPO -> Recrystallize [label="If solid product"]; TPPO -> ChemConvert [label="General Method"]; } mend Caption: A decision tree for troubleshooting common Wittig reaction issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Wittig Reaction Practice Problems [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. synarchive.com [synarchive.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 2-(4-Hydroxycyclohexyl)acetic acid
Welcome to the technical support center for the purification of 2-(4-Hydroxycyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. The presence of both a hydroxyl and a carboxylic acid functional group lends this molecule a distinct polarity, which can present unique challenges during purification.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of your crude product is highly dependent on its synthetic route. However, common impurities in pharmaceutical intermediates generally fall into several categories:[3][4]
-
Unreacted Starting Materials: For instance, if the synthesis involves the hydrogenation of a phenolic acid precursor, residual starting material may be present.
-
By-products: Side reactions can lead to structurally related impurities. This can include isomers (cis/trans), over-oxidized or over-reduced species, or products from intermolecular reactions like esterification.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium, Nickel) used during the synthesis.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.[3]
A comprehensive Certificate of Analysis (CoA) from your supplier is essential for identifying known impurities.[4] For in-house syntheses, analytical techniques like NMR, LC-MS, and GC-MS are critical for characterization.[5]
Q2: What are the primary purification techniques applicable to this compound?
Given its properties as a solid organic compound, the most common and effective purification methods are:
-
Crystallization: An excellent technique for removing impurities that have different solubility profiles from the target compound. It is often the most economical and scalable method.[5][6]
-
Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[6] For this compound, both normal-phase (e.g., silica gel, alumina) and reversed-phase chromatography are viable options.
-
Liquid-Liquid Extraction: Primarily used during the initial work-up to perform a bulk separation of acidic, basic, and neutral components. It is a crucial first step before finer purification methods are employed.[6]
-
Distillation: This method is suitable for separating compounds based on their boiling points.[6] Given the high boiling point of this compound (approx. 326.4 °C), this is less common for purification and more for removing volatile solvents or impurities.
Q3: How do I choose the most appropriate purification strategy?
The optimal strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Crystallization Issues
Q: My compound is "oiling out" and not forming crystals. What's wrong?
A: "Oiling out" is common for polar compounds or when the solution is supersaturated too quickly. It occurs when the compound's solubility limit is exceeded while the temperature is still above its melting point in the solvent mixture.
Causality: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with the solvent, hindering the ordered arrangement required for crystal lattice formation.
Solutions:
-
Use a Solvent Pair: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, acetone) where it is very soluble. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[7]
-
Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of more ordered, purer crystals.
-
Scratching & Seeding: Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic glass fragments provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[7]
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
|---|---|---|---|
| Water | High | 100 | Good choice, especially for forming salts. May require a co-solvent like ethanol or methanol if solubility is too low even when hot.[8] |
| Ethanol / Methanol | High | 78 / 65 | Often too soluble. Best used as the "good" solvent in a pair with water or an ether.[8][9] |
| Ethyl Acetate | Medium | 77 | A good starting point. May need to be paired with a non-polar solvent like hexane or heptane to reduce solubility upon cooling. |
| Acetone | Medium | 56 | Similar to ethyl acetate; its low boiling point makes it easy to remove. |
| Toluene / Hexane | Low | 111 / 69 | Unlikely to dissolve the compound alone, but can be effective as the "poor" solvent in a solvent pair system.[7] |
Q: My final product has a low melting point and looks wet, even after drying. What happened?
A: This often indicates the presence of residual solvent trapped within the crystal lattice or persistent impurities that cause melting point depression.
Solutions:
-
Check for Polymorphs or Solvates: Sometimes, solvent molecules can be incorporated into the crystal structure, forming a solvate, which will have different physical properties.[10] Analyze your product by TGA (Thermogravimetric Analysis) to check for solvent loss upon heating.
-
Improve Drying: Ensure you are drying the crystals under a high vacuum for an extended period, possibly with gentle heating if the compound is stable.
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system can effectively remove trapped impurities and solvents.
Column Chromatography Issues
Q: My compound is streaking badly on a silica gel column. How can I get sharp bands?
A: Streaking or "tailing" is a classic sign of strong, undesirable interactions between a polar analyte and the stationary phase. The acidic carboxylic acid group of your compound can be partially deprotonated by surface silanol groups on the silica, leading to a mixed ionic/neutral state and poor peak shape.
Causality: Standard silica gel is acidic. The interaction between the acidic compound and the acidic stationary phase leads to non-ideal elution behavior.
Solutions:
-
Add an Acidic Modifier: Add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[1] This keeps your compound fully protonated, preventing its ionization and minimizing strong interactions with the silica.
-
Check Sample Loading: Dissolve your crude sample in a minimal amount of solvent and ensure it is fully dissolved. If solubility in the eluent is low, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[11]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[12]
Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.
Q: My compound won't elute from the silica column, even with 100% ethyl acetate. What should I do?
A: This indicates your compound is too polar for the selected solvent system. You need to significantly increase the polarity of the mobile phase.
Solutions:
-
Introduce an Alcohol: A gradient of dichloromethane (DCM) with methanol (MeOH) is a standard choice for eluting highly polar compounds. Start with 1-2% MeOH in DCM and gradually increase the concentration.
-
Use a Ternary System: For very "sticky" compounds, a mixture like Chloroform:Methanol:Water can be effective, though it requires careful equilibration.[1]
-
Consider Reversed-Phase: In reversed-phase chromatography (e.g., using a C18-silica column), polar compounds elute first. A typical mobile phase would be a gradient of water and acetonitrile or methanol. This is often an excellent alternative for purifying polar molecules.[12][13]
Q: How can I separate the cis and trans isomers?
A: The cis and trans isomers of this compound have slightly different spatial arrangements, which can lead to small differences in polarity and how they interact with a stationary phase.[2]
Solutions:
-
High-Resolution Flash Chromatography: Standard flash chromatography may not provide sufficient resolution. Using a high-performance flash system with a high-quality, small-particle-size column can sometimes achieve separation. A very shallow solvent gradient is key.
-
Preparative HPLC: This is the most likely method to succeed. Both normal-phase (e.g., on a diol or cyano column) and reversed-phase (C18) HPLC should be screened to find the optimal selectivity for the isomer pair.[14]
-
Derivatization: In some cases, converting the molecule to a less polar derivative (e.g., by esterifying the carboxylic acid) can alter the relative polarities of the isomers, making them easier to separate chromatographically. The protecting group can then be removed post-purification.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
This protocol is a self-validating system for purifying crude this compound that contains less polar impurities.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add 20 mL of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Do not boil excessively.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a second, pre-warmed Erlenmeyer flask. This step removes particulates that would otherwise contaminate your final crystals.
-
Induce Saturation: While the ethanol solution is hot, add deionized water dropwise with continuous stirring. The solution will become cloudy (turbid) as the solubility limit is reached.
-
Re-homogenize: Once the solution is persistently cloudy, add ethanol dropwise (typically 1-2 mL) until the solution becomes clear again. This ensures you are at the precise saturation point.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to a constant weight. Characterize the product by melting point and an appropriate spectroscopic method (e.g., NMR) to confirm purity.
References
- 1. reddit.com [reddit.com]
- 2. This compound (68592-22-3) for sale [vulcanchem.com]
- 3. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 4. nbinno.com [nbinno.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. shyzchem.com [shyzchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Common side reactions in the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid.
Welcome to the technical support center for the synthesis of 2-(4-hydroxycyclohexyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The most prevalent and industrially relevant synthetic route to this compound is the catalytic hydrogenation of its aromatic precursor, 2-(4-hydroxyphenyl)acetic acid.[1] This process, while direct, involves the challenging reduction of a highly stable benzene ring and can lead to several predictable side reactions.[2] This document provides in-depth, experience-driven answers to common issues encountered in this transformation.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.
Q1: My reaction is incomplete. Analytical data (TLC, LC-MS) shows a significant amount of the starting material, 2-(4-hydroxyphenyl)acetic acid, remaining even after a prolonged reaction time. What's going wrong?
A1: Incomplete hydrogenation is the most common issue, stemming from the high resonance stabilization of the benzene ring. [2] Reducing this aromatic system requires overcoming a significant activation energy barrier, which is why standard conditions for alkene hydrogenation are often insufficient.[2]
Root Causes & Recommended Solutions:
-
Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or the amount may be too low for the substrate scale.
-
Expert Insight: Rhodium on a carbon or alumina support is often highly effective for aromatic ring hydrogenation. Raney Nickel is a cost-effective alternative but may require higher temperatures and pressures.[3] Ensure the catalyst is fresh or properly activated. If using a recycled catalyst, its activity may be diminished.
-
Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Consider switching to a more active catalyst system, such as Rh/C.
-
-
Inadequate Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is directly proportional to the system pressure. Low pressure can make the reduction kinetically unfeasible.
-
Solution: Increase the hydrogen pressure. While atmospheric pressure is insufficient, pressures in the range of 5-10 bar (approx. 70-150 psi) are a good starting point, with industrial processes sometimes using much higher pressures.[3]
-
-
Sub-optimal Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions.
-
Solution: Gently increase the reaction temperature. A typical range for this type of hydrogenation is 25-80°C. Monitor the reaction progress closely to avoid byproduct formation.
-
Summary of Recommended Starting Conditions:
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10 mol% Rh/C or Raney Ni | High activity for aromatic ring reduction. |
| Hydrogen Pressure | 5-10 bar (70-150 psi) | Ensures sufficient H₂ concentration for the reaction.[3] |
| Temperature | 25 - 80 °C | Balances reaction rate against potential side reactions. |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic solvents that can stabilize intermediates. |
| Reaction Time | 12 - 48 hours | Aromatic reduction is often slow. |
Q2: My final product is a mixture of cis and trans isomers. How can I control the stereoselectivity, and what is the best way to separate them?
A2: The formation of both cis and trans isomers is an inherent outcome of the catalytic hydrogenation of 1,4-disubstituted benzene rings. [2] The hydrogen atoms can add to the plane of the ring from the same side (syn-addition), but the interaction of the substrate with the catalyst surface can lead to different stereochemical outcomes. The final isomeric ratio is often a reflection of thermodynamic stability.
Controlling Stereoselectivity:
-
Thermodynamic Control: The trans isomer, where the two bulky substituents can occupy equatorial positions in the most stable chair conformation, is generally the thermodynamically more stable product.[4] Running the reaction for longer times at slightly elevated temperatures may allow for equilibration towards the more stable trans isomer, especially if the catalyst can facilitate isomerization.
-
Catalyst Choice: The choice of catalyst and support can influence the isomeric ratio, although achieving high selectivity can be challenging. Some catalyst systems may favor one isomer kinetically.
Separation of Isomers:
Separating cis and trans isomers of this compound can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the most viable method on a preparative scale. The two isomers will have slightly different solubilities in a given solvent system.
-
Expert Insight: A solvent system where the solubility difference between the isomers is maximized is key. Experiment with solvent mixtures like ethyl acetate/hexanes, acetone/water, or isopropanol. The trans isomer is often less soluble and will crystallize out first from a carefully saturated solution upon cooling.
-
Protocol 1: Isomer Separation by Fractional Crystallization
-
Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate, ensuring a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then to 0-4°C.
-
Collect the resulting crystals by filtration. These will be enriched in the less soluble isomer (typically trans).
-
Analyze the filtrate and the crystals by ¹H NMR or HPLC to determine isomeric purity.
-
Repeat the crystallization process on both the crystalline solid and the concentrated mother liquor to further enrich and isolate each isomer.
Q3: I've identified a significant byproduct with a mass corresponding to the loss of an oxygen atom—likely 2-(cyclohexyl)acetic acid. What causes this and how can I prevent it?
A3: This byproduct results from a side reaction called hydrogenolysis. During catalytic hydrogenation, the C-O bond of the hydroxyl group can be cleaved by hydrogen, replacing the -OH group with a hydrogen atom. This is particularly common with benzylic alcohols but can also occur with phenolic hydroxyl groups under harsh conditions.
Causality & Prevention:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are known to be particularly aggressive in promoting hydrogenolysis.
-
Solution: Switch to a Rhodium (Rh) or Ruthenium (Ru) based catalyst. Rhodium is often the catalyst of choice for hydrogenating aromatic rings while preserving oxygen-containing functional groups.
-
-
Reaction Conditions: High temperatures, high hydrogen pressure, and strongly acidic conditions can all favor hydrogenolysis.
-
Solution: Perform the reaction under the mildest conditions possible that still afford a reasonable reaction rate. Avoid adding mineral acids to the reaction mixture. Use lower temperatures (e.g., 25-50°C) and moderate hydrogen pressure.
-
Frequently Asked Questions (FAQs)
FAQ1: What is the primary synthetic route to this compound? The most common and direct method is the catalytic hydrogenation of 2-(4-hydroxyphenyl)acetic acid, which reduces the aromatic phenyl ring to a saturated cyclohexane ring.
FAQ2: Which catalysts are generally most effective for this transformation? Rhodium-on-carbon (Rh/C) is highly effective for aromatic ring reduction while minimizing side reactions like hydrogenolysis. Raney Nickel is a more economical but often less selective alternative that may require more forcing conditions.[3]
FAQ3: What are the critical safety precautions for high-pressure hydrogenation? High-pressure hydrogenations must be conducted in a specialized high-pressure reactor (autoclave) designed for such work. Always ensure the equipment is properly rated and maintained. Use a blast shield. The reaction area must be well-ventilated, and all sources of ignition must be eliminated, as hydrogen is extremely flammable. Always purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete.
FAQ4: How can I analyze the final product for purity and isomeric ratio? A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides structural confirmation and can be used to determine the cis/trans ratio by integrating characteristic, well-resolved peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps identify and quantify impurities. A suitable chromatographic method can also separate the cis and trans isomers.
-
Melting Point: Pure isomers will have sharp, distinct melting points, while a mixture will melt over a broader range.
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References
- 1. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability and proper storage conditions for 2-(4-Hydroxycyclohexyl)acetic acid.
Welcome to the technical support guide for 2-(4-Hydroxycyclohexyl)acetic acid (CAS RN: 99799-09-4). This document provides in-depth guidance on the stability and proper storage of this compound to ensure the integrity and reproducibility of your research. As scientists, we understand that the reliability of your results begins with the quality of your starting materials. This guide is structured to address common questions and troubleshoot potential issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, room-temperature environment. Some suppliers also recommend storage in a cool, dark place at temperatures below 15°C. To prevent potential degradation from atmospheric moisture and oxygen, consider storing the container inside a desiccator or flushing with an inert gas like argon or nitrogen before sealing.
Q2: How should I store solutions of this compound?
Once dissolved, the stability of the compound can be more variable. For stock solutions, it is best to prepare aliquots for single use to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), -80°C is recommended. The choice of solvent can also impact stability; using high-purity, anhydrous solvents is advisable.
Q3: What is the expected shelf-life of this compound?
When stored as a solid under the recommended conditions, this compound is a relatively stable compound.[1] However, its shelf-life is not indefinite. Always refer to the manufacturer's expiration date on the certificate of analysis. For solutions, the shelf-life is significantly shorter and depends on the solvent and storage temperature, as outlined in Q2.
Q4: Is this compound hygroscopic?
Q5: What are the visible signs of degradation?
As a solid, any change from its typical white to light yellow crystalline powder appearance, such as significant discoloration (e.g., turning brown), clumping, or the development of an unusual odor, could indicate degradation. In solution, the appearance of cloudiness, precipitation (if it was previously fully dissolved), or a color change may suggest instability.
Q6: How does the cis/trans isomer ratio affect stability?
This compound is often supplied as a mixture of cis and trans isomers. The trans isomer is generally the thermodynamically more stable configuration for 1,4-disubstituted cyclohexanes. While spontaneous isomerization at room temperature is unlikely, exposure to heat or certain catalytic conditions could potentially alter the isomer ratio over time.[3] For applications where a specific isomer is required, it is crucial to verify the isomeric purity before use.
| Storage Condition | Solid Compound | In Solution |
| Temperature | Room Temperature (or <15°C) | Short-term: -20°C; Long-term: -80°C |
| Atmosphere | Dry, Inert (e.g., Argon) | Minimize headspace |
| Container | Tightly sealed, opaque | Tightly sealed, opaque vials |
| Duration | Per manufacturer's expiry | Up to 1 month at -20°C, up to 6 months at -80°C |
Troubleshooting Guide
This section is designed to help you resolve specific issues you might encounter during your experiments.
Problem: My compound is difficult to dissolve.
-
Potential Cause 1: Incorrect Solvent Choice. While this compound is reported to be soluble in water, its solubility in other solvents may vary.[1]
-
Solution: For aqueous solutions, ensure you are not exceeding the solubility limit. Gentle warming or sonication can aid dissolution. For organic solvents, polar solvents like methanol, ethanol, or DMSO are likely to be more effective than nonpolar solvents like hexane.
-
-
Potential Cause 2: Low Purity or Degradation. Impurities or degradation products can sometimes reduce solubility.
-
Solution: Verify the purity of your compound. If degradation is suspected, it is best to use a fresh batch of the material.
-
Problem: I'm observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause 1: Degradation. The compound may have degraded during storage or in your experimental setup. The hydroxyl group can be oxidized, and the carboxylic acid can undergo esterification if alcohols are present.
-
Potential Cause 2: Isomerization. You might be observing the separation of the cis and trans isomers.
-
Solution: Check if your analytical method is capable of resolving these isomers. The ratio of the peaks should be consistent with the specifications on the certificate of analysis.
-
Problem: My experimental results are inconsistent or not reproducible.
-
Potential Cause 1: Compound Instability in Assay Buffer. The pH, ionic strength, or presence of certain metal ions in your experimental buffer could be causing the compound to degrade over the course of your experiment.
-
Solution: Assess the stability of the compound in your assay buffer over the typical duration of your experiment. You can do this by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC or LC-MS to check for the appearance of degradation products.
-
-
Potential Cause 2: Adsorption to Labware. The carboxylic acid group can interact with certain surfaces, leading to a loss of compound from the solution.
-
Solution: Consider using silanized glassware or low-adsorption plasticware, especially when working with low-concentration solutions.
-
Experimental Protocol: Stability Assessment in Solution
-
Prepare a stock solution of this compound in your desired solvent at a known concentration.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Immediately take a "time zero" sample and analyze it by a suitable method (e.g., HPLC with UV detection) to determine the initial peak area.
-
Incubate the remaining solution under your standard experimental conditions (e.g., temperature, light exposure).
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by the same method and compare the peak area of the parent compound to the "time zero" sample. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.
Visualizing Stability and Degradation
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting Decision Tree.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are chemically plausible under forcing conditions.
Caption: Plausible Chemical Degradation Pathways.
References
- 1. This compound (68592-22-3) for sale [vulcanchem.com]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low yields in the hydrogenation of 4-nitrophenylacetic acid.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the catalytic hydrogenation of 4-nitrophenylacetic acid to its valuable amino derivative. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this crucial transformation.
Hydrogenation of 4-Nitrophenylacetic Acid: A Technical Guide
The reduction of the nitro group in 4-nitrophenylacetic acid is a foundational reaction for synthesizing 4-aminophenylacetic acid, a key intermediate in pharmaceuticals and other advanced materials.[1][2] While seemingly straightforward, this catalytic hydrogenation can be prone to issues leading to diminished yields and purity. This guide is structured to address these challenges directly, providing both diagnostic questions and actionable solutions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed as a primary diagnostic tool. Identify the question that best describes your experimental outcome to find potential causes and solutions.
Question 1: My reaction is very slow or appears incomplete. What's going wrong?
An incomplete or stalled reaction is the most common issue. The root cause often lies with the catalyst, the hydrogen source, or the reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Insufficiency
-
Expertise & Experience: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is the heart of the reaction.[3] Its activity can be compromised by age, improper storage, or exposure to air (for pyrophoric catalysts). The catalyst loading might also be too low for the substrate scale.
-
Solution:
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier, especially if the current bottle has been open for a long time.
-
Verify Loading: A typical loading for 5-10% Pd/C is between 1-10 mol% of the palladium metal relative to the substrate. For a sluggish reaction, consider increasing the loading to 5-10 mol%.
-
Proper Handling: Handle pyrophoric catalysts like Pd/C and Raney Nickel under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which deactivates them.[4]
-
-
-
Potential Cause 2: Inefficient Mass Transfer of Hydrogen
-
Expertise & Experience: This is a triphasic reaction system (solid catalyst, liquid solution, gaseous hydrogen). For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface. Poor mixing or insufficient hydrogen pressure can severely limit the reaction rate.
-
Solution:
-
Improve Agitation: Increase the stirring rate to create a vortex that pulls the hydrogen from the headspace into the solution, ensuring the catalyst particles are well-suspended.
-
Increase Hydrogen Pressure: If using a hydrogen balloon, ensure a positive pressure is maintained. For more difficult reductions, transitioning to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 3-4 bar or ~50 psi) is highly effective.[5]
-
-
-
Potential Cause 3: Catalyst Poisoning
-
Expertise & Experience: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or even by the reaction product itself. This is known as catalyst poisoning.[6][7]
-
Solution:
-
Purify Reagents: Ensure the 4-nitrophenylacetic acid starting material is pure. Recrystallization may be necessary if impurities are suspected. Use high-purity, degassed solvents.
-
Identify Poisons: Common poisons for palladium catalysts include sulfur compounds (e.g., from reagents like thiols), strong bases, and halides.[6][8]
-
Product Inhibition: The product, 4-aminophenylacetic acid, contains a basic amino group that can adsorb onto the acidic sites of the catalyst support or interact with the metal, slowing the reaction as product concentration increases.[9][10] This is an inherent challenge; ensuring sufficient catalyst loading and efficient hydrogen supply can help drive the reaction to completion.
-
-
Question 2: My yield is low due to the formation of significant byproducts. How can I improve selectivity?
Byproduct formation points to issues with the reaction mechanism or conditions being too harsh. Understanding the reaction pathway is key to solving this.
-
Potential Cause 1: Formation of Condensation Intermediates
-
Expertise & Experience: The hydrogenation of nitroarenes can proceed through two pathways: a "direct" route (nitro -> nitroso -> hydroxylamine -> amine) or a "condensation" route where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo compounds.[11][12] These condensation products may be difficult to reduce to the desired amine, leading to a complex product mixture.
-
Solution:
-
Optimize Hydrogen Availability: Ensure a high concentration of active hydrogen on the catalyst surface. This favors the direct reduction of the hydroxylamine intermediate to the amine before it can condense. Increasing hydrogen pressure is the most effective way to achieve this.[11]
-
Solvent Choice: Protic solvents like ethanol, methanol, and acetic acid can help stabilize the intermediates of the direct pathway and are generally preferred.[4]
-
-
-
Potential Cause 2: Over-reduction or Side Reactions
-
Expertise & Experience: While the carboxylic acid group is generally stable under these conditions, extremely harsh conditions (very high temperature or pressure) or a highly active catalyst could potentially lead to its reduction. More commonly, if the aromatic ring contains sensitive substituents (e.g., halogens), hydrogenolysis (cleavage of the substituent) can occur, especially with Pd/C.
-
Solution:
-
Use Milder Conditions: Operate at the lowest temperature and pressure required to achieve a reasonable reaction rate (e.g., start at room temperature and 1-3 atm H₂).
-
Select the Right Catalyst: If hydrogenolysis of other functional groups is a concern, consider switching from Pd/C to Raney Nickel or Platinum(IV) oxide (PtO₂), which are often less prone to causing this side reaction.[3][13]
-
-
Visualizing the Process
To better understand the challenges, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction pathways for nitroarene hydrogenation. The desired direct route is favored by high hydrogen availability.
Caption: A logical workflow for troubleshooting low yields in the hydrogenation of 4-nitrophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for reducing 4-nitrophenylacetic acid?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, a comparison can guide your selection:
| Catalyst | Key Characteristics & Use Cases |
| 5-10% Pd/C | The most common and versatile catalyst. Highly active for nitro group reduction. Can sometimes cause hydrogenolysis of sensitive groups (e.g., C-halogen bonds, benzyl ethers).[3][13] |
| Raney® Nickel | A cost-effective alternative to palladium. Often preferred when the substrate contains halides (Cl, Br, I) as it is less likely to cause dehalogenation.[3][13] It is pyrophoric and must be handled with care. |
| PtO₂ (Adams' catalyst) | A very active catalyst, often used when other catalysts fail. Effective for reducing aromatic rings, so selectivity can be an issue if over-reduction is possible.[13] |
| Fe / Acetic Acid | A classical, non-catalytic method using a stoichiometric metal reductant. It is a milder option that tolerates many functional groups and avoids the use of high-pressure hydrogen.[14][15] |
Q2: How do I choose the right solvent?
Solvent choice is critical for solubility, catalyst performance, and reaction rate.
| Solvent Class | Examples | Rationale & Considerations |
| Protic Solvents | Ethanol, Methanol, Acetic Acid, Water | Generally preferred. They have good hydrogen solubility and can stabilize polar intermediates, often leading to faster and cleaner reactions.[5][16][17] Ethanol and methanol are excellent first choices. Acetic acid can further increase the rate but complicates the workup. |
| Aprotic Polar Solvents | Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Can be used if the starting material has poor solubility in alcohols. Reaction rates may be slower compared to protic solvents. |
| Aprotic Nonpolar Solvents | Toluene, Hexanes | Generally not recommended as they have poor hydrogen solubility and may not adequately wet the catalyst surface. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Avoid. They can be reduced under hydrogenation conditions and can poison the catalyst.[16] |
Q3: My product is difficult to isolate from the reaction mixture. What is the correct workup procedure?
The product, 4-aminophenylacetic acid, is an amino acid and thus amphoteric. Its solubility is highly dependent on pH.
-
Expertise & Experience: The key to isolation is to adjust the pH of the aqueous solution to the product's isoelectric point (pI), the pH at which the molecule has a net-zero charge and minimum solubility.
-
Solution:
-
Catalyst Removal: After the reaction is complete, the catalyst must be carefully filtered. Caution: Pd/C can be pyrophoric and may ignite upon contact with air when dry and saturated with hydrogen. It is best to filter it under a blanket of nitrogen or argon. Alternatively, the filter cake should be kept wet with solvent and never allowed to dry in the open air.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
pH Adjustment: Dissolve the residue in water, possibly with the addition of a small amount of base (like NaHCO₃) to deprotonate the carboxylic acid and ensure full dissolution. Then, carefully add an acid (e.g., acetic acid or dilute HCl) dropwise with stirring until the product precipitates. The optimal pH for precipitating 4-aminophenylacetic acid is around 4.[14]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Balloon Method)
This protocol describes a standard lab-scale procedure using palladium on carbon.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add 5-10% Palladium on Carbon (typically 1-5 mol % Pd).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or methanol, approx. 0.1 M concentration).
-
System Purge: Seal the flask with a septum. Using a needle attached to a vacuum line and a hydrogen line (connected to a balloon), carefully evacuate the flask and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.
-
Reaction: Inflate the hydrogen balloon to maintain a positive pressure. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen before opening it to the atmosphere. Proceed with the catalyst filtration and product isolation as described in the FAQ.[5]
Protocol 2: Safe Filtration of Palladium on Carbon
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas.
-
Filtration Setup: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a Celite® pad).
-
Transfer: Under a positive flow of nitrogen, carefully pour the reaction mixture through the filter.
-
Washing: Wash the catalyst on the filter paper with small portions of the reaction solvent to recover any adsorbed product.
-
Quenching: Crucially, do not allow the filtered catalyst to dry on the filter paper in the air. Immediately transfer the wet filter cake into a beaker of water. The catalyst is now deactivated and can be disposed of according to your institution's safety guidelines.
By systematically addressing these common points of failure, you can significantly improve the yield and reliability of your 4-nitrophenylacetic acid hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
How to minimize impurities during the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid.
Welcome to the technical support guide for the synthesis of 2-(4-Hydroxycyclohexyl)acetic acid. This document is designed for researchers, chemists, and process development professionals to address common challenges and minimize impurity formation during this critical synthesis. Our focus is on the catalytic hydrogenation of 4-hydroxyphenylacetic acid, the most prevalent and scalable route to the target molecule. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: The Synthetic Landscape: Pathways and Pitfalls
The conversion of a planar aromatic ring into a three-dimensional cyclohexyl structure is a powerful transformation, but one that requires precise control to achieve high purity and the desired stereochemistry. The primary route involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid.
Technical Support Center: Scaling Up Production of 2-(4-Hydroxycyclohexyl)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Hydroxycyclohexyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges, troubleshooting strategies for issues encountered during scale-up, and detailed protocols grounded in established chemical principles. Our goal is to bridge the gap between laboratory-scale success and robust, scalable production.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What is the most common and industrially viable method for synthesizing this compound at scale?
The most prevalent and scalable method is the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring using hydrogen gas in the presence of a heterogeneous catalyst. This precursor is readily available and the hydrogenation step is typically high-yielding, making it an economically favorable route for industrial production.
Q2: A critical quality attribute for our application is the stereochemistry (cis vs. trans isomer). How can we control the cis/trans ratio during hydrogenation?
Controlling the cis/trans isomer ratio is a critical challenge and is almost entirely dictated by the choice of catalyst. Arene hydrogenation typically favors the cis product, but the diastereoselectivity can be effectively "switched" to the trans isomer.[1][2]
-
For the cis-isomer: Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are the industry standard.[1][2] Hydrogenation using rhodium proceeds via a syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed on the catalyst surface, leading predominantly to the cis product.
-
For the trans-isomer: Palladium-based catalysts, specifically palladium on alumina (Pd/Al₂O₃), are highly effective for producing the thermodynamically more stable trans-isomer.[1][2] The mechanism is believed to involve the formation of a cyclohexanone intermediate which can desorb and readsorb onto the catalyst surface, allowing for a facial exchange before the final reduction of the ketone, leading to the trans product.[1][2]
Q3: What are the primary impurities and byproducts to monitor during scale-up?
The impurity profile can vary based on conditions, but the most common species to monitor are:
-
Unreacted Starting Material: Residual 4-hydroxyphenylacetic acid due to incomplete conversion.
-
Isomeric Impurities: The undesired stereoisomer (cis or trans).
-
Cyclohexanone Intermediate: 4-Oxocyclohexylacetic acid, resulting from incomplete reduction of the ketone intermediate. This is more common with palladium catalysts.[1]
-
Hydrodeoxygenation Product: Cyclohexylacetic acid, where the hydroxyl group has been reductively cleaved. This occurs under harsh conditions (high temperature/pressure) or with catalysts prone to hydrogenolysis.
Q4: What role does the solvent play in this hydrogenation?
The solvent is a critical parameter that influences both selectivity and reaction rate. The polarity of the solvent affects how the substrate and intermediates adsorb onto the catalyst surface.[3][4]
-
Polar Solvents (e.g., Alcohols like Isopropanol, Ethanol): These are generally preferred as they promote the desired hydrogenation of the ring to the alcohol (cyclohexanol derivative) and can help maintain catalyst activity.[3]
-
Nonpolar Solvents (e.g., Heptane, Cyclohexane): While useful in some contexts, they can sometimes favor hydrodeoxygenation pathways, leading to undesired byproducts.[3] Acetic acid is also a viable, non-reactive solvent for similar hydrogenations.[5]
Q5: What are the most significant challenges when moving from a lab-scale (grams) to a pilot-plant scale (kilograms)?
The primary challenges in scaling up hydrogenation are related to physics and engineering, not just chemistry.[6]
-
Mass Transfer: Ensuring efficient transfer of hydrogen gas from the reactor headspace into the liquid phase and to the solid catalyst surface becomes much harder at scale. Poor agitation can lead to a "hydrogen-starved" state, dramatically slowing the reaction and potentially promoting side reactions.[6][7]
-
Heat Management: Catalytic hydrogenations are typically highly exothermic. A larger reactor has a smaller surface-area-to-volume ratio, making heat removal less efficient. Without proper cooling capacity, a dangerous thermal runaway can occur.[6][8]
Troubleshooting Guide
This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.
Synthesis Pathway and Troubleshooting Logic
The following diagram illustrates the main synthesis pathway and a decision tree for troubleshooting common issues.
Caption: Synthesis pathway and troubleshooting logic for key issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Incomplete Conversion (High level of starting material) | 1. Catalyst Deactivation/Poisoning: Trace impurities (sulfur, halides) in the starting material or solvent can poison the catalyst. | Solution: Ensure high purity of all reagents. Consider pre-treating the solvent/substrate with activated carbon. Use a fresh, high-activity catalyst. |
| 2. Insufficient Hydrogen Pressure/Availability: At larger scales, poor agitation can limit the dissolution of H₂ gas, starving the catalyst.[6][7] | Solution: Increase stirrer speed to improve gas-liquid mass transfer. Ensure the reactor is designed for efficient gas dispersion (e.g., with a gas-inducing impeller). Increase H₂ pressure within safe operational limits of the reactor. | |
| 3. Low Reaction Temperature or Short Reaction Time: The reaction kinetics may be slower than anticipated. | Solution: Gradually increase the reaction temperature, monitoring for byproduct formation. Extend the reaction time and monitor progress by sampling (e.g., via HPLC or GC). | |
| Incorrect cis/trans Isomer Ratio | 1. Incorrect Catalyst Selection: This is the most common cause. The catalyst choice is the primary driver of stereoselectivity.[1][2] | Solution: To favor the cis isomer , use a Rhodium-on-carbon (Rh/C) or Rhodium-on-alumina (Rh/Al₂O₃) catalyst. To favor the trans isomer , use a Palladium-on-alumina (Pd/Al₂O₃) catalyst.[1][2] |
| 2. Catalyst Support Effects: The acidity or basicity of the catalyst support (e.g., carbon vs. alumina) can influence the reaction pathway. | Solution: Screen catalysts on different supports. For example, neutral activated carbon is a common choice for Rh, while alumina is often used for Pd to achieve the desired trans selectivity. | |
| Formation of Byproducts (e.g., cyclohexanone intermediate or fully reduced cyclohexylacetic acid) | 1. Over-reduction/Hydrogenolysis: Reaction conditions are too harsh (excessively high temperature or pressure). | Solution: Reduce the reaction temperature and/or pressure. Harsh conditions can cleave the C-O bond. |
| 2. Non-Optimal Catalyst: Some catalysts, like Ruthenium, can be highly active and may promote over-reduction if not carefully controlled.[5][9] | Solution: Switch to a more selective catalyst system (Rh or Pd). If trying to isolate the cyclohexanone intermediate, use a Pd catalyst at lower pressure and temperature.[1] | |
| Reaction Stalls or is Significantly Slower Upon Scale-Up | 1. Mass Transfer Limitation: The rate of H₂ dissolving in the solvent is slower than the intrinsic reaction rate. This is a classic scale-up issue.[6][7] | Solution: This is an engineering challenge. Improve agitation efficiency. Confirm the reactor's mass transfer coefficient (kLa) is sufficient for the process. A scale-down model of the plant reactor can help diagnose this in the lab.[7] |
| 2. Heat Transfer Limitation: The reaction is generating heat faster than the reactor's cooling system can remove it, causing the temperature to rise and potentially leading to safety shutdowns or side reactions.[6][8] | Solution: Reduce the catalyst loading or the substrate concentration to slow the reaction rate and lower the heat output. Feed the substrate or hydrogen gradually rather than as a single batch. Ensure the reactor's cooling capacity is adequate for the planned batch size. |
Catalyst Selection Summary for Isomer Control
| Parameter | Target: cis-isomer | Target: trans-isomer |
| Catalyst | Rhodium (Rh) | Palladium (Pd) |
| Support | Carbon (C) or Alumina (Al₂O₃) | Alumina (Al₂O₃) is preferred[1][2] |
| Typical Loading | 5% Rh/C | 5% Pd/Al₂O₃ |
| Mechanism | Syn-addition of H₂ to the adsorbed ring face | Desorption/readsorption of ketone intermediate[1][2] |
| Thermodynamic Product | Kinetic Product | Thermodynamic Product |
Experimental Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a pressure-rated reactor, behind a protective blast shield, in a well-ventilated area. Personnel must be properly trained in high-pressure operations.
Protocol 1: Synthesis of cis-2-(4-Hydroxycyclohexyl)acetic acid
This protocol is designed to maximize the yield of the cis-isomer.
Workflow Diagram
Caption: Workflow for the synthesis of the cis-isomer.
Step-by-Step Methodology:
-
Reactor Charging: To a suitable high-pressure autoclave, charge 4-hydroxyphenylacetic acid (1.0 eq), 5% Rhodium on carbon (5% w/w of substrate), and isopropanol (10 mL per gram of substrate).
-
Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen to 5 bar and venting three times. Follow this by pressurizing with hydrogen to 5 bar and venting three times to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi). Begin vigorous stirring and heat the reactor contents to 80°C.
-
Monitoring: Maintain the temperature and pressure for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to ambient temperature (<25°C). Carefully vent the excess hydrogen pressure. Purge the reactor headspace with nitrogen.
-
Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of isopropanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the isopropanol. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/heptane solvent system) to yield cis-2-(4-hydroxycyclohexyl)acetic acid.
Protocol 2: Synthesis of trans-2-(4-Hydroxycyclohexyl)acetic acid
This protocol is optimized to produce the thermodynamically favored trans-isomer.[1][2]
Step-by-Step Methodology:
-
Reactor Charging: To a suitable high-pressure autoclave, charge 4-hydroxyphenylacetic acid (1.0 eq), 5% Palladium on alumina (5% Pd/Al₂O₃) (5% w/w of substrate), and n-heptane (10 mL per gram of substrate).
-
Inerting: Seal the reactor and perform the nitrogen and hydrogen purge cycles as described in Protocol 1.
-
Reaction: Pressurize the reactor with hydrogen to 5 bar (approx. 73 psi). Begin vigorous stirring and heat the reactor contents to 80°C. The lower pressure is often beneficial for trans selectivity with palladium.[1]
-
Monitoring: Maintain the conditions for 12-18 hours. The reaction is typically slower than the rhodium-catalyzed version.
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1. The purification via recrystallization will yield the desired trans-2-(4-hydroxycyclohexyl)acetic acid.
References
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 7. irf.fhnw.ch [irf.fhnw.ch]
- 8. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Solubility: A Technical Support Guide for 2-(4-Hydroxycyclohexyl)acetic Acid
For Immediate Release
Welcome to the Technical Support Center for 2-(4-Hydroxycyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As Senior Application Scientists, we understand that overcoming these hurdles is critical for the seamless progression of your research and development endeavors. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to address these specific experimental issues.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a unique molecule presenting a dualistic nature. Its structure comprises a non-polar cyclohexane ring, which favors solubility in non-polar organic solvents, and two highly polar functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] These polar groups are capable of forming strong hydrogen bonds, leading to a high crystal lattice energy in the solid state and a preference for polar environments. This inherent dichotomy is the primary reason for its often-limited solubility in a broad range of purely non-polar or moderately polar organic solvents.
This guide will explore two primary strategies to overcome these solubility limitations: Salt Formation and the use of Cosolvents .
Section 1: Troubleshooting Low Solubility - Frequently Asked Questions
This section addresses common questions and issues encountered when working with this compound.
FAQ 1: Why is my this compound not dissolving in [Solvent X]?
Answer: The solubility of this compound is governed by the principle of "like dissolves like." The presence of the polar hydroxyl and carboxylic acid groups means it will have limited solubility in non-polar solvents like hexane and toluene. In moderately polar solvents like dichloromethane or diethyl ether, solubility may still be low due to the strong intermolecular hydrogen bonding of the compound with itself, which must be overcome by solvent-solute interactions.
To systematically address this, consider the following:
-
Solvent Polarity: Have you tried a more polar solvent? Protic solvents like methanol, ethanol, or even water can be good starting points to assess baseline solubility.
-
Temperature: Have you tried gentle heating? For many compounds, solubility increases with temperature. However, be cautious of potential degradation if the compound is thermally labile.
-
Purity of the Compound: Impurities can sometimes suppress solubility. Ensure you are using a high-purity grade of this compound.
FAQ 2: I am observing a suspension or fine precipitate even after vigorous stirring. What should I do next?
Answer: This indicates that you have exceeded the solubility limit of the compound in the chosen solvent at that temperature. Instead of simply adding more solvent, which may not be desirable for your downstream application, this is an ideal point to consider the strategies of salt formation or using a cosolvent system.
FAQ 3: How does the cis/trans isomerism of the cyclohexane ring affect solubility?
Section 2: Strategy 1 - Enhancing Solubility through Salt Formation
The carboxylic acid moiety of this compound provides a convenient handle for dramatically increasing its polarity and, consequently, its solubility in polar solvents through deprotonation to form a salt.
Why it Works: The Principle of Ionization
By reacting the weakly acidic carboxylic acid group with a base, a carboxylate salt is formed. This salt is an ionic compound, and ionic compounds are significantly more soluble in polar solvents than their neutral organic precursors.
Troubleshooting Guide for Salt Formation
Question: I need to dissolve my compound in a largely aqueous medium for a biological assay. How can I use salt formation?
Answer: This is a perfect application for salt formation. By adding a suitable base, you can deprotonate the carboxylic acid and create a highly water-soluble salt.
Workflow for Salt Formation
Question: What base should I choose for salt formation?
Answer: The choice of base depends on your experimental requirements:
| Base Type | Examples | Advantages | Considerations |
| Inorganic Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Bicarbonate (NaHCO₃) | Readily available, inexpensive, forms highly water-soluble salts. | Introduces inorganic ions which may interfere with certain applications. |
| Organic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM) | Forms salts that may be more soluble in organic solvents, can be removed by evaporation. | Can be volatile and may have their own reactivity. |
Question: I've added a base, but my compound is still not dissolving. What's wrong?
Answer: Here are a few troubleshooting steps:
-
Stoichiometry: Ensure you have added at least one molar equivalent of the base to the acid.
-
pKa Considerations: The pH of the solution must be significantly above the pKa of the carboxylic acid to ensure complete deprotonation. For a typical carboxylic acid, a pH of 7 or higher is usually sufficient.
-
Solvent: While salt formation dramatically increases aqueous solubility, it may decrease solubility in non-polar organic solvents. Ensure your solvent system is appropriate for a charged species.
Experimental Protocol: Preparation of a Sodium Salt of this compound for Enhanced Aqueous Solubility
-
Preparation: Weigh 1.0 g of this compound and place it in a beaker with 20 mL of deionized water. The compound will likely not dissolve completely.
-
Titration: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise.
-
Observation: Continue adding NaOH until all of the solid has dissolved, and the solution becomes clear.
-
pH Measurement: Check the pH of the final solution to ensure it is in the desired range for your application.
-
Final Volume Adjustment: Add deionized water to reach the desired final concentration.
Section 3: Strategy 2 - Utilizing Cosolvents for Tunable Solubility
A cosolvent system involves mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent to achieve a desired level of solubility for the bulk solution.
Why it Works: Modifying the Dielectric Constant
Cosolvents work by altering the polarity of the solvent system. For a polar compound like this compound, adding a polar cosolvent to a non-polar bulk solvent can create "pockets" of polarity that can solvate the polar functional groups of the molecule, thereby increasing its overall solubility.
Troubleshooting Guide for Cosolvent Systems
Question: I need to dissolve this compound in a largely non-polar solvent for a reaction. What cosolvent should I use?
Answer: You will need a polar, water-miscible solvent that is also miscible with your non-polar bulk solvent.
Cosolvent Selection Logic
| Common Cosolvents | Properties | Best For |
| Methanol/Ethanol | Protic, polar | Increasing polarity of non-polar solvents like toluene or dichloromethane. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | Excellent for dissolving many polar compounds. Use in small quantities as it can be difficult to remove. |
| Tetrahydrofuran (THF) | Aprotic, moderately polar | Good for bridging the polarity gap between very polar and non-polar systems. |
| Acetone | Aprotic, polar | A versatile solvent that is miscible with a wide range of solvents. |
Question: I've added a cosolvent, but the solubility has not improved significantly. What should I consider?
Answer:
-
Cosolvent Percentage: You may need to increase the percentage of the cosolvent in your mixture. A good starting point is 5-10% (v/v) of the cosolvent, but this can be increased as needed.
-
Miscibility: Ensure that your chosen cosolvent is fully miscible with your bulk solvent at the intended concentration.
-
Alternative Cosolvents: Not all polar cosolvents are equally effective. You may need to screen a few different options to find the optimal one for your specific system.
Experimental Protocol: Determining the Optimal Cosolvent Ratio
-
Initial Suspension: Prepare a suspension of a known concentration of this compound in your desired non-polar solvent (e.g., 10 mg/mL in toluene).
-
Titration with Cosolvent: While stirring vigorously, add a polar cosolvent (e.g., methanol) dropwise from a burette or pipette.
-
Endpoint Determination: Continue adding the cosolvent until the solution becomes completely clear. Record the volume of cosolvent added.
-
Calculation: Calculate the minimum percentage of cosolvent required to achieve dissolution. It is often good practice to use a slightly higher percentage in your final experimental setup to ensure robustness.
Section 4: Predictive Tools - Hansen Solubility Parameters (HSP)
For a more theoretical approach to solvent selection, Hansen Solubility Parameters can be a powerful tool. HSP separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. Software packages are available that can perform these calculations and help predict which solvents or solvent mixtures will be most effective.
Conclusion
Addressing the solubility of this compound in organic solvents is a common challenge that can be systematically overcome. By understanding the dualistic polar and non-polar nature of the molecule, researchers can employ rational strategies such as salt formation and the use of cosolvents. This guide provides a framework for troubleshooting common issues and offers practical protocols to enhance the solubility of this compound, thereby facilitating its use in a wide array of scientific applications.
References
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of trans-4-Hydroxycyclohexylacetic Acid
Introduction: The Imperative of Stereochemical Precision
In the landscape of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. The compound trans-4-Hydroxycyclohexylacetic acid is a valuable building block whose utility is fundamentally tied to the trans orientation of its hydroxyl and carboxymethyl substituents.[1] This configuration governs its molecular shape and how it docks with biological targets or participates in subsequent synthetic transformations.
This guide provides an in-depth comparison of the primary analytical methodologies used to unequivocally confirm the stereochemistry of 1,4-disubstituted cyclohexanes like trans-4-Hydroxycyclohexylacetic acid. We will move beyond procedural lists to explore the underlying principles, comparative strengths, and practical limitations of each technique, offering researchers a robust framework for selecting the optimal validation strategy.
The Foundational Stereochemistry of 1,4-Disubstituted Cyclohexanes
The cyclohexane ring is not a flat hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain.[2] In a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans).[3]
-
trans Isomer: The most stable conformation for the trans isomer places both substituents in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a substituent were in an axial position.[3][4][5]
-
cis Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position. Through a process called a "ring flip," the two chair conformations can interconvert, but one axial and one equatorial group will always be present.[6]
The energetic preference for the diequatorial trans conformer is the key physical property that allows for its differentiation from the cis isomer using spectroscopic methods.
Caption: Conformational isomers of 1,4-disubstituted cyclohexanes.
Comparative Analysis of Analytical Techniques
The confirmation of the trans stereochemistry is not a one-size-fits-all problem. The choice of method depends on the available instrumentation, the physical state of the sample, and the specific question being asked (e.g., relative configuration vs. absolute structure).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse
NMR spectroscopy is the most powerful and accessible tool for determining the relative stereochemistry of diastereomers like cis- and trans-4-Hydroxycyclohexylacetic acid in solution.[7][8] The analysis hinges on the measurement of proton-proton coupling constants (³JHH), which are highly sensitive to the dihedral angle between the protons.
Causality Behind the Method: The Karplus equation describes the relationship between the ³J coupling constant and the dihedral angle. In a cyclohexane chair, the angle between adjacent axial-axial protons is ~180°, resulting in a large coupling constant (typically 8-13 Hz). The angle between axial-equatorial or equatorial-equatorial protons is ~60°, leading to much smaller coupling constants (typically 1-5 Hz).[7]
In the stable diequatorial conformation of trans-4-Hydroxycyclohexylacetic acid, the protons at C1 and C4 (the carbons bearing the substituents) are axial. Therefore, they will exhibit large axial-axial couplings to the adjacent axial protons on C2, C6 and C3, C5, respectively. Conversely, the cis isomer, with one axial and one equatorial substituent, will show a mix of large and small coupling constants for its C1 and C4 protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for good signal dispersion).
-
Analysis: Identify the signals for the protons at C1 (methine proton adjacent to -CH₂COOH) and C4 (methine proton adjacent to -OH). Analyze the multiplicity (splitting pattern) of these signals to determine the coupling constants.
Data Interpretation Summary
| Isomer | Expected Conformation | C1-H & C4-H Position | Key Coupling Constants (³JHH) |
| trans | Diequatorial | Both Axial | Large axial-axial couplings (~8-13 Hz) |
| cis | Axial-Equatorial | One Axial, One Equatorial | Mix of large and small couplings |
Single-Crystal X-ray Crystallography: The Definitive Solid-State Answer
For an unambiguous determination of a molecule's three-dimensional structure, including absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard.[9][10] This technique provides a precise map of electron density in the solid state, from which atomic positions can be determined with extremely high accuracy.
Causality Behind the Method: A crystalline material consists of a highly ordered three-dimensional lattice of molecules. When a beam of X-rays is passed through a suitable single crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern.[11] By measuring the positions and intensities of the diffracted beams, one can mathematically reconstruct a 3D electron density map and, from that, build an atomic model of the molecule as it exists in the crystal.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Step): Grow a single crystal of high quality (typically 0.1-0.3 mm in size) with a well-ordered internal lattice. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. This step can be a significant bottleneck.
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is fitted to the map and refined to achieve the best possible agreement with the experimental data.
Data Interpretation: The output is a definitive 3D model of the molecule, confirming the trans relationship between the substituents and showing their equatorial positions in the chair conformation within the crystal lattice. The resulting Crystallographic Information File (CIF) can be deposited in public databases like the Cambridge Structural Database (CSD).[11]
Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Enantiomeric Separation
While trans-4-Hydroxycyclohexylacetic acid is an achiral molecule (it possesses a plane of symmetry), many of its derivatives or related compounds in drug development are chiral. Chiral HPLC is the premier analytical technique for separating enantiomers and assessing enantiomeric purity.[12][13]
Causality Behind the Method: Chiral HPLC utilizes a chiral stationary phase (CSP), which is itself enantiomerically pure. The two enantiomers of a chiral analyte form transient, diastereomeric complexes with the CSP.[13] Because diastereomers have different physical properties, these complexes have different energies of interaction, leading to one enantiomer being retained on the column longer than the other, thus achieving separation.[14][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for their broad applicability to compounds like hydroxy acids.[13]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Select a set of complementary chiral columns (e.g., an amylose-based and a cellulose-based column).
-
Mobile Phase Screening: Test a range of mobile phases. For hydroxy acids, normal-phase (e.g., Hexane/Ethanol with an acidic modifier like TFA) or reversed-phase (e.g., Acetonitrile/Water with a buffer) conditions are common starting points.[13]
-
Optimization: Once initial separation is observed, optimize conditions such as mobile phase composition, flow rate, and temperature to maximize resolution.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
Caption: A logical workflow for stereochemical analysis.
Conclusion: A Multi-Faceted Approach to Certainty
No single technique tells the whole story. While ¹H NMR spectroscopy is often sufficient to confidently assign the trans relative stereochemistry of 4-Hydroxycyclohexylacetic acid in solution, its findings are powerfully corroborated by the definitive solid-state structure from X-ray crystallography. For chiral analogs, chiral HPLC is indispensable for confirming enantiomeric purity. An integrated analytical strategy, leveraging the orthogonal strengths of these methods, provides the highest degree of confidence required for advancing compounds in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Biological Activities of cis- and trans-4-Hydroxycyclohexylacetic Acid Isomers
Introduction: The Significance of Stereochemistry in Biological Function
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological systems. Geometric isomers, such as the cis and trans configurations of substituted cyclohexanes, can exhibit profoundly different biological activities due to their distinct shapes, which influence their binding to enzymes and receptors. This guide provides a comprehensive comparative analysis of the biological activities of cis- and trans-4-Hydroxycyclohexylacetic acid. While direct comparative studies are limited, this document synthesizes available data, proposes logical areas for investigation, and provides detailed experimental protocols to empower researchers to elucidate the distinct biological roles of these isomers.
Both cis- and trans-4-Hydroxycyclohexylacetic acid have been identified as metabolites in individuals with hawkinsinuria, a rare inherited metabolic disorder caused by a deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. This shared origin strongly implicates both isomers in the tyrosine metabolism pathway, suggesting that they may interact with and potentially modulate key enzymes within this cascade.
I. Potential Differential Biological Activities: A Framework for Investigation
Based on preliminary findings and the established principles of structure-activity relationships, we can hypothesize several areas where the biological activities of cis- and trans-4-Hydroxycyclohexylacetic acid may diverge.
A. Immunomodulatory Effects
There is evidence suggesting that cis-4-Hydroxycyclohexanecarboxylic acid possesses immunosuppressive properties in rat hepatocytes[3]. The spatial orientation of the hydroxyl and acetic acid groups in the cis isomer may allow for specific interactions with immune cell receptors or enzymes involved in inflammatory signaling. The trans isomer, with its different conformational presentation, may exhibit a weaker or altogether different immunomodulatory profile.
B. Neuromodulatory and Neuroprotective Properties
Research on a derivative of the trans isomer, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has indicated potential neuroprotective effects in a model of epilepsy, suggesting a role in modulating neurodegeneration and oxidative stress[4]. This raises the possibility that the trans configuration of 4-Hydroxycyclohexylacetic acid may confer an ability to interact with targets in the central nervous system, a property that may be less pronounced in the cis isomer.
C. Enzyme Inhibition: Targeting the Tyrosine Metabolism Pathway
Given that both isomers are associated with HPPD deficiency, a key enzyme in tyrosine catabolism, it is plausible that they may act as inhibitors of this enzyme[1][2][5][6]. The active site of an enzyme is a precisely shaped pocket, and the differential positioning of functional groups in cis and trans isomers can lead to significant differences in binding affinity and inhibitory potency. Triketone-based herbicides, which are known potent inhibitors of HPPD, notably feature a cyclohexanedione moiety, lending further credence to the hypothesis that cyclohexane derivatives can interact with this enzyme[2][7][8][9].
II. Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activities of cis- and trans-4-Hydroxycyclohexylacetic acid, the following detailed experimental protocols are provided.
A. Assessment of Immunosuppressive Activity: T-Cell Proliferation Assay
This assay evaluates the ability of the test compounds to inhibit the proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Label the PBMCs with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol.
-
Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add varying concentrations of cis- and trans-4-Hydroxycyclohexylacetic acid (e.g., 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
T-Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The progressive halving of CFSE intensity in daughter cells allows for the quantification of cell division.
-
Data Analysis: Calculate the percentage of proliferating cells in each treatment group. Determine the IC50 value (the concentration that inhibits T-cell proliferation by 50%) for each isomer.
B. Evaluation of Cytotoxic Activity: MTT Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., Jurkat for leukemia, MCF-7 for breast cancer) in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of cis- and trans-4-Hydroxycyclohexylacetic acid for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells[10][11][12][13][14].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each isomer.
C. Assessment of Neuroprotective Effects: In Vitro Oxidative Stress Model
This assay evaluates the ability of the isomers to protect neuronal cells from oxidative damage.
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of cis- and trans-4-Hydroxycyclohexylacetic acid for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After the insult, assess cell viability using the MTT assay as described previously.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Data Analysis: Compare the cell viability and ROS levels in the treated groups to the group exposed to the neurotoxin alone to determine the neuroprotective potential of each isomer.
III. Data Presentation and Visualization
The quantitative data generated from these assays should be presented in a clear and comparative manner.
Table 1: Comparative Biological Activities of 4-Hydroxycyclohexylacetic Acid Isomers
| Biological Activity | Parameter | cis-4-Hydroxycyclohexylacetic Acid | trans-4-Hydroxycyclohexylacetic Acid |
| Immunosuppression | IC50 (T-Cell Proliferation, µM) | To be determined | To be determined |
| Cytotoxicity (Jurkat) | IC50 (48h, µM) | To be determined | To be determined |
| Cytotoxicity (MCF-7) | IC50 (48h, µM) | To be determined | To be determined |
| Neuroprotection | % Viability Increase (vs. H₂O₂) | To be determined | To be determined |
| HPPD Inhibition | IC50 (µM) | To be determined | To be determined |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflows for the comparative analysis of cis- and trans-4-Hydroxycyclohexylacetic acid.
Caption: The tyrosine metabolism pathway highlighting the potential inhibitory role of 4-HCA isomers on HPPD.
IV. Conclusion
The stereochemical differences between cis- and trans-4-Hydroxycyclohexylacetic acid are likely to translate into distinct biological activity profiles. While current literature provides clues pointing towards potential differences in immunomodulatory, neuromodulatory, and enzyme inhibitory activities, direct comparative data is lacking. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate these differences. A thorough understanding of the structure-activity relationships of these isomers will not only provide valuable insights into their roles in metabolic disorders like hawkinsinuria but may also uncover novel therapeutic potentials.
V. References
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BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem. --INVALID-LINK--
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ChemicalBook. (2025). cis-4-Hydroxycyclohexanecarboxylic acid. ChemicalBook. --INVALID-LINK--
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Ellestad, K. K., & Anderson, C. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. Bio-protocol, 6(19), e1948.
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Abcam. (n.d.). MTT assay protocol. Abcam. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. BenchChem. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem. --INVALID-LINK--
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. --INVALID-LINK--
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BenchChem. (2025). Cis vs. Trans Cyclohexene Isomers: A Comparative Guide to Biological Activity. BenchChem. --INVALID-LINK--
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
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Human Metabolome Database. (n.d.). cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). HMDB. --INVALID-LINK--
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Sarangi, S. C., et al. (2024). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Epilepsy Research, 202, 107471.
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Gryff-Keller, A., & Molchanov, S. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3).
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Collison, L. W., & Vignali, D. A. (2011). In vitro Treg suppression assays. Methods in molecular biology (Clifton, N.J.), 707, 21–37.
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Norman, A. W., et al. (2004). Synthesis, biological activity, and conformational analysis of CD-ring modified trans-decalin 1α,25-dihydroxyvitamin D analogs. Organic & Biomolecular Chemistry, 2(11), 1596-1606.
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Shulgin, V. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
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Lindstedt, S., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and applied pharmacology, 132(1), 13–22.
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Kushiro, T., et al. (2023). cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. PloS one, 18(8), e0289895.
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Parijs, B., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in molecular biology (Clifton, N.J.), 1848, 133–147.
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Collison, L. W., & Vignali, D. A. (2011). In Vitro Treg Suppression Assays. Methods in Molecular Biology, 21-37.
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PubChem. (2019). Tyrosine Metabolism Pathway. National Center for Biotechnology Information. --INVALID-LINK--
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Grompe, M., et al. (2006). Tyrosine-degradation pathway and its diseases. Journal of inherited metabolic disease, 29(2-3), 322–329.
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Miltenyi Biotec. (n.d.). Regulatory T cells | T cell isolation | in vitro suppression. Miltenyi Biotec. --INVALID-LINK--
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Wang, Y., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Journal of the Science of Food and Agriculture, 103(11), 5547–5559.
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Creative Proteomics. (n.d.). Overview of Tyrosine Metabolism. Creative Proteomics. --INVALID-LINK--
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Kavana, M. R., & Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 42(34), 10238–10245.
-
Yang, G. F., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of agricultural and food chemistry, 65(43), 9377–9388.
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NPTEL. (n.d.). Cyclic Stereochemistry. NPTEL. --INVALID-LINK--
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DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. DAV University. --INVALID-LINK--
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Widhalm, J. R., & Dudareva, N. (2019). General and specialized tyrosine metabolism pathways in plants. Journal of experimental botany, 70(16), 4063–4076.
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Kumar, A., et al. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 91(1), 167–173.
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BenchChem. (2025). A Comparative Guide to the Biological Activity of cis- vs. trans-Khellactone Isomers. BenchChem. --INVALID-LINK--
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Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane. Unacademy. --INVALID-LINK--
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Chemistry Steps. (n.d.). Cis and Trans Decalin. Chemistry Steps. --INVALID-LINK--
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Santa Cruz Biotechnology. (n.d.). cis-4-Hydroxycyclohexanecarboxylic Acid. Santa Cruz Biotechnology. --INVALID-LINK--
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The Organic Chemistry Tutor. (2017, February 15). cis and trans in cyclohexane [Video]. YouTube. --INVALID-LINK--
-
Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(2), 34-41.
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Galdino, P. M., et al. (2019). Neuroprotective effects of trans-caryophyllene against kainic acid induced seizure activity and oxidative stress in mice. Epilepsy & behavior : E&B, 90, 239–245.
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PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. --INVALID-LINK--
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Szafrański, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6520.
-
Sigma-Aldrich. (n.d.). cis-4-Hydroxycyclohexanecarboxylic acid. Sigma-Aldrich. --INVALID-LINK--
-
Wang, Y., et al. (2019). Neuroprotective Effect of S-trans, Trans-farnesylthiosalicylic Acid via Inhibition of RAS/ERK Pathway for the Treatment of Alzheimer's Disease. Drug design, development and therapy, 13, 4047–4057.
-
Zhao, X., et al. (2018). Neuroprotective effects of all-trans-retinoic acid are mediated via downregulation of TLR4/NF-κB signaling in a rat model of middle cerebral artery occlusion. Journal of neuroinflammation, 15(1), 147.
-
Kumar, A., et al. (2024). Neuroprotective mechanism of trans,trans-Farnesol in an ICV-STZ-induced rat model of Alzheimer's pathology. Inflammopharmacology, 32(1), 387–402.
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A Comparative Guide to Purity Validation of 2-(4-Hydroxycyclohexyl)acetic Acid: A Gas Chromatography-Centric Approach
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of 2-(4-Hydroxycyclohexyl)acetic acid, a molecule with both hydroxyl and carboxylic acid functional groups. We will focus on a robust Gas Chromatography (GC) method, detailing the causality behind experimental choices, and contrast its performance with a common alternative, High-Performance Liquid Chromatography (HPLC).
The Analytical Challenge: Why Direct Analysis is Problematic
This compound possesses two polar functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH). These groups can form strong intermolecular hydrogen bonds, resulting in a high boiling point and low volatility.[1][2] Consequently, direct injection into a gas chromatograph would lead to poor peak shape, thermal degradation, and strong adsorption to the column, making accurate quantification impossible.[3][4][5] To overcome this, a chemical modification step, known as derivatization, is essential to increase the analyte's volatility and thermal stability.[6][7]
Primary Technique: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID), is a powerful technique for purity analysis due to its high resolution, sensitivity, and robustness.[3][8] The FID is particularly advantageous as it provides a near-uniform response to hydrocarbons, making it ideal for accurate quantification of organic molecules post-derivatization.
The Rationale for Silylation
The most effective and widely used derivatization strategy for compounds containing active hydrogens (like those in hydroxyl and carboxylic acid groups) is silylation.[1][6] This process replaces the active hydrogens with a non-polar trimethylsilyl (TMS) group.
dot
Caption: Silylation of this compound.
This transformation from a polar, hydrogen-bonding molecule to a non-polar, volatile derivative allows for excellent chromatographic separation and detection by GC-FID. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a particularly effective silylating agent as its by-products are highly volatile and do not interfere with the chromatogram.[9]
Experimental Protocol: GC-FID Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
1. Materials and Reagents:
-
This compound (analyte)
-
Certified Reference Standard (CRS) of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (IS), e.g., n-Tetradecane
2. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve n-Tetradecane in hexane to a final concentration of 1 mg/mL.
-
Reference Standard Solution: Accurately weigh about 25 mg of this compound CRS into a vial. Add 1 mL of the Internal Standard Stock Solution.
-
Sample Solution: Prepare in the same manner as the Reference Standard Solution, using the this compound sample to be tested.
-
Derivatization Procedure: To both the standard and sample vials, add 200 µL of anhydrous pyridine and 300 µL of BSTFA + 1% TMCS. Cap the vials tightly and heat at 60°C for 30 minutes.[10] Allow to cool to room temperature before injection.
4. Chromatographic Conditions:
-
Injector Temperature: 270°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
5. System Suitability Testing (SST): Before analyzing any samples, inject the derivatized Reference Standard Solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with USP and ICH guidelines.[11][12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and separation power. |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures baseline separation from any potential interfering peaks. |
| %RSD of Peak Area Ratio | ≤ 1.0% | Confirms the precision and reproducibility of the injector and detector. |
6. Data Analysis and Purity Calculation: Inject the derivatized Sample Solution. The purity of the this compound is calculated using the area percent method, assuming all impurities have a similar response factor to the main component after derivatization.
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
dot
Caption: GC-FID workflow for purity validation.
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative for the analysis of non-volatile and thermally labile compounds, making it inherently suitable for this compound without the need for derivatization.[3][4][14] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach for organic acids.
The Rationale for RP-HPLC with UV Detection
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[15][16] The retention of polar analytes like this compound can be challenging, but is readily achieved by using a highly aqueous mobile phase with an acidic modifier (e.g., phosphoric acid or formic acid). The acid suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column. Detection is typically performed at a low UV wavelength (e.g., 210 nm) where the carboxyl group exhibits absorbance.[15][17][18]
Experimental Protocol: RP-HPLC-UV Purity Assay
1. Materials and Reagents:
-
This compound (analyte and CRS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (reagent grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
3. Mobile Phase and Sample Preparation:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting gradient could be 95:5 (A:B).
-
Standard and Sample Solutions: Accurately weigh and dissolve the CRS and sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-15 min: 5% to 40% B
-
15-20 min: 40% to 95% B (column wash)
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B and equilibrate
-
Head-to-Head Comparison: GC-FID vs. HPLC-UV
The choice between GC and HPLC depends on the specific analytical requirements, available instrumentation, and the nature of the expected impurities.[4][19]
| Feature | GC-FID with Derivatization | HPLC-UV | Causality & Field-Proven Insights |
| Sample Preparation | More complex; requires derivatization. | Simpler; dissolve and inject. | The derivatization step in GC adds time and a potential source of variability. HPLC offers a significant workflow advantage.[20][21][22] |
| Volatility Requirement | Essential; analyte must be volatile or made volatile. | Not required; ideal for non-volatile compounds. | This is the fundamental difference. HPLC is the go-to for non-volatile APIs and their impurities.[3][14] |
| Thermal Stability | Required; analyte must be stable at high temperatures. | Not required; analysis at near-ambient temperature. | GC is unsuitable for thermally labile impurities that might degrade in the injector, whereas HPLC preserves sample integrity.[14] |
| Selectivity | High; excellent separation of isomers and closely related substances. | Good to High; dependent on column chemistry and mobile phase optimization. | Capillary GC columns generally offer higher separation efficiency (more theoretical plates) than standard HPLC columns. |
| Sensitivity (LOD/LOQ) | Generally good, especially for hydrocarbons. | Good, but can be limited by the analyte's chromophore. | For compounds lacking a strong UV chromophore, GC-FID can be more sensitive. However, for many organic acids, HPLC-UV provides adequate sensitivity for purity analysis.[18][23] |
| Analysis Time | Can be faster for simple mixtures. | Can be longer due to gradient elution and re-equilibration. | A well-optimized GC method can have shorter run times. |
| Robustness | High; FID is a very stable and robust detector. | High; modern HPLC systems are very reliable. | Both techniques are considered robust and are mainstays in QC laboratories. |
| Impurity Detection | Excellent for volatile and semi-volatile impurities (e.g., residual solvents). | Excellent for non-volatile and polar impurities (e.g., degradation products, starting materials). | The techniques are often complementary. GC can detect volatile impurities that HPLC might miss, and vice versa.[19][24] |
Conclusion: Selecting the Optimal Technique
For the specific task of validating the purity of This compound , both GC-FID (with derivatization) and RP-HPLC-UV are viable and robust methods.
-
GC-FID is an excellent choice when high resolution is required to separate potential isomers or closely related impurities and when analyzing for other volatile or semi-volatile process impurities. The derivatization step, while adding complexity, is a well-established and reliable procedure.
-
RP-HPLC-UV is often the preferred method in pharmaceutical quality control due to its simpler sample preparation, direct analysis of the non-volatile analyte, and its ability to detect a wide range of potential non-volatile and polar impurities without the risk of thermal degradation.[3][4]
Ultimately, the selection should be based on a risk assessment of the manufacturing process and the likely impurity profile. In a comprehensive quality control strategy, HPLC would typically be used for release testing and stability studies, while GC might be employed for specific tests, such as residual solvent analysis or for orthogonal validation of the primary HPLC method.
References
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- 24. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis of Alicyclic and Aromatic Hydroxy-Acetic Acids: 2-(4-Hydroxycyclohexyl)acetic Acid vs. 4-Hydroxyphenylacetic Acid
This guide provides an in-depth comparison of the synthetic methodologies for 2-(4-Hydroxycyclohexyl)acetic acid, an alicyclic compound, and its aromatic precursor, 4-hydroxyphenylacetic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical nuances of their synthesis, explains the rationale behind procedural choices, and presents supporting data to inform experimental design and scale-up considerations.
Introduction: A Tale of Two Rings
At the heart of this comparison are two structurally related molecules distinguished by the nature of their six-membered ring. 4-Hydroxyphenylacetic acid (4-HPAA) features a planar, aromatic phenol ring, which imparts specific electronic properties and reactivity. It is a key intermediate in the synthesis of pharmaceuticals such as the beta-blocker atenolol and is a metabolite of the amino acid tyrosine.[1][2][3] In contrast, this compound (4-HCAA) contains a saturated, non-planar cyclohexane ring, offering conformational flexibility. This transition from an aromatic to an alicyclic scaffold is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile.
The primary synthetic route to 4-HCAA involves the catalytic hydrogenation of 4-HPAA, making a direct comparison of their syntheses a study in sequential chemical transformation.
Physicochemical Properties at a Glance
A molecule's physical properties are critical determinants of its handling, reactivity, and purification. The table below summarizes the key differences between the aromatic 4-HPAA and the alicyclic 4-HCAA. The saturation of the aromatic ring in 4-HCAA leads to a slight increase in molecular weight and a significantly higher boiling point, likely due to differences in crystal packing and intermolecular hydrogen bonding capabilities.
| Property | 4-Hydroxyphenylacetic Acid (4-HPAA) | This compound (4-HCAA) |
| Molecular Formula | C₈H₈O₃[2] | C₈H₁₄O₃[4] |
| Molecular Weight | 152.15 g/mol [2] | 158.20 g/mol [4] |
| Appearance | White to light beige crystalline powder[1][2] | Solid (form not specified)[5] |
| Melting Point | 148-151 °C[1] | Not specified |
| Boiling Point | ~234.6 °C (estimated)[1] | 326.4 °C at 760 mmHg[4] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, DMSO, methanol[1][6] | Soluble in water (weakly acidic)[4] |
| Acidity (pKa) | Weakly acidic[7] | Weakly acidic[4] |
Synthesis of 4-Hydroxyphenylacetic Acid (4-HPAA)
4-HPAA can be synthesized through several routes, including the reduction of 4-hydroxymandelic acid or multi-step processes starting from anisole or phenol.[2][8][9] A robust and commonly cited laboratory-scale method involves the diazotization of 4-aminophenylacetic acid, followed by hydrolysis of the diazonium salt.[6][10]
Causality in the Diazotization-Hydrolysis Route
This two-step sequence is a classic method for converting an aromatic amine into a phenol.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (it departs as nitrogen gas), allowing for nucleophilic substitution by water to form the desired hydroxyl group.
Experimental Protocol: Synthesis of 4-HPAA from 4-Aminophenylacetic Acid
Materials:
-
4-Aminophenylacetic acid
-
Sodium hydroxide or other suitable base
-
Sulfuric acid (concentrated and dilute)
-
Sodium nitrite
-
Ethyl acetate
-
Activated carbon (for decolorization)
-
Ice
Procedure:
-
Salt Formation: Prepare a solution of 4-aminophenylacetic acid in an aqueous base (e.g., sodium hydroxide solution) to form its sodium salt. Then, carefully add sulfuric acid.[10]
-
Diazotization: Cool the reaction mixture to 0 °C in an ice bath. While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite dropwise over approximately 30 minutes. Stir for an additional 30 minutes to ensure complete reaction.[6][10]
-
Hydrolysis: In a separate flask, heat a dilute solution of sulfuric acid to 90-95 °C. Add the cold diazonium salt solution dropwise to the hot acid over about one hour. Nitrogen gas will be evolved. After the addition is complete, continue heating and stirring for another hour to ensure full hydrolysis.[10]
-
Work-up and Purification: Cool the reaction solution. If necessary, decolorize with activated carbon and filter. Extract the cooled aqueous solution with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and recover the 4-hydroxyphenylacetic acid by evaporating the solvent.[10] A yield of approximately 85% can be expected.[10]
Synthesis Workflow: 4-HPAA via Diazotization
Caption: Workflow for the synthesis of 4-HPAA.
Synthesis of this compound (4-HCAA)
The most direct and efficient synthesis of 4-HCAA is achieved through the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This reaction saturates the aromatic ring, converting the phenol into a cyclohexanol derivative.
Causality in Catalytic Hydrogenation
This transformation relies on a heterogeneous catalyst, typically a noble metal like rhodium or ruthenium supported on carbon, to facilitate the addition of hydrogen across the double bonds of the aromatic ring.
-
Choice of Catalyst: Rhodium and Ruthenium are particularly effective for hydrogenating aromatic rings under relatively mild conditions. They are preferred over catalysts like Palladium or Platinum when the goal is to saturate the ring without reducing other functional groups, such as the carboxylic acid.
-
Reaction Conditions: The reaction is typically run under a positive pressure of hydrogen gas in a suitable solvent (like methanol or acetic acid) that can dissolve the starting material. Moderate temperatures are often sufficient to achieve a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of 4-HCAA from 4-HPAA
Materials:
-
4-Hydroxyphenylacetic acid (4-HPAA)
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C)
-
Solvent: Methanol or Acetic Acid
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve 4-hydroxyphenylacetic acid in the chosen solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, typically 1-5 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation. Heat the reaction to a moderate temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure (as H₂ is consumed) or by analytical techniques like TLC or LC-MS on periodic samples.
-
Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.
Synthesis Workflow: 4-HCAA via Hydrogenation
Caption: Workflow for the synthesis of 4-HCAA.
Comparative Synthesis Analysis
The synthesis of 4-HCAA is intrinsically linked to that of 4-HPAA. The following table provides a direct comparison of the key aspects of their respective synthetic transformations.
| Feature | Synthesis of 4-HPAA (from Amine) | Synthesis of 4-HCAA (from 4-HPAA) |
| Reaction Type | Diazotization followed by Hydrolysis | Catalytic Hydrogenation |
| Key Reagents | 4-aminophenylacetic acid, NaNO₂, H₂SO₄[10] | 4-hydroxyphenylacetic acid, H₂, Rh/C or Ru/C |
| Reaction Conditions | Low temperature (0-5°C) then high temperature (90-95°C) at atmospheric pressure.[10] | Moderate temperature (50-80°C) and elevated pressure (50-100 psi). |
| Safety & Handling | Requires careful handling of corrosive strong acids and a potentially unstable diazonium intermediate. Generation of N₂ gas must be managed. | Requires a specialized pressure reactor and safe handling of flammable hydrogen gas and pyrophoric catalysts. |
| Atom Economy | Moderate; involves the loss of N₂ and incorporation of atoms from water. | Excellent; a true addition reaction where all atoms of H₂ are incorporated into the final product. |
| Typical Yield | Good (approx. 85%)[10] | Very Good to Excellent (>90% is common for this type of reaction). |
| Purification | Liquid-liquid extraction and potentially recrystallization or chromatography.[10] | Simple filtration to remove the heterogeneous catalyst, followed by solvent evaporation. Recrystallization may be needed. |
Conclusion: From Planar Precursor to Flexible Product
The syntheses of 4-hydroxyphenylacetic acid and this compound represent a progression from a foundational aromatic building block to a saturated, alicyclic analogue. The diazotization route to 4-HPAA is a classic, high-yielding method, though it requires careful temperature control and handling of reactive intermediates. The subsequent hydrogenation to 4-HCAA is an elegant and efficient transformation that fundamentally alters the molecule's three-dimensional structure.
For researchers in drug discovery and materials science, understanding the synthetic relationship and the distinct methodologies for these two compounds is crucial. The choice of an aromatic or alicyclic scaffold has profound implications for biological activity and material properties. The conversion of 4-HPAA to 4-HCAA serves as a prime example of how a well-established chemical reaction—catalytic hydrogenation—can be employed to systematically modify a molecular structure, thereby enabling the exploration of new chemical space and the optimization of lead compounds.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. This compound (68592-22-3) for sale [vulcanchem.com]
- 5. This compound | 99799-09-4 [sigmaaldrich.com]
- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 7. pediaa.com [pediaa.com]
- 8. prepchem.com [prepchem.com]
- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Spectral analysis to confirm the structure of 2-(4-Hydroxycyclohexyl)acetic acid derivatives.
An In-Depth Technical Guide to the Structural Confirmation of 2-(4-Hydroxycyclohexyl)acetic Acid Derivatives
Introduction: The Analytical Challenge of a Disubstituted Cyclohexane
This compound (HCAA) and its derivatives are valuable building blocks in medicinal chemistry and materials science. With a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.20 g/mol , the molecule possesses a cyclohexane ring substituted at the 1 and 4 positions with an acetic acid moiety and a hydroxyl group, respectively[1]. The primary analytical challenge in characterizing these molecules lies not just in confirming their atomic connectivity, but in unambiguously determining their stereochemistry. The 1,4-disubstituted cyclohexane ring exists as two distinct geometric isomers: cis and trans. These isomers can exhibit profoundly different biological activities and material properties, making their precise structural elucidation a critical step in research and development.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of spectral techniques for the complete structural confirmation of HCAA derivatives. We will explore how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to move from basic molecular formula confirmation to the definitive assignment of stereochemistry.
Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups
Before tackling the complexities of stereoisomerism, the foundational structure—the correct molecular formula and the presence of the expected functional groups—must be verified.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized HCAA derivative. Electrospray Ionization (ESI) is a preferred "soft" ionization method for polar molecules like HCAA, as it typically reveals the molecular ion with minimal fragmentation, which is crucial for unambiguous molecular weight determination[2][3].
-
Expected Ions: In negative ion mode, one would expect to observe the deprotonated molecule [M-H]⁻ at m/z 157.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 159.1 or the sodium adduct [M+Na]⁺ at m/z 181.1 may be observed.
-
Fragmentation Analysis: While soft ionization is used for molecular weight, fragmentation induced via tandem MS (MS/MS) provides structural clues. For cycloalkanes, fragmentation often involves the loss of side chains or specific ring cleavages[4][5]. Key expected fragments for HCAA include:
-
Loss of water (H₂O, 18 Da) from the hydroxyl group.
-
Loss of the carboxymethyl radical (•CH₂COOH, 59 Da).
-
Cleavage of the C-C bond between the ring and the acetic acid side chain.
-
Infrared (IR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for verifying the presence of the key hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The spectrum of HCAA is dominated by the characteristic absorptions of these two moieties[6][7].
The combined presence of the alcohol and carboxylic acid groups results in an exceptionally broad O-H stretching absorption that is a hallmark of this and similar structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O–H Stretch | Alcohol & Acid | 3600–2500 | Very broad and strong due to extensive hydrogen bonding between both the alcohol and carboxylic acid groups[8][9]. |
| C–H Stretch (sp³) | Alkane (Ring/Chain) | 3000–2850 | Sharp, medium-to-strong peaks, often superimposed on the broad O-H band[9]. |
| C=O Stretch | Carboxylic Acid | 1760–1690 | Very strong and sharp, characteristic of the carbonyl group[8][10]. |
| C–O Stretch | Acid & Alcohol | 1320–1210 | Medium-to-strong intensity[8]. |
| O–H Bend (out-of-plane) | Carboxylic Acid | 960–900 | Broad and medium intensity, another result of hydrogen-bonded dimerization[11]. |
Part 2: The Decisive Analysis - A Comparative Guide to Stereoisomer Determination
NMR spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans isomers of HCAA. The distinction relies on the rigid chair conformation of the cyclohexane ring and how the different spatial orientations of the substituents affect the magnetic environments of the ring's protons and carbons[12][13].
The Conformational Basis of Spectral Differences
The key to understanding the spectral differences lies in the preferred conformations of the isomers[14]:
-
trans-Isomer: Strongly prefers a diequatorial (e,e) conformation to minimize steric strain. In this conformation, both the hydroxyl and acetic acid groups occupy positions in the plane of the ring.
-
cis-Isomer: Is obligated to have one substituent in an axial (a) position (perpendicular to the ring) and one in an equatorial (e) position. This (a,e) conformation is conformationally mobile, but at any given time, one bulky group is in the less favorable axial orientation.
These fixed spatial relationships are the direct cause of the unique NMR signatures for each isomer.
Caption: Conformational preferences of cis and trans HCAA isomers.
¹H NMR Spectroscopy: The Definitive Technique
The ¹H NMR spectrum, particularly the signals for the methine protons at C1 (adjacent to -CH₂COOH) and C4 (adjacent to -OH), provides unambiguous proof of stereochemistry through chemical shifts and proton-proton coupling constants (J-values).
-
Chemical Shifts: Axial protons are shielded by the C-C bonds of the ring and resonate at a higher field (lower ppm) compared to their equatorial counterparts[12].
-
trans (e,e) Isomer: The protons at C1 and C4 are both in the axial position. They will therefore appear at a relatively low chemical shift (upfield).
-
cis (a,e) Isomer: One proton (at C1 or C4) will be axial and the other equatorial, resulting in two distinct, more separated chemical shifts.
-
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation[15]. This provides a definitive diagnostic tool.
-
Axial-Axial Coupling (Jax,ax): Dihedral angle is ~180°, resulting in a large coupling constant (typically 10–13 Hz).
-
Axial-Equatorial (Jax,eq) & Equatorial-Equatorial (Jeq,eq) Couplings: Dihedral angles are ~60°, resulting in small coupling constants (typically 2–5 Hz).
-
Diagnostic Signature for trans Isomer: The axial protons at C1 and C4 will each show at least two large couplings (Jax,ax) to their axial neighbors on C2/C6 and C3/C5, respectively. This results in a wide, complex multiplet often described as a "triplet of triplets" or "doublet of doublets of doublets".
-
Diagnostic Signature for cis Isomer: The axial proton will show large Jax,ax couplings, while the equatorial proton will show only small Jax,eq and Jeq,eq couplings. This leads to one broad, complex signal and one sharper, narrower signal for the C1/C4 protons.
-
¹³C NMR Spectroscopy: Corroborative Evidence
The ¹³C NMR spectrum provides strong, corroborative evidence for stereochemical assignment through a phenomenon known as the γ-gauche effect [12].
-
γ-Gauche Effect: A substituent in the axial position causes steric hindrance with the carbons three bonds away (the γ-carbons). This steric compression shields the γ-carbons, causing their signals to shift upfield (to a lower ppm value) compared to a situation without this interaction.
-
cis (a,e) Isomer: The axial substituent (either -OH or -CH₂COOH) will cause an upfield shift for the signals of C3 and C5 (relative to C1) or C2 and C6 (relative to C4).
-
trans (e,e) Isomer: With both groups equatorial, this shielding γ-gauche effect is absent. The ring carbons will therefore resonate at a comparatively downfield (higher ppm) position.
-
Summary of Diagnostic Signatures
| Technique | Spectral Feature | cis-Isomer (axial/equatorial) | trans-Isomer (diequatorial) |
| ¹H NMR | Chemical Shift (H1, H4) | One axial (upfield), one equatorial (downfield) resonance. | Both axial (upfield) resonances. |
| Coupling Constant (J-value) | Mixed small (J_ae, J_ee) and large (J_aa) couplings. | Predominantly large (J_aa) couplings for H1 and H4. | |
| ¹³C NMR | Chemical Shift (C2,C3,C5,C6) | Shielded (upfield shift) due to γ-gauche effect from axial group[12]. | Deshielded (downfield shift), no γ-gauche effect[12]. |
Part 3: An Integrated Analytical Workflow
A robust structural confirmation follows a logical progression, using each technique to answer a specific question. The workflow ensures that the final stereochemical assignment is built upon a solid foundation of molecular formula and connectivity data.
Caption: Integrated workflow for structural confirmation of HCAA derivatives.
Part 4: Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol is based on established best practices for high-resolution NMR[13][16].
-
Sample Preparation:
-
Weigh 5-10 mg of the purified HCAA derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette with a filter.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS[17].
-
Integrate all signals and analyze the coupling patterns of the methine protons (H1, H4).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C.
-
Process and calibrate the spectrum similarly to the proton spectrum.
-
Protocol 2: FTIR Sample Preparation and Analysis
Attenuated Total Reflectance (ATR) is a modern, simple method for solid or liquid samples. The traditional KBr pellet method is also highly effective for solids[18][19].
-
ATR Method (for solids):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely[7].
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹[6].
-
-
KBr Pellet Method (for solids):
-
Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.
-
Add 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix thoroughly with the sample.
-
Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet[18].
-
Place the pellet in the instrument's sample holder and acquire the spectrum.
-
Protocol 3: ESI-MS Sample Preparation and Analysis
This protocol describes a direct infusion method for rapid molecular weight confirmation[20].
-
Sample Preparation:
-
Prepare a stock solution of the HCAA derivative at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Create a dilute solution for infusion by adding a small aliquot of the stock solution to a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The final concentration should be in the low µg/mL range.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ESI source parameters (e.g., capillary voltage, source temperature) to achieve a stable signal for the ion of interest[20].
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 Da) to observe the [M-H]⁻ or [M+H]⁺ ions.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. rtilab.com [rtilab.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. jascoinc.com [jascoinc.com]
- 20. repository.geologyscience.ru [repository.geologyscience.ru]
Efficacy Showdown: A Comparative Guide to Gabapentin and Pregabalin, Key Drugs Derived from the Cyclohexane Acetic Acid Scaffold
For drug discovery and development professionals, the cyclohexane acetic acid scaffold represents a foundational structure for a class of therapeutics that have profoundly impacted the management of neurological disorders. This guide provides an in-depth, objective comparison of the two most prominent drugs synthesized from this structural family: gabapentin and pregabalin. Moving beyond a simple recitation of facts, we will delve into the causality behind their mechanisms, present supporting experimental data, and provide detailed protocols for key evaluative assays. Our focus is to equip researchers with the critical insights needed to understand the nuances of these compounds and to inform future drug development endeavors.
While the specific starting material of 2-(4-Hydroxycyclohexyl)acetic acid is a conceptual precursor, the core structure is central to the synthesis of gabapentinoids. The journey from this simple cyclohexane derivative to potent neuropathic pain and anti-epileptic agents is a testament to the power of medicinal chemistry.
The Gabapentinoids: A Tale of Two Analogs
Gabapentin (1-(aminomethyl)cyclohexane acetic acid) and pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, their mechanism of action does not involve direct interaction with GABA receptors. Instead, they exert their therapeutic effects through a common, high-affinity binding site: the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).
Mechanism of Action: More Than Just GABA Mimics
The binding of gabapentin and pregabalin to the α2δ-1 subunit is the cornerstone of their efficacy. This interaction is thought to reduce the trafficking of the α1 pore-forming subunit of VGCCs to the presynaptic terminal. The consequence is a decrease in calcium influx upon neuronal depolarization, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal hyperexcitability is central to their analgesic and anticonvulsant properties.
Recent research has also shed light on more nuanced aspects of their mechanism. For instance, studies suggest that gabapentinoids may also interfere with the interaction between the α2δ-1 subunit and N-methyl-D-aspartate (NMDA) receptors, neurexins, and thrombospondins, potentially contributing to their therapeutic effects[1].
Comparative Efficacy: A Data-Driven Analysis
The choice between gabapentin and pregabalin in a research or clinical context is often dictated by their differing potencies, pharmacokinetic profiles, and, in some cases, their efficacy in specific disease models.
In Vitro Binding Affinity
The initial point of comparison lies in their affinity for the α2δ-1 subunit. While both are potent binders, pregabalin generally exhibits a higher affinity.
| Drug | Target Subunit | Dissociation Constant (Kd) | Source |
| Gabapentin | α2δ-1 | ~40-59 nM | [2] |
| Pregabalin | α2δ-1 | ~32 nM | [2] |
This difference in binding affinity is a key factor contributing to the higher in vivo potency of pregabalin.
In Vivo Efficacy in Animal Models
Preclinical studies in rodent models of neuropathic pain and epilepsy provide valuable insights into the comparative efficacy of these drugs.
Neuropathic Pain:
| Animal Model | Test | Gabapentin | Pregabalin | Key Findings |
| Chemotherapy-Induced Neuropathic Pain (Rat) | Thermal Hyperalgesia (Radiant Heat) & Cold Allodynia (Acetone) | Significant increase in tail withdrawal latency | Significantly greater increase in tail withdrawal latency compared to gabapentin | Both drugs are effective, but pregabalin shows superior efficacy in this model. |
| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Mechanical Allodynia (von Frey Filaments) | Dose-dependently blocks static and dynamic allodynia | Dose-dependently blocks both types of allodynia at lower doses than gabapentin | Pregabalin is more potent than gabapentin in this model. |
Epilepsy:
A meta-analysis of placebo-controlled trials in refractory partial epilepsy revealed that pregabalin is likely more effective than gabapentin at comparable doses[3][4].
| Comparison | Odds Ratio (95% CI) for ≥50% Seizure Reduction |
| Pregabalin 300 mg vs. Gabapentin 1200 mg | 1.82 (1.02, 3.25) |
| Pregabalin 600 mg vs. Gabapentin 1800 mg | 2.52 (1.21, 5.27) |
Clinical Efficacy
Clinical trials in humans have largely mirrored the findings from preclinical studies, with pregabalin often demonstrating a faster onset of action and, in some studies, superior pain relief compared to gabapentin for neuropathic pain. However, some studies have found no significant difference in overall pain reduction[5][6][7]. For epilepsy, while both are effective as adjunctive therapies for partial seizures, some evidence suggests pregabalin may have an edge in reducing seizure frequency[8][9].
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of gabapentin and pregabalin are markedly different and have significant implications for their clinical use and experimental design.
| Parameter | Gabapentin | Pregabalin |
| Bioavailability | 33-60% (dose-dependent) | >90% (dose-independent) |
| Absorption | Saturable (L-amino acid transporter) | Linear |
| Time to Peak Plasma Concentration | 3-4 hours | ~1 hour |
| Protein Binding | <3% | Negligible |
| Metabolism | Not metabolized | Not metabolized |
| Elimination Half-life | 5-7 hours | 6.3 hours |
Pregabalin's linear and predictable pharmacokinetics offer a distinct advantage, allowing for more straightforward dosing and less inter-individual variability compared to gabapentin.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of gabapentinoids.
Radioligand Binding Assay for α2δ-1 Subunit Affinity
This protocol outlines a method to determine the binding affinity of a test compound for the α2δ-1 subunit.
Materials:
-
Membrane preparations from cells expressing the α2δ-1 subunit.
-
[³H]-Gabapentin or [³H]-Pregabalin (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., unlabeled gabapentin or pregabalin at a high concentration).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound or the non-specific binding inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 of the test compound.
In Vivo Efficacy Assessment: The Von Frey Test for Mechanical Allodynia
This test is used to assess the mechanical sensitivity in rodent models of neuropathic pain.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each animal.
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw with enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal of the paw.
-
If there is no response, use the next filament with a higher force. If there is a positive response, use the next filament with a lower force.
-
The 50% withdrawal threshold can be calculated using the up-down method of Dixon.
-
Administer the test compound (e.g., gabapentin or pregabalin) and repeat the test at specified time points to determine the drug's effect on the withdrawal threshold.
In Vivo Efficacy Assessment: The Hot Plate Test for Thermal Nociception
This test measures the response to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal to the hot plate.
Procedure:
-
Set the hot plate to a constant temperature (e.g., 55°C).
-
Place the animal in the Plexiglas cylinder on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking or flicking of the hind paws, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be established to avoid injury.
-
Administer the test compound and repeat the test at specified time points to determine the effect on the response latency.
Synthesis of Gabapentinoids
The synthesis of gabapentin often starts from 1,1-cyclohexanediacetic acid, which can be converted to its anhydride. Treatment with ammonia yields the monoamide, which then undergoes a Hofmann rearrangement to produce gabapentin[10][11].
Pregabalin synthesis is more complex due to the need for stereospecificity. One common route involves the asymmetric hydrogenation of a cyan-substituted precursor, followed by reduction of the nitrile group[12][13][14][15].
Conclusion and Future Directions
Both gabapentin and pregabalin are highly effective drugs derived from the cyclohexane acetic acid scaffold, with a well-defined mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels. While pregabalin offers advantages in terms of its pharmacokinetic profile and, in some cases, superior potency, gabapentin remains a valuable therapeutic and research tool.
For drug development professionals, the story of the gabapentinoids serves as a powerful example of how a deeper understanding of mechanism and structure-activity relationships can lead to the development of improved therapeutics. Future research may focus on developing next-generation gabapentinoids with enhanced tissue specificity, further improved pharmacokinetic properties, and a more favorable side-effect profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 3. media.jax.org [media.jax.org]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CHEMOTHERAPY-EVOKED PAINFUL PERIPHERAL NEUROPATHY: ANALGESIC EFFECTS OF GABAPENTIN AND EFFECTS ON EXPRESSION OF THE ALPHA-2-DELTA TYPE-1 CALCIUM CHANNEL SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 11. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
- 12. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 13. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
- 14. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Guide to the Cross-Referencing and Analysis of 2-(4-Hydroxycyclohexyl)acetic Acid Isomers
For researchers, medicinal chemists, and drug development professionals, the precise identification and differentiation of stereoisomers are paramount for ensuring the safety, efficacy, and intellectual property of a drug candidate. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity. This guide provides an in-depth technical comparison of the cis and trans isomers of 2-(4-Hydroxycyclohexyl)acetic acid, a key building block in various pharmacologically active molecules. We will delve into their unique Chemical Abstracts Service (CAS) numbers and present detailed analytical methodologies for their differentiation, supported by established scientific principles.
The Critical Importance of Isomer Differentiation
The cyclohexane ring in this compound is not planar and typically exists in a chair conformation. The substituents—the acetic acid moiety and the hydroxyl group—can be oriented in either axial or equatorial positions. This gives rise to two diastereomers: cis and trans. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry can lead to significant variations in how the molecule interacts with biological targets, such as enzymes and receptors. Therefore, the ability to selectively synthesize, isolate, and analyze these isomers is a critical aspect of drug discovery and development.
Cross-Referencing CAS Numbers for Unambiguous Identification
Accurate identification of chemical substances relies on the universally recognized CAS registry numbers. The isomers of this compound have distinct CAS numbers, which is the first step in ensuring the correct material is being used in research and development. A general CAS number also exists for a mixture of the isomers.
| Isomer | CAS Number | Reference |
| cis-2-(4-Hydroxycyclohexyl)acetic acid | 68592-22-3 | [1] |
| trans-2-(4-Hydroxycyclohexyl)acetic acid | 68592-23-4 | [2][3] |
| This compound (Isomer Mixture) | 99799-09-4 | [4][5] |
Analytical Methodologies for Isomer Separation and Characterization
A multi-pronged analytical approach is often necessary for the definitive identification and quantification of the cis and trans isomers of this compound. The following sections detail the principles and experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of cyclohexane derivatives. The key to differentiating the cis and trans isomers lies in the coupling constants (J-values) and chemical shifts of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).
Causality Behind Experimental Choices: In the chair conformation, axial and equatorial protons have distinct magnetic environments. The dihedral angles between adjacent protons determine the magnitude of their coupling constants. This principle is fundamental to distinguishing between the cis and trans isomers.
Workflow for NMR Analysis:
Caption: Workflow for the NMR analysis of this compound isomers.
Expected Spectral Differences:
-
trans Isomer: In the more stable diequatorial conformation, the carbinol proton is axial. It will exhibit large axial-axial couplings (typically 8-12 Hz) with the adjacent axial protons. This will result in a complex multiplet, often appearing as a triplet of triplets.
-
cis Isomer: In the more stable axial-equatorial conformation, the carbinol proton is equatorial. It will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), resulting in a broader, less resolved multiplet.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Integrate the proton signals, determine the multiplicities (splitting patterns), and measure the coupling constants for the key signals. Compare the chemical shifts and coupling constants with established data for similar cyclohexane derivatives to assign the cis or trans configuration.
High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity
HPLC is a versatile technique for the separation and quantification of the cis and trans isomers based on their differences in polarity.
Causality Behind Experimental Choices: The cis and trans isomers have different three-dimensional shapes, which affects their overall polarity and how they interact with the stationary phase of an HPLC column. In reversed-phase HPLC, the more polar isomer will elute earlier, while in normal-phase HPLC, the more polar isomer will be retained longer.
Workflow for HPLC Method Development:
Caption: Workflow for developing an HPLC method for isomer separation.
Recommended HPLC Conditions (Starting Point):
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica or Cyano (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethyl Acetate |
| Gradient | Start with 95% A, ramp to 5% A over 20 min | Start with 98% A, ramp to 80% A over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | UV at 210 nm or ELSD |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the isomer mixture (or individual isomers) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase composition as needed.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample (e.g., 10 µL) onto the column.
-
Data Acquisition: Record the chromatogram and the UV or ELSD signal.
-
Method Optimization: Adjust the mobile phase composition, gradient profile, and temperature to achieve baseline separation of the two isomer peaks.
-
Quantification: For quantitative analysis, construct a calibration curve using standards of known concentrations for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Derivatives
GC-MS is a highly sensitive technique that can be used for the separation and identification of the isomers after they have been chemically modified to increase their volatility.
Causality Behind Experimental Choices: The carboxylic acid and hydroxyl groups of this compound make the molecule non-volatile and prone to thermal degradation in the GC inlet. Derivatization, typically through silylation, replaces the active protons on these functional groups with trimethylsilyl (TMS) groups, resulting in more volatile and thermally stable compounds that are amenable to GC analysis. The separation of the derivatized isomers is then based on their differential interactions with the GC column stationary phase.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound isomers.
Recommended GC-MS Conditions (Starting Point):
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Split (e.g., 20:1) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Experimental Protocol for GC-MS Analysis:
-
Derivatization:
-
Place a small amount of the dried sample (approx. 100 µg) in a reaction vial.
-
Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent such as pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized cis and trans isomers based on their retention times.
-
Confirm the identity of each peak by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern. The molecular ion and characteristic fragment ions (e.g., loss of a methyl group or a trimethylsilanol group) should be present.
-
Conclusion
The accurate identification and separation of the cis and trans isomers of this compound are crucial for advancing research and development in the pharmaceutical industry. This guide has provided a comprehensive framework for cross-referencing their CAS numbers and has detailed robust analytical methodologies for their differentiation. By leveraging the power of NMR spectroscopy for structural elucidation, HPLC for efficient separation and quantification, and GC-MS for sensitive analysis of volatile derivatives, researchers can confidently characterize these important stereoisomers. The provided protocols and workflows serve as a strong foundation for developing and validating analytical methods tailored to specific research needs, ultimately contributing to the development of safer and more effective medicines.
References
- 1. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 13C NMR spectrum [chemicalbook.com]
- 2. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR [m.chemicalbook.com]
- 5. cis-4-Hydroxycyclohexanecarboxylic acid(3685-22-1) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Characterization of 2-(2-Hydroxycyclohexyl)acetic Acid and 2-(4-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the subtle yet profound impact of isomeric substitution on a molecule's physicochemical properties and biological activity is a subject of continuous exploration. This guide provides an in-depth comparative characterization of two positional isomers: 2-(2-hydroxycyclohexyl)acetic acid and 2-(4-hydroxycyclohexyl)acetic acid. While sharing the same molecular formula (C₈H₁₄O₃) and molecular weight (158.19 g/mol ), the spatial arrangement of the hydroxyl group relative to the acetic acid moiety on the cyclohexane ring dictates their conformational behavior, reactivity, and potential applications.[1] This document, intended for researchers and drug development professionals, will delve into the structural nuances, synthesis strategies, and detailed analytical characterization of these two compounds, supported by experimental data and protocols.
Structural and Stereochemical Considerations: A Tale of Two Isomers
The fundamental difference between 2-(2-hydroxycyclohexyl)acetic acid and this compound lies in the 1,2- versus 1,4-disubstitution pattern on the cyclohexane ring. This seemingly minor variation has significant stereochemical implications that govern the molecules' three-dimensional structure and, consequently, their interactions with biological targets or other chemical entities.
The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. Equatorial positions are generally more sterically favored for bulky groups to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[2][3][4][5][6]
-
2-(2-Hydroxycyclohexyl)acetic acid (a 1,2-disubstituted cyclohexane): This isomer can exist as cis and trans diastereomers.
-
In the trans isomer, the hydroxyl and acetic acid groups are on opposite faces of the ring. In a chair conformation, this can correspond to a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable.
-
In the cis isomer, the substituents are on the same face, leading to an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. These two conformations are of equal energy if the substituents are identical, but if they differ in size, the conformation with the bulkier group in the equatorial position is favored.[2][7]
-
-
This compound (a 1,4-disubstituted cyclohexane): This isomer also exists as cis and trans diastereomers.
The proximity of the hydroxyl and carboxylic acid groups in the 1,2-isomer allows for the possibility of intramolecular hydrogen bonding, which can influence its acidity, polarity, and conformational preference. In contrast, the 1,4-isomer's functional groups are spatially distant, precluding such intramolecular interactions.
Caption: Key structural differences between the two isomers.
Synthesis Strategies
The synthesis of these isomers requires distinct strategies to achieve the desired substitution pattern. Below are proposed, detailed protocols for obtaining both compounds.
Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid
A plausible route to the 2-hydroxy isomer involves the ring-opening of cyclohexene oxide with a suitable carbanion equivalent, followed by hydrolysis. This method provides a direct approach to the 1,2-disubstituted pattern.[9]
References
- 1. 2-(2-Hydroxycyclohexyl)acetic acid | C8H14O3 | CID 225167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. prepchem.com [prepchem.com]
A Researcher's Guide to Investigating the Biological Properties of 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid: A Comparative Framework for Cyclooxygenase Inhibition
For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for investigating the biological properties of 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid, a compound with structural motifs suggestive of anti-inflammatory potential. Due to the limited publicly available data on this specific molecule, this document serves as a practical, in-depth guide to its characterization, focusing on a logical and experimentally verifiable hypothesis: its potential as a cyclooxygenase (COX) inhibitor.
We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, enabling a robust comparison with relevant alternative compounds. This guide is designed to be a self-validating system, ensuring that the data generated is both accurate and meaningful.
Rationale for Investigating 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid as a COX Inhibitor
The molecular architecture of 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid, featuring a cyclohexane ring and an acetic acid moiety, bears resemblance to a class of well-established non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] Therefore, a primary and logical starting point for characterizing the biological activity of 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid is to assess its inhibitory potential against these two isoforms.
Comparative Compound Selection: Establishing a Structure-Activity Relationship
To understand the unique biological contribution of 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid, it is crucial to compare its activity against structurally related molecules. This comparative approach allows for the elucidation of a preliminary structure-activity relationship (SAR). The following compounds, identified through initial chemical database searches, are recommended for parallel screening:
-
Positive Controls (Established COX Inhibitors):
-
Ibuprofen
-
Naproxen
-
Indomethacin
-
NS-398 (a selective COX-2 inhibitor)[2]
-
-
Structural Analogs:
Experimental Workflow: In Vitro Characterization of COX Inhibition
A robust and reliable method for determining the inhibitory activity of our target compound and its analogs is a radiochemical or colorimetric in vitro COX inhibition assay.[7][8] These assays measure the enzymatic activity of purified COX-1 and COX-2 and allow for the determination of key inhibitory parameters.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (68592-22-3) for sale [vulcanchem.com]
- 4. 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-methylcyclohexylidene)acetic Acid | C9H14O2 | CID 4169398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Verifying the Molecular Structure of Novel 2-(4-Hydroxycyclohexyl)acetic Acid Derivatives: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with 2-(4-hydroxycyclohexyl)acetic acid derivatives, a class of compounds with potential therapeutic applications, unambiguous verification of their three-dimensional structure is a critical checkpoint. The presence of multiple stereocenters in the cyclohexane ring and the potential for cis-trans isomerism necessitate a multi-faceted analytical approach. This guide provides an in-depth comparison of the three cornerstone techniques for molecular structure verification—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—supported by illustrative experimental data and detailed protocols. Our focus will be on how these techniques, both individually and in concert, provide the necessary evidence to confidently assign the structure and stereochemistry of novel this compound derivatives.
The Challenge: Stereoisomerism in this compound Derivatives
The core structure of this compound presents stereochemical complexity. The substituents on the cyclohexane ring can be arranged in either a cis or trans configuration, leading to diastereomers with distinct physical, chemical, and biological properties. The chair conformation of the cyclohexane ring further complicates spectral interpretation, as axial and equatorial positions of substituents influence their chemical environment. Therefore, simply confirming the connectivity of atoms is insufficient; a rigorous determination of the relative and, if chiral, absolute stereochemistry is essential.
A Comparative Analysis of Key Analytical Techniques
The definitive structural elucidation of a novel this compound derivative rarely relies on a single technique. Instead, the synergistic use of NMR, MS, and X-ray crystallography provides a self-validating system for structural confirmation.[1][2][3]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules and their fragments. | Diffraction of X-rays by a crystalline lattice. |
| Sample Type | Soluble compound in a deuterated solvent. | Ionizable compound, typically in solution or as a solid. | A single, well-ordered crystal. |
| Information Obtained | Detailed connectivity through scalar couplings, relative stereochemistry from coupling constants and NOE effects, and dynamic information in solution.[4][5] | Molecular weight, elemental composition, and structural information from fragmentation patterns.[6][7] | Unambiguous 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[8] |
| Strengths | - Provides detailed information about the solution-state structure and conformation.- Non-destructive.- Can differentiate between diastereomers.[9] | - High sensitivity, requiring very small amounts of sample.- Provides accurate molecular weight and elemental composition.- Can identify known compounds through library matching. | - The "gold standard" for unambiguous determination of 3D structure.[1]- Directly determines absolute configuration. |
| Limitations | - Can be complex to interpret for molecules with overlapping signals.- Does not directly provide absolute stereochemistry without chiral auxiliaries.[10][] | - Fragmentation can be complex and difficult to interpret for novel compounds.- Does not provide information on stereochemistry. | - Requires a high-quality single crystal, which can be difficult to obtain.[12][13]- Provides a solid-state structure, which may differ from the solution-state conformation. |
In-Depth Analysis of a Novel Derivative: An Illustrative Example
To demonstrate the power of this multi-technique approach, we will consider a hypothetical novel derivative: methyl 2-(4-hydroxycyclohexyl)acetate . We will examine the expected data from NMR, MS, and X-ray crystallography for both the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Connectivity and Relative Stereochemistry
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[4] For our example, we will focus on ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[14][15]
-
Data Acquisition: Acquire ¹H, ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra on a 400 MHz or higher field NMR spectrometer. For stereochemical assignment, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is crucial.[16]
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure.
The key to differentiating the cis and trans isomers lies in the conformation of the cyclohexane ring and the resulting differences in the chemical shifts and coupling constants of the protons.
-
trans-isomer: The thermodynamically more stable conformation will have both the hydroxyl and the acetylmethyl groups in equatorial positions. This leads to a larger coupling constant between the axial proton at C1 and the axial proton at C2 (J_ax-ax ≈ 10-13 Hz).
-
cis-isomer: One substituent will be in an axial position and the other in an equatorial position. This will result in smaller axial-equatorial and equatorial-equatorial coupling constants (J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz).
Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Proton | trans-methyl 2-(4-hydroxycyclohexyl)acetate | cis-methyl 2-(4-hydroxycyclohexyl)acetate |
| H1 (CH-O) | δ 3.60 (tt, J = 10.8, 4.2 Hz) | δ 4.05 (br s) |
| H4 (CH-C=O) | δ 2.25 (m) | δ 2.35 (m) |
| OCH₃ | δ 3.68 (s) | δ 3.70 (s) |
Causality Behind the Chemical Shift Differences: In the cis isomer, the axial hydroxyl group experiences greater steric hindrance, leading to a downfield shift of the H1 proton compared to the equatorial hydroxyl in the trans isomer.
Visualization of NMR Workflow
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and elemental composition of a compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern to gain insights into the structure.
While MS cannot distinguish between stereoisomers, it provides crucial confirmation of the molecular formula and connectivity. The fragmentation pattern can also support the proposed structure. For methyl 2-(4-hydroxycyclohexyl)acetate, common fragmentation pathways would include:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the entire ester group (-COOCH₃)
-
Dehydration (loss of H₂O) from the hydroxyl group
Hypothetical ESI-MS Data
-
[M+H]⁺: m/z 173.1121 (Calculated for C₉H₁₇O₃: 173.1127)
-
MS/MS of 173.1121: Fragments at m/z 155 (loss of H₂O), 141 (loss of CH₃OH), 113 (loss of COOCH₃).
Visualization of MS Fragmentation
Caption: Plausible MS/MS fragmentation of the protonated molecule.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.[8]
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12][13]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
The output of a successful X-ray diffraction experiment is a 3D model of the molecule in the crystal lattice. This allows for the direct visualization of the relative positions of all atoms, confirming the cis or trans stereochemistry and the conformation of the cyclohexane ring. If the compound is chiral and crystallizes in a chiral space group, the absolute configuration can also be determined.[18]
Hypothetical Crystallographic Data Summary
| Parameter | trans-methyl 2-(4-hydroxycyclohexyl)acetate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 5.8, 15.4 |
| β (°) | 98.5 |
| Z | 4 |
| R-factor | 0.045 |
Visualization of the Integrated Approach
Caption: Integrated workflow for structure verification.
Conclusion
The structural verification of novel this compound derivatives demands a rigorous and multi-faceted analytical strategy. While Mass Spectrometry provides the foundational confirmation of molecular weight and formula, it is NMR Spectroscopy that elucidates the critical details of atomic connectivity and relative stereochemistry in solution. For the ultimate, unambiguous determination of the three-dimensional structure, including absolute configuration, Single-Crystal X-ray Crystallography remains the unparalleled gold standard. By judiciously employing these techniques in a complementary fashion, researchers can establish the structure of their novel compounds with the highest degree of confidence, a crucial step in advancing their research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. How To [chem.rochester.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. rsc.org [rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Hydroxycyclohexyl)acetic acid
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Hydroxycyclohexyl)acetic Acid
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure that our pursuit of innovation is conducted with an unwavering commitment to safety. Handling any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for this compound (CAS No. 99799-09-4).
Our approach to laboratory safety is built upon the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This document serves as a practical application of this principle, tailored specifically to the safe handling of this compound.
Part 1: Hazard Recognition and Risk Assessment
The first step in any safety protocol is to understand the material. This compound is a solid organic compound.[3] While specific toxicological data may be limited, the known hazard classifications and the nature of the compound as a carboxylic acid dictate a cautious approach.
The primary risks associated with this chemical are irritation to the skin, eyes, and potentially the respiratory system.[3][4] As a solid, it can exist as a powder or crystalline material, posing a risk of airborne dust generation during handling, which can lead to inhalation.[5]
| Hazard Category | GHS Classification | Signal Word | Pictogram | Primary Risk |
| Skin Contact | H315: Causes skin irritation[3][4] | Warning | GHS07 | Direct contact can cause redness, itching, and inflammation. |
| Eye Contact | H319: Causes serious eye irritation[3][4] | Warning | GHS07 | Contact with eyes can result in significant pain, redness, and potential damage. |
| Inhalation | H335: May cause respiratory irritation[4] | Warning | GHS07 | Inhalation of dust can irritate the nose, throat, and lungs. |
This assessment informs every subsequent decision regarding engineering controls, administrative procedures, and the selection of PPE.
Part 2: Minimizing Risk: The Core PPE Protocol
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate exposure to hazardous chemicals.[6][7][8] The following protocol is designed to provide a robust barrier against the identified hazards of this compound.
Eye and Face Protection: The First Line of Defense
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.
-
Best Practice/Required for Splash Risk: When handling the solid for transfer, weighing, or preparing solutions, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection from both dust and potential splashes.
-
High-Risk Operations: For procedures involving larger quantities or a significant risk of splashing (e.g., during neutralization or spill cleanup), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Causality: The H319 classification ("Causes serious eye irritation") is the primary driver for this stringent requirement.[4] Eye tissue is incredibly sensitive, and irritation from chemical dust or splashes can lead to severe and lasting damage.
Skin and Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat must be worn at all times and kept fully buttoned. This protects against incidental contact and minor spills.[10]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Type: Nitrile gloves are a suitable choice for incidental contact with solid this compound, offering good resistance to a range of chemicals and excellent dexterity.[9][11]
-
Protocol: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[10]
-
-
Apparel: Full-length pants and fully enclosed shoes are required. Sandals, open-toed shoes, and shorts are never permitted in a laboratory setting.[10]
Causality: The H315 classification ("Causes skin irritation") necessitates preventing all skin contact.[3][4] A lab coat and proper gloves form the essential barrier to prevent the chemical from reaching the skin.
Respiratory Protection: Mitigating Inhalation Risk
-
Primary Control (Engineering): All handling of solid this compound that could generate dust (e.g., weighing, transferring, scraping) must be performed within a certified chemical fume hood.[5] This is the most effective way to prevent inhalation of airborne particles.
-
Secondary Control (PPE): If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required.
-
Type: A NIOSH-approved N95 respirator may be sufficient for low levels of dust. For higher potential exposures, a half-mask or full-face respirator with P100 (particulate) cartridges would be necessary.
-
Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).
-
Causality: The potential for respiratory irritation (H335) drives these requirements.[4] Engineering controls are always the preferred method for mitigating respiratory hazards because they remove the hazard at the source.
Part 3: Operational and Disposal Plans
Proper PPE use is one component of a larger safety workflow. The following procedural plans integrate PPE into the entire lifecycle of chemical handling.
Standard Handling Workflow
The following diagram outlines the logical, step-by-step process for safely handling this compound. Following this sequence is critical to ensuring safety from preparation through cleanup.
Caption: Safe Handling Workflow for this compound.
Emergency Spill Response
Preparation is key to managing unexpected events. In the case of a small spill of solid this compound:
Caption: Small Spill Response Protocol for Solid Irritants.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, governed by institutional and regulatory standards.
-
Contaminated PPE: Disposable PPE, such as gloves, that has come into contact with the chemical must be disposed of as hazardous solid waste. Do not discard in regular trash.[5]
-
Chemical Waste: Unused this compound and any materials used for spill cleanup must be collected in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Follow your institution's guidelines for rinsing and disposal.
By integrating a comprehensive understanding of the hazards with rigorous PPE protocols and clear operational plans, researchers can handle this compound with confidence and safety. This structured approach not only protects the individual but also fosters a culture of safety that is the bedrock of scientific excellence.
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. This compound | 99799-09-4 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. ipgsf.com [ipgsf.com]
- 8. lighthouselabservices.com [lighthouselabservices.com]
- 9. leelinework.com [leelinework.com]
- 10. acs.org [acs.org]
- 11. quicktest.co.uk [quicktest.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
